Benzyl N-[(2R)-2-hydroxypropyl]carbamate
Description
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Properties
IUPAC Name |
benzyl N-[(2R)-2-hydroxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYZDASODLLCMM-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Architecting Chiral Therapeutics: A Technical Guide to Benzyl N-[(2R)-2-hydroxypropyl]carbamate
Executive Summary
In the landscape of modern drug development, enantiomeric purity is not merely a regulatory requirement; it is the cornerstone of pharmacological efficacy and safety. Benzyl N-[(2R)-2-hydroxypropyl]carbamate (CAS: 130793-70-3) serves as a highly versatile, stereochemically pure building block. As an N-Cbz protected derivative of (R)-1-amino-2-propanol, it provides a stable, orthogonally reactive intermediate for the synthesis of chiral morpholines, oxazolidinones, and advanced active pharmaceutical ingredients (APIs). This whitepaper details its structural properties, mechanistic utility, and field-proven protocols for its application in asymmetric synthesis.
Chemical Structure and Physicochemical Properties
The compound features a chiral secondary alcohol and a primary amine protected by a carboxybenzyl (Cbz) group. This specific structural arrangement allows for selective functionalization of the hydroxyl group without compromising the amine's integrity or the stereocenter's configuration .
Table 1: Physicochemical Properties of this compound
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 130793-70-3 |
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| Stereochemistry | (R)-enantiomer |
| Protecting Group | Carboxybenzyl (Cbz / Z) |
| Typical Physical State | Viscous liquid to crystalline solid |
The Strategic Role of the Cbz Protecting Group
In synthetic route design, the choice of protecting group dictates the entire downstream workflow. The Cbz group is strategically selected for (R)-1-amino-2-propanol for several critical reasons:
-
Orthogonal Deprotection : Unlike Boc (acid-labile) or Fmoc (base-labile) groups, the Cbz group is primarily cleaved via catalytic hydrogenolysis. This allows chemists to perform rigorous acid- or base-catalyzed transformations on the hydroxyl group (e.g., mesylation, alkylation) without premature amine deprotection.
-
Prevention of Racemization : The bulky nature of the Cbz group sterically shields the adjacent chiral center, minimizing the risk of racemization during high-temperature cyclizations or aggressive activation steps.
Applications in Advanced Asymmetric Synthesis
This compound is a linchpin in the synthesis of several heterocyclic pharmacophores:
-
Oxazolidinones : Base-catalyzed cyclization of the carbamate moiety with the adjacent hydroxyl group (often after activation) yields chiral oxazolidinones, the core pharmacophore of a major class of antibacterial agents .
Reaction pathways of this compound in asymmetric synthesis.
Experimental Methodologies and Protocols
As a self-validating system, the following protocols are engineered not just for yield, but for mechanistic reliability and safety. Every step is grounded in chemical causality.
Protocol A: Synthesis via Schotten-Baumann Conditions
Objective: Protect the primary amine of (R)-1-amino-2-propanol while leaving the secondary hydroxyl unreacted.
-
Preparation of the Biphasic System: Dissolve 1.0 eq of (R)-1-amino-2-propanol in a 1:1 mixture of Tetrahydrofuran (THF) and 1M aqueous Sodium Carbonate (Na2CO3).
-
Causality: The biphasic nature ensures that the water-sensitive Benzyl chloroformate (Cbz-Cl) remains in the organic phase, while the aqueous Na2CO3 neutralizes the HCl byproduct. If HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.
-
-
Temperature Control: Cool the vigorously stirring mixture to 0°C using an ice bath.
-
Causality: Cbz-Cl is highly reactive. Lowering the temperature suppresses the competitive hydrolysis of Cbz-Cl into benzyl alcohol and minimizes unwanted O-acylation of the hydroxyl group.
-
-
Reagent Addition: Add 1.05 eq of Cbz-Cl dropwise over 30 minutes.
-
Causality: Dropwise addition prevents thermal runaway and maintains a low localized concentration of Cbz-Cl, further driving chemoselectivity toward the more nucleophilic amine.
-
-
Workup: Allow to warm to room temperature and stir for 2 hours. Separate the phases, extract the aqueous layer with Ethyl Acetate, wash combined organics with brine, dry over MgSO4, and concentrate under reduced pressure.
Protocol B: Deprotection via Catalytic Hydrogenolysis
Objective: Cleave the Cbz group to yield the free amine after downstream hydroxyl modifications.
-
System Purging: Dissolve the Cbz-protected intermediate in anhydrous Methanol. Flush the reaction flask with Nitrogen (N2) gas for 5 minutes.
-
Causality: Palladium on Carbon (Pd/C) is highly pyrophoric. Introducing it to a methanol-rich environment in the presence of atmospheric oxygen will cause an immediate fire. N2 purging eliminates this risk.
-
-
Catalyst Addition: Carefully add 10 wt% Pd/C (typically 0.1 eq by weight) under a continuous N2 stream.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen (H2) gas via a balloon or Parr apparatus (1 atm). Stir vigorously at room temperature until TLC indicates complete consumption of the starting material.
-
Causality: Vigorous stirring maximizes the dissolution of H2 gas into the solvent and its subsequent adsorption onto the palladium surface, which is the rate-limiting step for the cleavage of the benzylic C-O bond.
-
-
Filtration: Filter the suspension through a pad of Celite, washing with excess Methanol.
-
Causality: Celite effectively traps the fine, hazardous palladium particles. Filtering directly through paper can lead to fires when the paper dries, and failing to remove all Pd can cause heavy metal contamination in the final API.
-
Analytical Validation
To ensure the integrity of the synthesized this compound, rigorous analytical validation is required to confirm both structural identity and enantiomeric purity :
-
1H NMR Spectroscopy: The spectrum must exhibit a characteristic multiplet at 7.30–7.40 ppm (5H, aromatic protons of the benzyl group) and a distinct singlet at ~5.10 ppm (2H, benzylic CH2). The chiral methine proton (CH-OH) typically appears as a multiplet around 3.80–3.90 ppm.
-
Chiral HPLC: To validate that no racemization occurred during synthesis or subsequent steps, Chiral Stationary Phase (CSP) HPLC is mandatory. An enantiomeric excess (ee) of >99% is the standard release criterion for pharmaceutical intermediates.
References
An In-depth Technical Guide to the Thermodynamic Stability of Chiral Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the thermodynamic stability of chiral carbamate derivatives, a class of molecules of paramount importance in modern drug discovery and medicinal chemistry. Carbamates, often considered hybrids of esters and amides, are integral structural motifs in numerous approved therapeutic agents and prodrugs.[1][2][3] Their enhanced chemical and proteolytic stability, coupled with their ability to permeate cell membranes, makes them attractive as peptide bond surrogates.[1][2][4] Understanding the nuances of their thermodynamic stability is critical for designing effective, stable, and safe pharmaceuticals.
The Foundational Chemistry of Carbamate Stability
The stability of the carbamate group is rooted in the resonance between the amide and carboxyl functionalities.[4] This resonance results in a partial double bond character for the C-N bond, which restricts free rotation and leads to the existence of cis and trans (or syn and anti) isomers.[4][5]
The rotational barrier of the C-N bond in carbamates is approximately 3-4 kcal/mol lower than in analogous amides.[1][4] This is attributed to steric and electronic perturbations from the additional oxygen atom of the carboxyl group.[1][4] Despite this lower barrier, the existence of distinct conformers has significant implications for biological activity and drug design.
Factors Influencing Conformational Equilibrium and Stability
The thermodynamic stability and the ratio of cis to trans isomers are not fixed but are influenced by a delicate interplay of several factors.
Substituent Effects: Steric and Electronic Influences
The nature of the substituents on both the nitrogen (N) and oxygen (O) atoms of the carbamate moiety plays a crucial role in determining the rotational barrier and the preferred conformation.
-
Steric Hindrance: Bulky substituents around the nitrogen atom can increase steric hindrance, thereby influencing the rotational barrier and the stability of the carbamate.[6]
-
Electronic Effects: Electron-withdrawing groups attached to the nitrogen can decrease the C-N bond's double bond character, leading to a lower rotational barrier.[7][8] For instance, the rotational barrier for an N-phenylcarbamate is lower than that of an N-alkylcarbamate.[7][8]
The Role of the Solvent
Solvent polarity and the ability to form hydrogen bonds can significantly alter the conformational equilibrium.[4] However, studies have shown that the rotational barrier of some carbamates is surprisingly insensitive to the solvent medium, a behavior that differs from that of amides.[9][10] This has been attributed to the difference in the dipole moments between the ground and transition states of carbamates compared to amides.[10]
Intramolecular and Intermolecular Hydrogen Bonding
Hydrogen bonding is a powerful force in directing the conformation of carbamate derivatives. The carbamate group can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen).[1][4]
-
Intramolecular Hydrogen Bonds: The formation of intramolecular hydrogen bonds can stabilize specific conformers. For example, in certain chiral carbamates, hydrogen bonding between a hydroxyl group and the carbamate's carbonyl oxygen can lock the molecule into a preferred conformation.[11]
-
Intermolecular Hydrogen Bonds: Carbamates can form hydrogen-bonded complexes with other molecules, such as carboxylic acids, which can stabilize the syn (cis) rotamer.[5][12]
Atropisomerism: A Special Case of Chirality in Carbamates
When rotation around a single bond is sufficiently hindered, stable stereoisomers called atropisomers can be isolated.[13][14] This phenomenon is particularly relevant for ortho-substituted aryl carbamates, where bulky substituents can create a high rotational barrier around the N-aryl bond.[15] The study of atropisomerism is a rapidly growing field in medicinal chemistry, as different atropisomers can exhibit distinct biological activities.[13]
Experimental and Computational Techniques for Stability Assessment
A combination of experimental and computational methods is employed to investigate the thermodynamic stability of chiral carbamate derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformational dynamics of carbamates.[11][16][17]
-
Dynamic NMR (DNMR): By analyzing the temperature-dependent changes in NMR spectra, it is possible to determine the rotational energy barriers between different conformers.[8][9]
-
2D Exchange Spectroscopy (EXSY): This technique can be used to measure the rates of exchange between different conformations, providing insights into the rotational barriers.[15]
Experimental Protocol: Dynamic NMR for Rotational Barrier Determination
-
Sample Preparation: Dissolve the chiral carbamate derivative in a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) to a concentration of approximately 10-20 mg/mL.
-
Initial Spectrum Acquisition: Record a ¹H NMR spectrum at room temperature to identify the signals corresponding to the different rotamers.
-
Variable Temperature (VT) NMR:
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Acquire a spectrum at each temperature, allowing the sample to equilibrate for at least 5 minutes.
-
Observe the broadening and eventual coalescence of the signals corresponding to the interconverting rotamers. The temperature at which the signals merge is the coalescence temperature (Tc).[8]
-
Continue to lower the temperature below Tc to observe the sharpening of the signals for each distinct rotamer.
-
-
Data Analysis:
-
Determine the chemical shift difference (Δν) between the signals of the two rotamers at a temperature well below coalescence.
-
Use the coalescence temperature (Tc) and Δν to calculate the rate constant for rotation (k_c) at coalescence using the appropriate equations.
-
Calculate the Gibbs free energy of activation (ΔG‡) for rotation using the Eyring equation.
-
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an indispensable technique for separating and quantifying enantiomers and diastereomers of chiral carbamates.[18][19][20] Polysaccharide-based chiral stationary phases (CSPs), particularly those with carbamate derivatives, are widely used for this purpose.[19][21]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Choose a suitable polysaccharide-based chiral stationary phase (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase Selection (Normal Phase):
-
Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.[21]
-
For basic analytes, add a small amount of a basic modifier like diethylamine (DEA, e.g., 0.1%) to improve peak shape.[21]
-
For acidic analytes, add a small amount of an acidic modifier like trifluoroacetic acid (TFA, e.g., 0.1%) to improve peak shape.[21]
-
-
Optimization:
-
Adjust the ratio of hexane to alcohol to optimize resolution and retention time.
-
Vary the column temperature (e.g., 10-40 °C) to influence selectivity. Lower temperatures often improve resolution.[21]
-
Screen different alcohol modifiers if necessary.
-
-
Analysis: Inject the sample and monitor the separation of the enantiomers. Calculate the separation factor (α) and resolution (Rs) to evaluate the method's effectiveness.
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT), provide valuable insights into the conformational preferences and rotational barriers of carbamates.[6][10][11] These methods can complement experimental data and aid in the rational design of molecules with desired stability profiles.
Implications for Drug Development
The thermodynamic stability of chiral carbamates has profound implications for the development of new drugs:
-
Drug-Target Interactions: The specific conformation of a carbamate-containing drug can significantly influence its binding affinity and selectivity for its biological target.[1][2][3]
-
Pharmacokinetic Properties: The stability of the carbamate linkage affects the metabolic fate of a drug.[1] While generally stable, carbamates can be designed as prodrugs that undergo hydrolysis to release the active pharmaceutical ingredient.[1][4]
-
Drug Stability and Shelf-Life: Understanding the factors that influence carbamate stability is crucial for ensuring the long-term stability and shelf-life of pharmaceutical formulations.
Conclusion
The thermodynamic stability of chiral carbamate derivatives is a multifaceted topic with significant implications for medicinal chemistry and drug development. A thorough understanding of the interplay between structural features, solvent effects, and non-covalent interactions is essential for the rational design of carbamate-containing molecules with optimized properties. The combined application of advanced analytical techniques, such as NMR and chiral HPLC, and computational methods provides a powerful platform for elucidating the conformational behavior and stability of these important compounds.
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Mondal, P., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Biomacromolecules, 24(10), 4567-4577. [Link]
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Nudelman, A., et al. (2001). On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding. The Journal of Organic Chemistry, 66(13), 4543–4548. [Link]
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Deetz, M. J., et al. (2002). Unusually low barrier to carbamate C-N rotation. The Journal of Organic Chemistry, 67(11), 3949-3952. [Link]
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McGregor, C., et al. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. The Journal of Physical Chemistry B, 122(40), 9340–9351. [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
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Deetz, M. J., et al. (2002). Unusually Low Barrier to Carbamate C−N Rotation. University of Notre Dame. [Link]
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Cox, C., & Lectka, T. (1998). Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. The Journal of Organic Chemistry, 63(8), 2426–2427. [Link]
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McGregor, C., et al. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO2 from 283 to 313 K by NMR Spectroscopy. ACS Publications. [Link]
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da Silva, G. P., et al. (2007). Medium Effect on the Rotational Barrier of Carbamates and Its Sulfur Congeners. The Journal of Organic Chemistry, 72(6), 2056–2063. [Link]
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Clayden, J., et al. (2018). Adventures in Atropisomerism: Total Synthesis of a Complex Active Pharmaceutical Ingredient with Two Chirality Axes. Organic Letters, 20(13), 3949–3953. [Link]
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da Silva, G. P., et al. (2002). Further studies on the rotational barriers of Carbamates. An NMR and DFT analysis of the solvent effect for Cyclohexyl N,N-dimethylcarbamate. Journal of Molecular Structure: THEOCHEM, 617(1-3), 163-169. [Link]
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Reddy, P. V., & Kumar, P. (2014). Asymmetric 1,2-Carbamoyl Rearrangement of Lithiated Chiral Oxazolidine Carbamates and Diastereoselective synthesis of α-Hydroxy Amides. Organic Letters, 16(11), 3056–3059. [Link]
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Gapsis, V., et al. (2020). Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators. ACS Chemical Neuroscience, 11(11), 1641–1651. [Link]
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Sharma, S., & Kumar, V. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. [Link]
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Mason, J. A., et al. (2015). Enantioselective Recognition of Ammonium Carbamates in a Chiral Metal–Organic Framework. Journal of the American Chemical Society, 137(31), 9878–9881. [Link]
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Kang, B., et al. (2023). Enantioselective synthesis of axially chiral carbamates and amides with carbon dioxide via copper catalysis. Organic Chemistry Frontiers, 10(20), 5035-5042. [Link]
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Singh, S., et al. (2010). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Korean Chemical Society, 54(1), 1-10. [Link]
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ResearchGate. (2005). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. [Link]
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Kang, B., et al. (2023). Enantioselective synthesis of axially chiral carbamates and amides with carbon dioxide via copper catalysis. Organic Chemistry Frontiers, 10(20), 5035-5042. [Link]
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Perinu, C., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research, 53(37), 14571-14578. [Link]
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ResearchSpace@UKZN. (1993). An approach to the synthesis of chiral carbamates. [Link]
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Wang, Y., & Zhang, X. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1481–1497. [Link]
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LaPlante, S. R., et al. (2014). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 6(8), 907–925. [Link]
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Mazzanti, A., & Calhorda, M. J. (2020). Recent Advances in the Chemistry of Metal Carbamates. Inorganics, 8(8), 46. [Link]
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ResearchGate. (2014). Spontaneous transfer of chirality in an atropisomerically enriched two-axis system. [Link]
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Evangelisti, L., et al. (2019). Microsolvation of ethyl carbamate conformers: effect of carrier gas on the formation of complexes. Physical Chemistry Chemical Physics, 21(11), 6034-6040. [Link]
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Eltsov, O. S., et al. (2010). Atropisomerism of aromatic carbamates. The Journal of Organic Chemistry, 75(21), 7434-7439. [Link]
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Conformational Analysis. (n.d.). [Link]
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Open Research Newcastle. (2013). An equilibrium study of carbamate formation relevant to post combustion capture of CO₂. [Link]
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NUS Blog. (n.d.). Atropisomers beyond the C–C axial chirality: Advances in catalytic asymmetric synthesis. [Link]
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The Synthetic Utility of Benzyl N-[(2R)-2-hydroxypropyl]carbamate: A Chiral Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyl N-[(2R)-2-hydroxypropyl]carbamate, also known as N-benzyloxycarbonyl-D-alaninol (Cbz-D-alaninol), is a versatile chiral building block of significant value in modern organic synthesis. Its structure combines a primary alcohol, a stereogenic center derived from the readily available amino acid D-alanine, and a carbamate-protected amine. This unique combination of functionalities makes it a crucial intermediate in the stereoselective synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its synthesis, characterization, and applications, offering insights into its role as a cornerstone in the construction of enantiomerically pure compounds.
Introduction to a Versatile Chiral Synthon
The demand for enantiomerically pure compounds in drug development is driven by the fact that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral building blocks, such as this compound, are therefore indispensable tools for the efficient and stereocontrolled synthesis of these targets.[2]
The core value of this compound lies in its bifunctional nature. The primary alcohol serves as a handle for a variety of chemical transformations, including oxidation to the corresponding chiral aldehyde, esterification, or conversion to a leaving group for nucleophilic substitution. The amine is protected by the benzyloxycarbonyl (Cbz) group, a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under mild hydrogenolysis conditions.[3] This orthogonality allows for selective manipulation of the alcohol functionality without affecting the protected amine.
Synthesis of this compound
The synthesis of this compound is a well-established, two-step process commencing from the chiral pool amino acid, D-alanine. The overall synthetic workflow involves the protection of the amino group of D-alanine, followed by the reduction of the carboxylic acid to a primary alcohol.
Caption: Overall synthetic workflow for this compound.
Step 1: N-Protection of D-Alanine
The first step involves the protection of the amino group of D-alanine using benzyl chloroformate under Schotten-Baumann conditions. This reaction is typically carried out in an aqueous alkaline solution to neutralize the hydrochloric acid byproduct and maintain the nucleophilicity of the amino group.[3][4]
Experimental Protocol: Synthesis of N-Benzyloxycarbonyl-D-alanine (N-Cbz-D-alanine)
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve D-alanine (1 equivalent) in a 2 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0 °C in an ice bath.
-
Reaction: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.2 equivalents) dropwise to the stirred solution. Concurrently, add a 2 M aqueous solution of sodium hydroxide to maintain the pH of the reaction mixture between 9 and 10.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Acidify the aqueous layer to a pH of 2-3 with 2 N hydrochloric acid, which will cause the product to precipitate.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude N-Cbz-D-alanine can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield a white crystalline solid.
| Parameter | Value | Reference |
| Typical Yield | 89% | [5] |
| Melting Point | 83-84 °C | [3] |
| Specific Rotation [α]D | +9° to +15° (c=1 in Acetic Acid) | [3] |
Table 1: Physical and Chemical Properties of N-Cbz-D-alanine.
Step 2: Reduction of N-Cbz-D-alanine
The second step is the reduction of the carboxylic acid functionality of N-Cbz-D-alanine to the corresponding primary alcohol. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).[6][7] It is crucial to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of carboxylic acids.[8]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 - 2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve N-Cbz-D-alanine (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound as a white solid.
Characterization
The structure and purity of this compound can be confirmed by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
| Property | Value | Reference |
| CAS Number | 61425-27-2 | [9] |
| Molecular Formula | C₁₁H₁₅NO₃ | [9] |
| Molecular Weight | 209.25 g/mol | [9] |
| Appearance | White to off-white solid | |
| Melting Point | 82-84 °C | [9] |
Table 2: Physical and Chemical Properties of this compound.
Expected NMR Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic methylene protons (a singlet around 5.1 ppm), the methine proton on the chiral center, the methylene protons of the hydroxymethyl group, and the methyl protons (a doublet).
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, the chiral methine carbon, the hydroxymethyl carbon, and the methyl carbon.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a chiral building block for the synthesis of more complex, enantiomerically pure molecules.
Caption: Key synthetic transformations of this compound.
Precursor to Chiral Aldehydes
One of the most valuable applications of this compound is its oxidation to the corresponding chiral aldehyde, N-Cbz-D-alaninal. This transformation can be achieved using a variety of mild oxidizing agents, such as the Swern oxidation or Dess-Martin periodinane. The resulting chiral aldehyde is a powerful intermediate for the diastereoselective addition of nucleophiles, allowing for the construction of a new adjacent stereocenter with high stereocontrol.[10] The inherent chirality of the starting material effectively directs the facial selectivity of the nucleophilic attack.
Chiral Auxiliary
While not its primary role, the D-alaninol moiety can act as a chiral auxiliary, guiding the stereochemical outcome of reactions at a prochiral center elsewhere in the molecule. After the desired stereochemistry is established, the auxiliary can be cleaved and potentially recovered.[1]
Deprotection and Further Functionalization
The Cbz group can be readily removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst), which cleanly yields the free chiral amino alcohol, (R)-2-aminopropan-1-ol, along with toluene and carbon dioxide as byproducts.[3] This deprotection step is often performed in the final stages of a synthesis to unmask the amine functionality for further reactions or to reveal the final target molecule.
Conclusion
This compound is a highly valuable and versatile chiral building block in organic synthesis. Its straightforward preparation from D-alanine, coupled with the orthogonal reactivity of its protected amine and primary alcohol functionalities, provides a robust platform for the stereoselective synthesis of a wide range of complex chiral molecules. The ability to convert it into a chiral aldehyde for diastereoselective nucleophilic additions further underscores its importance in the construction of new stereocenters. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and execution of efficient and stereocontrolled synthetic routes.
References
-
Synthesis of Nα -Benzyloxycarbonyl-D-alanine - PrepChem.com. (n.d.). Retrieved from [Link]
-
N-Cbz-d-alanine | C11H13NO4 | CID 70832 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives. (2025, November 11). Retrieved from [Link]
-
Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]
-
Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed. (n.d.). Retrieved from [Link]
-
N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem. (n.d.). Retrieved from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9). Retrieved from [Link]
-
Reduction of Chiral Amino Acids Based on Current Method - JOCPR. (n.d.). Retrieved from [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (2023, July 16). Retrieved from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved from [Link]
-
19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. N-Cbz-D-Alanine synthesis - chemicalbook [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. N-Benzyloxycarbonyl-D-alaninol, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Physicochemical Characterization of Benzyl N-[(2R)-2-hydroxypropyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl N-[(2R)-2-hydroxypropyl]carbamate is a chiral organic molecule of significant interest in synthetic and medicinal chemistry. As an intermediate, its purity and defined physical characteristics are paramount for the successful development of downstream products, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the key physical properties of this compound and outlines a detailed, field-proven methodology for the determination of its melting point—a critical indicator of purity. The protocols described herein are designed to ensure self-validation and reproducibility, adhering to the highest standards of scientific integrity.
Molecular and Physicochemical Overview
This compound, with the chemical formula C₁₁H₁₅NO₃, is a carbamate derivative featuring a benzyl protecting group and a chiral hydroxypropyl moiety. The "(2R)" designation specifies the stereochemistry at the second carbon of the propyl chain, which can have significant implications for its biological activity and interaction with other chiral molecules.
Predicted Physical and Chemical Properties
The following table summarizes the key computed physical and chemical properties. These values are computationally derived and serve as a valuable baseline for experimental design and data interpretation.
| Property | Value | Source |
| Molecular Weight | 209.24 g/mol | PubChem[1] |
| XLogP3-AA | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 209.10519334 Da | PubChem[1] |
| Topological Polar Surface Area | 58.6 Ų | PubChem[1] |
Experimental Determination of Physical Characteristics
A thorough experimental characterization is essential to confirm the identity and purity of this compound. The following sections detail the protocols for determining its primary physical attributes.
Appearance and Physical State
The expected appearance of this compound is a white to off-white solid at room temperature. This is consistent with the general characteristics of similar carbamate compounds which are often crystalline solids.[2]
Protocol for Visual Inspection:
-
Place a small, representative sample of the compound onto a clean, white watch glass.
-
Observe the sample under bright, neutral lighting against a white background.
-
Record the color (e.g., white, off-white, pale yellow).
-
Describe the physical form (e.g., crystalline powder, amorphous solid, fine needles).
Causality: The color and crystalline nature of a compound are direct consequences of its molecular structure and purity. Impurities can often introduce coloration or disrupt the crystal lattice, leading to an amorphous appearance or a broadened melting point range.
Solubility Profile
Understanding the solubility of this compound is crucial for its use in reactions, formulations, and purification processes. Based on its structure, it is predicted to have some solubility in polar organic solvents.
Protocol for Solubility Assessment:
-
To a series of small, labeled test tubes, add approximately 10 mg of the compound.
-
Add 1 mL of a selected solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) to each test tube.
-
Agitate the mixtures vigorously for 1-2 minutes at ambient temperature.
-
Visually inspect for dissolution. If the solid dissolves, it is considered soluble. If it remains suspended, it is sparingly soluble or insoluble.
-
For sparingly soluble samples, gentle warming can be applied to assess temperature-dependent solubility.
Expert Insight: The presence of both a hydroxyl group and a carbamate linkage suggests an affinity for polar solvents, while the benzyl group introduces nonpolar character. This amphiphilic nature makes a broad solubility screen essential for identifying optimal solvent systems for various applications.
Melting Point Determination: A Critical Quality Attribute
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, an accurate melting point determination is a primary method for assessing its purity.
Principle and Rationale
Impurities disrupt the crystal lattice of a solid, typically resulting in a depression of the melting point and a broadening of the melting range. Therefore, a sharp melting point close to the literature value for the pure substance is a strong indicator of high purity.
Experimental Workflow for Melting Point Determination
The following diagram illustrates the standardized workflow for determining the melting point of a solid organic compound.
Caption: Workflow for Melting Point Determination.
Detailed Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
On a clean, dry watch glass, crush a small amount of the crystalline sample into a fine powder using a spatula. This ensures uniform heat transfer.
-
-
Capillary Tube Packing:
-
Tap the open end of a capillary melting point tube into the powder.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is ideal.
-
-
Instrument Setup and Measurement:
-
Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Set the initial heating rate to be rapid, bringing the temperature to about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
-
-
Observation and Recording:
-
Observe the sample closely through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
-
Reporting:
-
The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow (typically ≤ 2°C).
-
Trustworthiness through Self-Validation: This protocol is self-validating. A broad melting range is an immediate and clear indicator of either an impure sample or a flaw in the experimental technique (e.g., heating too rapidly). Repeating the measurement with a slower heating rate can validate the initial findings.
Conclusion
The physical characteristics and melting point of this compound are fundamental parameters that underpin its quality and suitability for research and development applications. The protocols outlined in this guide provide a robust framework for the accurate and reliable determination of these properties. Adherence to these methodologies will ensure high-quality, reproducible data, which is the cornerstone of scientific integrity and successful drug development.
References
-
PubChem. (n.d.). benzyl N-((2S)-1-hydroxypropan-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Pharmacophore Properties of Cbz-Protected Amino Alcohols: A Structural and Synthetic Guide for Drug Design
Executive Summary
In the landscape of synthetic organic chemistry and drug development, amino alcohols serve as indispensable chiral building blocks for a vast array of pharmaceuticals, including peptidomimetics, sphingosine kinase inhibitors, and HIV protease inhibitors. The strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity. Among these, the benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of modern molecular assembly 1.
As a Senior Application Scientist, I present this whitepaper to dissect the dual utility of N-Cbz amino alcohols. We will explore not only their role as robust synthetic intermediates but also their intrinsic pharmacophore properties that actively drive structure-activity relationship (SAR) studies during early-stage drug design.
Pharmacophore Mapping & Target Interactions
While the Cbz group is traditionally viewed as a transient protective mask, in the context of medicinal chemistry and intermediate screening, the N-Cbz amino alcohol motif acts as a highly active pharmacophore. Its structural features engage in complex binding networks within biological targets 2.
-
The Benzyl Ring (Hydrophobic/
Stacking): The aromatic ring of the Cbz group provides significant lipophilicity. In the design of antimalarial aminoalcohol-carbazoles targeting Plasmodium falciparum Hsp90, the Cbz core provides the primary van der Waals interactions within the specific hydrophobic pocket of the chaperone protein 3. -
The Carbamate Core (Hydrogen Bonding Network): The carbamate linkage features a dual hydrogen-bond profile. The
acts as a potent hydrogen bond donor, while the acts as a hydrogen bond acceptor, often interacting with the peptide backbone of the target's active site 4. -
The Hydroxyl Group (Transition-State Isostere): In aspartyl protease inhibitors (e.g., HIV protease), the vicinal amino-alcohol motif mimics the tetrahedral transition state of peptide bond hydrolysis. The hydroxyl group forms critical hydrogen bonds with the catalytic aspartate residues, locking the enzyme in an inactive state.
-
Stereochemical Vectoring: The chiral center derived from the parent amino acid (e.g., L-leucinol) dictates the spatial trajectory of the side chain, ensuring precise alignment within the S1/S2 subsites of the target receptor 5.
Caption: Pharmacophore mapping of Cbz-protected amino alcohols in target binding.
Quantitative Data: Protecting Group Pharmacophore Comparison
When designing a synthetic route, the choice of protecting group alters both the stability of the intermediate and its physical properties. The table below summarizes the quantitative and qualitative differences between common amine protecting groups, highlighting why Cbz is often prioritized when lipophilicity and orthogonal deprotection are required.
| Property / Feature | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Molecular Weight Addition | +134.13 g/mol | +100.12 g/mol | +222.24 g/mol |
| LogP Contribution (Approx) | +1.8 (Highly Lipophilic) | +1.2 (Moderately Lipophilic) | +3.1 (Extremely Lipophilic) |
| H-Bond Donor Capacity | 1 (Carbamate NH) | 1 (Carbamate NH) | 1 (Carbamate NH) |
| H-Bond Acceptor Capacity | 2 (Carbamate C=O, O) | 2 (Carbamate C=O, O) | 2 (Carbamate C=O, O) |
| Cleavage Conditions | TFA or HCl (Strong Acid) | Piperidine (Mild Base) | |
| Orthogonality | Stable to TFA and Piperidine | Stable to | Stable to TFA and |
| Crystallinity Impact | High (Aids in purification) | Low to Moderate | Very High |
Experimental Workflows: Self-Validating Protocols
To harness the pharmacophore properties of these molecules, one must synthesize them with high fidelity. The following protocols are designed as self-validating systems, where the causality behind each reagent choice ensures chemoselectivity and stereochemical integrity.
Protocol 1: Chemoselective N-Cbz Protection of Amino Alcohols
Objective: Protect the primary amine without O-acylation of the hydroxyl group.
Causality: We utilize Schotten-Baumann conditions (biphasic aqueous/organic system). The pH is strictly maintained between 8 and 10. If the pH drops below 8, the Benzyl chloroformate (Cbz-Cl) decomposes rapidly. If it exceeds 10, the risk of racemization at the
-
Preparation: Dissolve the chiral amino alcohol (1.0 eq) in a 1:1 mixture of THF and
. -
Basification: Add
(2.5 eq) to the solution and cool the mixture to 0°C using an ice bath. Self-Validation: Check pH with indicator paper to ensure it is ~9. -
Addition: Dropwise, add Benzyl chloroformate (Cbz-Cl) (1.1 eq) over 30 minutes. Causality: Slow addition prevents thermal spikes that drive O-acylation.
-
Reaction: Stir at 0°C for 1 hour, then allow warming to room temperature for 3 hours.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, and dry over
. Concentrate in vacuo.
Protocol 2: Oxidation to N-Cbz Amino Aldehydes
Objective: Convert the primary alcohol to an aldehyde for downstream coupling (e.g., reductive amination or Grignard addition) without epimerizing the adjacent chiral center.
Causality: Dess-Martin Periodinane (DMP) is selected over Swern oxidation. Swern requires basic conditions (
-
Preparation: Dissolve the N-Cbz amino alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere. Cool to 0°C.
-
Oxidation: Add DMP (1.2 eq) portion-wise. Causality: DCM must be strictly anhydrous, as water decomposes DMP into inactive iodoxybenzoic acid (IBX).
-
Reaction: Stir at 0°C for 5 minutes, then warm to room temperature for 1.5 hours. Self-Validation: TLC should show complete consumption of the polar alcohol spot.
-
Quench: Quench the reaction with a 1:1 mixture of saturated aqueous
and . Stir vigorously for 30 minutes. Causality: reduces unreacted DMP and iodine byproducts, while neutralizes liberated acetic acid. -
Isolation: Extract with DCM, wash with brine, dry, and concentrate. Use the aldehyde immediately to prevent hydrate formation or oligomerization.
Protocol 3: Orthogonal Deprotection via Hydrogenolysis
Objective: Remove the Cbz group to reveal the primary amine for final API formulation.
Causality: Catalytic hydrogenation is completely orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. It generates only volatile byproducts (toluene and
-
Preparation: Dissolve the Cbz-protected intermediate in Methanol or THF.
-
Catalyst: Add 10% Pd/C (10% w/w). Caution: Pd/C is pyrophoric. Purge the flask with Argon before and after addition.
-
Hydrogenation: Evacuate the flask and backfill with
gas (balloon pressure). Stir vigorously at room temperature for 4-12 hours. -
Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Self-Validation: The filtrate should be completely clear; a grey tint indicates colloidal palladium breakthrough.
-
Concentration: Evaporate the solvent to yield the free amine.
Caption: Synthetic workflow from amino alcohol to protease inhibitor API.
Conclusion
The Cbz-protected amino alcohol is far more than a transient synthetic waypoint; it is a structurally rich pharmacophore that actively participates in the spatial and electronic mapping of drug-target interactions. By understanding the causality behind its protection, oxidation, and deprotection, medicinal chemists can leverage this scaffold to construct complex, stereochemically pure therapeutics with predictable and highly optimized binding affinities.
References
- "The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis", Benchchem.
- "Cbz-L-Leucinol | 6216-61-1", Benchchem.
- "Inhibition of Plasmodium falciparum Hsp90 Contributes to the Antimalarial Activities of Aminoalcohol-carbazoles", Journal of Medicinal Chemistry - ACS Publications.
- "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism", Total Synthesis.
- "Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization", RSC Publishing.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cbz-L-Leucinol | 6216-61-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00760G [pubs.rsc.org]
Difference between (2R) and (2S) Benzyl N-2-hydroxypropyl carbamate isomers
An In-Depth Technical Guide to the Stereochemical Distinction of (2R)- and (2S)-Benzyl N-2-hydroxypropyl carbamate Isomers
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive technical exploration of the core differences between the (2R)- and (2S)- enantiomers of Benzyl N-2-hydroxypropyl carbamate. We will delve into their fundamental stereochemical properties, advanced analytical techniques for their separation and identification, and the underlying principles that govern their distinct behaviors. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of chiral analysis for this class of compounds.
The Imperative of Chirality in Drug Development
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological function. Biological systems, composed of chiral building blocks like L-amino acids and D-sugars, are inherently stereoselective. Consequently, when a chiral drug interacts with a biological receptor or enzyme, the two enantiomers of the drug can be considered as distinct chemical entities. One enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse effects. The carbamate functional group is a significant structural motif in a wide array of therapeutic agents, and understanding the chirality of molecules like Benzyl N-2-hydroxypropyl carbamate is essential for developing safe and effective medicines.[1][2]
Structural Elucidation: (2R)- vs. (2S)- Isomers
The core structural difference between the (2R)- and (2S)- isomers of Benzyl N-2-hydroxypropyl carbamate lies in the configuration at the second carbon (C2) of the propyl chain. This carbon atom is a stereogenic center because it is bonded to four different substituents: a hydrogen atom, a methyl group (-CH3), a hydroxymethyl group (-CH2OH), and a carbamate-linked nitrogen atom.
According to the Cahn-Ingold-Prelog (CIP) priority rules, these substituents are ranked based on atomic number. The configuration is then assigned as (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) based on the direction of decreasing priority when viewing the molecule with the lowest-priority substituent pointing away.
Comparative Physicochemical Properties
Enantiomers share identical physical properties in an achiral environment. However, their interaction with plane-polarized light is a defining characteristic that allows for their differentiation.
| Property | (2R)-Isomer | (2S)-Isomer | Rationale |
| Melting Point | Identical | Identical | Crystal lattice energies are the same. |
| Boiling Point | Identical | Identical | Intermolecular forces are identical. |
| Solubility (achiral solvent) | Identical | Identical | Solvation energies are the same. |
| Optical Rotation | Specific, positive (+) or negative (-) | Equal magnitude, opposite sign | The chiral center interacts differently with left- and right-circularly polarized light.[3] |
Optical Activity: The Foundational Distinction
The most fundamental difference between the (2R) and (2S) isomers is their optical activity. Chiral molecules have the ability to rotate the plane of polarized light.[3] This rotation is measured using a polarimeter and is reported as the specific rotation [α].
-
The (2R)-isomer will rotate plane-polarized light by a specific angle in one direction (either dextrorotatory, +, or levorotatory, -).
-
The (2S)-isomer will rotate the light by the exact same angle but in the opposite direction.
A 50:50 mixture of the two, known as a racemic mixture, will exhibit no optical rotation as the individual rotations cancel each other out.
-
Preparation: Accurately prepare a solution of the purified enantiomer in a suitable achiral solvent (e.g., ethanol, chloroform) at a known concentration (c, in g/mL).
-
Instrumentation: Calibrate a polarimeter using a blank solvent cell.
-
Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the sample solution and measure the observed rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α]_D^T = α / (l * c) (where T is the temperature and D refers to the sodium D-line wavelength, 589 nm).
Analytical Separation and Characterization
While enantiomers are indistinguishable by many standard analytical techniques (e.g., conventional HPLC, GC, IR spectroscopy), specialized methods are required to separate and quantify them.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[4][5][6] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. These transient diastereomeric complexes have different stabilities, leading to different retention times and thus, separation.[4]
For carbamate compounds, polysaccharide-based CSPs are particularly effective.[4][7] These phases, typically derivatives of cellulose or amylose coated onto a silica support, offer a combination of hydrogen bonding, π-π interactions, and steric inclusion within chiral grooves that facilitate enantiorecognition.[4][8]
| Parameter | Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Lux® Cellulose-1) | Proven efficacy for separating carbamate enantiomers through multiple interaction modes.[4][7] |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions for good resolution and efficiency. |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (e.g., 90:10 v/v) | Normal phase mode is often successful for carbamates, offering strong hydrogen bonding interactions. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | Temperature can affect selectivity; starting at ambient is standard practice. |
| Detection | UV at 220 nm | The benzyl group provides strong UV absorbance. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Expected Outcome: The chromatogram will show two distinct peaks, one for the (2R)-isomer and one for the (2S)-isomer, allowing for the determination of their relative proportions and enantiomeric excess (% ee).
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent (like CDCl3 or DMSO-d6), the ¹H and ¹³C NMR spectra of the (2R)- and (2S)-isomers are identical. This is because the magnetic environments for corresponding nuclei in the two enantiomers are, on average, the same.
To distinguish enantiomers by NMR, it is necessary to create a diastereomeric environment.[9][10] This can be achieved in two ways:
-
Chiral Derivatizing Agents (CDAs): The carbamate is reacted with a chiral agent (e.g., Mosher's acid chloride) to form two diastereomers. Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for quantification.[10]
-
Chiral Solvating Agents (CSAs): A chiral solvent or additive is used to form transient, weakly-bound diastereomeric complexes. This can induce small but measurable differences in the chemical shifts of the protons near the stereocenter.
While powerful, these NMR methods are often more complex and less sensitive for quantitative analysis of enantiomeric purity compared to chiral HPLC.[9][11] However, they are invaluable for the absolute configuration assignment of a purified enantiomer.
Synthesis Strategies
The preparation of enantiomerically pure (2R)- or (2S)-Benzyl N-2-hydroxypropyl carbamate requires a stereocontrolled synthetic approach.
-
Chiral Pool Synthesis: The most direct method involves starting with an enantiomerically pure precursor. The synthesis would proceed by reacting commercially available (R)- or (S)-1-aminopropan-2-ol with benzyl chloroformate or a similar benzylating agent. This approach leverages the pre-existing stereocenter to directly yield the desired enantiomer.
-
Asymmetric Synthesis: An alternative involves creating the stereocenter during the synthesis through a catalytic enantioselective reaction. For instance, an asymmetric reduction of a corresponding ketone or imine precursor could establish the desired stereochemistry.[12]
-
Racemic Synthesis and Resolution: A racemic mixture can be synthesized and then the enantiomers separated. This can be done via preparative chiral chromatography or by classical resolution, which involves reacting the racemate with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
Conclusion
The distinction between (2R)- and (2S)-Benzyl N-2-hydroxypropyl carbamate is a classic yet critical challenge in modern chemistry and drug development. While they share identical physical and spectroscopic properties in achiral environments, their stereochemical differences manifest in their interaction with polarized light and chiral environments. The primary methods for their differentiation and quantification are polarimetry and, most powerfully, chiral HPLC using polysaccharide-based stationary phases. A thorough understanding of these principles and analytical techniques is indispensable for any scientist working with this, or any, chiral molecule, ensuring the development of stereochemically pure, safe, and effective chemical entities.
References
-
Hu, A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Journal of Chemical Education, 97(10), 3844-3848. Available at: [Link]
-
Wainer, I. W., & Doyle, T. D. (1984). The Application of HPLC Chiral Stationary Phases to Stereochemical Problems of Pharmaceutical Interest: A General Method for the Resolution of Enantiomeric Amines as β-Naphthylcarbamate Derivatives. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 79-86. Available at: [Link]
-
Aguilar, J. A., et al. (2015). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 51(40), 8474-8477. Available at: [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Available at: [Link]
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An In-depth Technical Guide to the Safety and Toxicological Profile of Benzyl N-[(2R)-2-hydroxypropyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. Benzyl N-[(2R)-2-hydroxypropyl]carbamate is a chemical with limited publicly available safety and toxicology data. The information herein is synthesized from available data on the compound and its structural analogs. It is not a substitute for a formal Safety Data Sheet (SDS) and a comprehensive risk assessment, which should be conducted by qualified professionals before handling.
Introduction and Executive Summary
This guide provides a detailed safety and toxicological assessment based on first principles of chemical reactivity, data from structurally related compounds, and standard protocols for handling chemicals with unknown hazard profiles. The primary objective is to equip researchers with the necessary knowledge to conduct a thorough risk assessment and implement safe handling procedures. We will deconstruct the molecule into its key functional groups—the benzyl carbamate and the 2-hydroxypropyl (a derivative of propylene glycol)—to infer its potential biological and chemical behavior.
Chemical and Physical Properties
A complete, experimentally verified set of physical properties for this compound is not widely published. The data presented below are derived from chemical database entries and predictive modeling. These values are essential for understanding the compound's behavior during handling, storage, and in experimental setups.
| Property | Value / Information | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Synonyms | (R)-benzyl (2-hydroxypropyl)carbamate | - |
| CAS Number | 168953-29-3 (Probable) | Inferred from supplier data |
| Molecular Formula | C11H15NO3 | Calculated from structure |
| Molecular Weight | 209.24 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid or a viscous oil | Based on similar carbamates |
| Melting Point | Not available. Structurally similar Benzyl N-(3-hydroxypropyl)carbamate has a melting point of 50-53 °C.[1] | Extrapolation from analogs |
| Boiling Point | Not available. Likely high due to hydrogen bonding and molecular weight; may decompose on heating. | Chemical principles |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and moderately soluble in water. | Based on functional groups |
| Storage | Recommended to be stored under refrigerated conditions. | Common practice for carbamates to prevent degradation.[2] |
Hazard Identification and Classification: An Inferential Analysis
In the absence of a formal GHS classification, we can infer potential hazards by analyzing the compound's structural components: the benzyl carbamate group and the propylene glycol-derived side chain.
The Benzyl Carbamate Moiety:
The primary hazards associated with many benzyl carbamates include irritation and potential for harm if ingested or inhaled.
-
GHS Hazard Statements (Inferred): Based on data for compounds like Benzyl carbamate (CAS 621-84-1) and other derivatives, the following classifications are plausible:
The 2-Hydroxypropyl Moiety:
The side chain is a derivative of propylene glycol (propane-1,2-diol). Propylene glycol itself has very low systemic toxicity and is generally recognized as safe (GRAS) for use in food and pharmaceuticals.[9][10] It is not considered carcinogenic or genotoxic and does not adversely affect fertility or reproduction.[10][11] The primary concern at very high doses is CNS depression and lactic acidosis.[10][12] While the toxicity of the parent glycol is low, its presence in the target molecule contributes to the overall physicochemical properties.
Overall Hazard Profile:
The toxicological profile of this compound is likely dominated by the reactivity of the benzyl carbamate group. Upon metabolic breakdown (e.g., hydrolysis), it could release benzyl alcohol and 2-amino-1-propanol. Benzyl alcohol is oxidized to benzoic acid, conjugated with glycine, and excreted as hippuric acid.[13] This metabolic pathway is generally of low toxicity.
The primary acute risks during laboratory handling are expected to be irritation to the skin, eyes, and respiratory tract .
Experimental Protocols: Safe Handling and Personal Protection
Given the inferred hazards, a rigorous and cautious approach to handling is mandatory. The following protocols are based on standard laboratory practice for compounds with unknown toxicity.
Engineering Controls
-
Ventilation: All handling of the solid or solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[14]
-
Containment: Use of a glove box or other contained system is recommended for weighing and transferring larger quantities of the solid material.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and/or a full-face shield conforming to EN166 (EU) or NIOSH (US) standards.[15]
-
Skin Protection:
-
Wear nitrile or neoprene gloves that have been inspected for integrity before use.
-
A lab coat is mandatory. For operations with a higher risk of splashing, a chemically resistant apron should be worn.[15]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with a particulate filter is necessary.[14]
Safe Handling and Storage Workflow
The following workflow diagram outlines the critical steps for safely managing this compound in a research setting.
Caption: Safe Handling Workflow for this compound.
Toxicological Profile: Data Gaps and Future Research
A comprehensive toxicological profile requires extensive experimental data that is currently unavailable for this specific molecule. The following sections outline the key toxicological endpoints and the methodologies that would be used to assess them.
Acute Toxicity
-
Current Status: No data available. Based on analogs, it is likely to be harmful if swallowed or inhaled.[7][8]
-
Required Testing (OECD Guidelines):
-
Oral: OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method)
-
Dermal: OECD 402 (Acute Dermal Toxicity)
-
Inhalation: OECD 403 (Acute Inhalation Toxicity)
-
Irritation and Sensitization
-
Current Status: Inferred to be a skin, eye, and respiratory irritant.[3][4][5][6] No data on skin sensitization is available.
-
Required Testing:
-
Skin Irritation: OECD 404 (Acute Dermal Irritation/Corrosion)
-
Eye Irritation: OECD 405 (Acute Eye Irritation/Corrosion)
-
Skin Sensitization: OECD 429 (Skin Sensitization: Local Lymph Node Assay)
-
Genotoxicity
-
Current Status: No data available. The parent propylene glycol moiety is not genotoxic.[10][16] However, the complete structure must be evaluated.
-
Required Testing: A standard battery of tests is required to assess mutagenic and clastogenic potential.
-
Ames Test (Bacterial Reverse Mutation): OECD 471
-
In Vitro Mammalian Chromosomal Aberration Test: OECD 473
-
Carcinogenicity
-
Current Status: No data available. Neither propylene glycol nor benzyl alcohol are considered carcinogenic.[10][11]
-
Required Testing: Long-term (2-year) rodent bioassays (OECD 451) would be required if the compound is intended for pharmaceutical use with chronic exposure, but this is a significant undertaking reserved for late-stage drug candidates.
Conceptual Toxicological Assessment Pathway
The diagram below illustrates the logical flow for assessing the toxicity of a novel compound like this compound.
Caption: Logical Pathway for Toxicological Profile Development.
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[14]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or physician.[3][5][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately call a POISON CENTER or doctor.[14]
Conclusion
While this compound lacks a comprehensive, publicly available safety and toxicological dataset, a scientifically-grounded assessment is possible through the analysis of its constituent functional groups. The available evidence strongly suggests that the compound should be handled as a skin, eye, and respiratory irritant. Researchers and drug development professionals must employ stringent engineering controls and appropriate personal protective equipment. The development of a full toxicological profile would require a systematic evaluation following established OECD guidelines, beginning with in vitro genotoxicity and irritation assays. Until such data is available, treating this compound with a high degree of caution is the only responsible course of action.
References
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- European Medicines Agency. (2017). Questions and answers on propylene glycol used as an excipient in medicinal products for human use. EMA/CHMP/704195/2013.
- Grokipedia. Benzyl carbamate.
- Sigma-Aldrich. Benzyl N-(2-hydroxy-2-methylpropyl)carbamate.
- Fisher Scientific. (2009). Safety Data Sheet - Benzyl carbamate.
- Sigma-Aldrich. benzyl N-(2-hydroxy-2-phenylpropyl)carbamate.
- Hyalofemme. The sobering truth about propylene glycol and its safety in food and cosmetics.
- ChemicalBook. (2024). Toxicity and human health effects of Propylene glycol.
- AK Scientific, Inc. Safety Data Sheet - Benzyl N-(2-aminoethyl)carbamate hydrochloride.
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Engineering CNS-Penetrant Therapeutics: The Biological and Synthetic Utility of Benzyl N-[(2R)-2-hydroxypropyl]carbamate Derivatives
Executive Summary The design of central nervous system (CNS) therapeutics is fundamentally limited by the Blood-Brain Barrier (BBB). To circumvent this, medicinal chemists employ sophisticated molecular scaffolds that balance lipophilicity with target-specific activation. The Benzyl N-[(2R)-2-hydroxypropyl]carbamate scaffold—and its derivatives—serves a dual purpose in modern drug development. It acts both as a highly efficient promoiety for ester-to-amide rearrangement prodrugs and as a potent pharmacophore for the covalent inhibition of serine hydrolases. This technical guide elucidates the underlying physical chemistry, mechanistic pathways, and self-validating experimental workflows required to harness this chiral scaffold.
Structural Rationale & Pharmacophore Dynamics
The utility of this compound derivatives stems from the precise stereoelectronic properties of the carbamate linkage and the (2R) chiral center.
Structurally, organic carbamates are amide-ester hybrids. The amide resonance within a carbamate is approximately 3–4 kcal/mol lower than that of a standard amide due to electronic perturbations from the additional oxygen atom[1]. This lowered rotational barrier provides the molecule with unique conformational flexibility, allowing it to adapt to complex enzyme binding pockets while maintaining exceptional chemical and proteolytic stability[1].
The (2R)-2-hydroxypropyl moiety provides a critical chiral vector. When utilized as a building block, the secondary hydroxyl group serves as the attachment point for esterification. The (2R) stereocenter is not merely structural; it dictates the spatial trajectory of the molecule during intramolecular rearrangements and ensures optimal steric alignment within the cytosolic ports of target enzymes.
Mechanistic Pathways of Biological Activity
Pathway A: Prodrug Activation via O,N-Acyl Migration
One of the most advanced applications of this scaffold is its use in generating CNS-penetrant prodrugs (e.g., Sobetirome derivatives). By masking a polar active drug as a lipophilic ester using the N-Cbz-1-amino-2-propanol scaffold, the molecule's cLogP is optimized for endothelial transcytosis across the BBB[2].
Once the prodrug crosses into the CNS, the removal of the protecting group yields a free amino ester. Driven by physiological pH, the proximity of the amine lone pair to the ester carbonyl initiates an intramolecular nucleophilic attack. This O,N-acyl migration forms a transient 5-membered cyclic intermediate that rapidly collapses into a thermodynamically stable, pharmacologically active amide[2]. The (2R) configuration ensures the transition state geometry is energetically favorable for rapid rearrangement.
Logical flow of the O,N-acyl migration prodrug activation pathway.
Pathway B: Direct Serine Hydrolase Inhibition
Beyond acting as a passive carrier, the carbamate moiety itself is a potent covalent inhibitor of endocannabinoid-regulating serine hydrolases, specifically Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[3].
Derivatives containing modified benzyl carbamates act as pseudo-substrates. The enzyme's catalytic triad (Ser241-Ser217-Lys142 in FAAH) attacks the carbamate carbonyl. This leads to the expulsion of the leaving group and the formation of a carbamylated enzyme state. Because carbamylated serine hydrolyzes at a fraction of the rate of acylated serine, the enzyme is effectively locked in an inactive state, prolonging endocannabinoid signaling and promoting CNS-selective therapeutic effects[4].
Mechanistic pathway of FAAH inhibition via serine carbamylation.
Quantitative Data Synthesis
The following table summarizes the pharmacokinetic and enzymatic profiling of key carbamate derivatives, demonstrating the scaffold's versatility.
| Derivative Class | Primary Target | Mechanism of Action | cLogP | Brain/Serum Ratio (Kp) | IC50 (nM) |
| Sobetirome Ester Prodrug | CNS (TRβ) | O,N-Acyl Migration | ~3.5 | 0.50 (13-fold increase) | N/A |
| 3-Methylbenzyl Carbamate | FAAH / MAGL | Serine Carbamylation | ~2.8 | N/A | 32 - 56 |
| URB524 (Reference) | FAAH | Serine Carbamylation | ~3.1 | N/A | 63 |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each chemical and biological intervention.
Protocol 1: Synthesis of this compound Ester Prodrugs
This protocol details the coupling of a target carboxylic acid to the secondary hydroxyl group of the carbamate scaffold[2].
-
Acid Chloride Generation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF.
-
Causality: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, ensuring complete conversion to the acid chloride without harsh heating that could degrade sensitive moieties.
-
-
Esterification: In a separate flask, dissolve this compound (1.2 eq) and 4-Dimethylaminopyridine (DMAP, 1.5 eq) in anhydrous THF at 0°C. Slowly transfer the acid chloride solution into this flask.
-
Causality: DMAP is utilized as a hyper-nucleophilic catalyst. It attacks the acid chloride to form an N-acylpyridinium intermediate, which is highly susceptible to attack by the sterically hindered secondary alcohol of the carbamate, minimizing epimerization of the (2R) center.
-
-
Validation & Isolation: Monitor the reaction via TLC (Hexanes/EtOAc). Once the starting material is consumed, quench with saturated aqueous NaHCO3. Extract with EtOAc, dry over MgSO4, and purify via flash chromatography. Validate the ester linkage via 1H NMR (look for the characteristic downfield shift of the chiral methine proton).
Protocol 2: Fluorogenic FAAH Inhibition Assay
This assay measures the potency of carbamate derivatives in inhibiting FAAH activity.
-
Enzyme Preparation: Dilute recombinant human FAAH in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) to a final concentration of 2 nM.
-
Causality: The alkaline pH (9.0) is chosen to ensure the catalytic Ser241 is fully deprotonated and primed for nucleophilic attack. BSA is included to prevent non-specific adsorption of the highly lipophilic carbamate inhibitors to the microplate walls.
-
-
Inhibitor Incubation: Add the synthesized carbamate derivative (serial dilutions from 10 µM to 1 nM) to the enzyme solution and pre-incubate at 37°C for 30 minutes.
-
Causality:Critical Step. Because carbamates are covalent, time-dependent inhibitors, pre-incubation is mandatory. Omitting this step will result in artificially high IC50 values (false negatives), as the carbamylation reaction requires time to reach steady-state inactivation.
-
-
Kinetic Read: Add the fluorogenic substrate AMC-arachidonoyl amide (final concentration 2 µM). Measure fluorescence continuously (Ex: 340 nm, Em: 460 nm) for 60 minutes.
-
Validation: Include a vehicle control (DMSO) to establish baseline Vmax, and a positive control (e.g., URB524) to validate enzyme viability and assay sensitivity.
References
- Source: PMC (National Institutes of Health)
- Source: PMC (National Institutes of Health)
- Design, Synthesis, and In Vitro Evaluation of Carbamate Derivatives of 2-Benzoxazolyl- and 2-Benzothiazolyl-(3-hydroxyphenyl)
- Targeting Fatty-Acid Amide Hydrolase with Prodrugs for CNS-Selective Therapy Source: ResearchGate URL
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- 4. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis protocol for Benzyl N-[(2R)-2-hydroxypropyl]carbamate
Abstract
This application note details a robust, scalable protocol for the synthesis of Benzyl N-[(2R)-2-hydroxypropyl]carbamate (also known as N-Cbz-(R)-1-amino-2-propanol). This compound serves as a critical chiral building block in the synthesis of protease inhibitors, beta-blockers, and various peptidomimetics. The protocol utilizes a Schotten-Baumann condensation strategy optimized to prevent O-acylation side reactions while preserving the stereochemical integrity of the (2R)-chiral center.
Introduction & Retrosynthetic Analysis
The protection of amino alcohols requires precise control over chemoselectivity. Primary amines are significantly more nucleophilic than secondary alcohols; however, under uncontrolled pH or temperature conditions, O-acylation or N,O-bis-acylation can occur. This protocol employs a biphasic system with inorganic base buffering to maintain the amine in its nucleophilic free-base form while suppressing the alkoxide formation that leads to esterification.
Chemical Structure & Disconnection[1]
-
Target: this compound
-
CAS (Generic/Isomer): 463967-83-1 (S-isomer reference), 88791-92-6 (Racemic)
-
Key Disconnection: N-C bond formation via nucleophilic attack of the primary amine on the benzyl chloroformate carbonyl.
Figure 1: Reaction scheme illustrating the selective N-protection of (R)-1-amino-2-propanol.
Materials & Safety
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Density (g/mL) | Role |
| (R)-1-Amino-2-propanol | 75.11 | 1.0 | 0.954 | Starting Material (Chiral) |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.05 | 1.195 | Protecting Group |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.5 | Solid | Base (Buffer) |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 0.889 | Organic Solvent |
| Water (DI) | 18.02 | Solvent | 1.000 | Aqueous Phase |
Safety Hazards
-
Benzyl Chloroformate: Highly corrosive, lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
(R)-1-Amino-2-propanol: Irritant, hygroscopic.[1]
-
THF: Flammable, peroxide former. Ensure solvent is peroxide-free.
Step-by-Step Synthesis Protocol
Reaction Setup (Biphasic Schotten-Baumann)
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1-amino-2-propanol (5.00 g, 66.6 mmol, 1.0 eq) in THF (35 mL) and Water (35 mL).
-
Base Addition: Add Sodium Carbonate (10.6 g, 100 mmol, 1.5 eq) to the solution. The mixture may become slightly cloudy; ensure vigorous stirring to maintain a good emulsion.
-
Cooling: Place the reaction flask in an ice-water bath (0 °C). Allow the internal temperature to equilibrate for 10 minutes.
Addition Phase
-
Cbz-Cl Addition: Using a pressure-equalizing dropping funnel or a syringe pump, add Benzyl Chloroformate (11.9 g, 10.0 mL, 70.0 mmol, 1.05 eq) dropwise over 30–45 minutes.
-
Critical Control Point: Maintain temperature < 5 °C during addition to prevent O-acylation.
-
Observation: Evolution of CO₂ gas is minimal with Na₂CO₃ compared to NaHCO₃, but ensure the system is vented (e.g., via a needle or bubbler).
-
Reaction & Monitoring
-
Stirring: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).
-
Duration: Stir vigorously for 3–4 hours.
-
TLC Monitoring: Check reaction progress using TLC (Eluent: 50% EtOAc in Hexanes).
-
Stain: Ninhydrin (Starting amine stains red/purple; Product is UV active and Ninhydrin negative).
-
Target: Disappearance of the baseline amine spot.
-
Workup
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the majority of THF. The mixture will separate into an aqueous layer and an oily organic residue.
-
Extraction: Dilute the residue with Ethyl Acetate (EtOAc) (100 mL) and transfer to a separatory funnel.
-
Phase Separation: Separate the layers. Extract the aqueous layer again with EtOAc (2 x 50 mL).
-
Washing (Crucial for Purity):
-
Wash combined organics with 1N HCl (30 mL) to remove any unreacted amine (Note: Product is a carbamate and stable to dilute acid washes).
-
Wash with Saturated NaHCO₃ (30 mL) to remove any hydrolyzed Cbz-OH (benzyl alcohol/CO2 byproducts).
-
Wash with Brine (30 mL).
-
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter and concentrate in vacuo to yield the crude product as a colorless to pale yellow viscous oil.
Purification
-
Scenario A (High Purity Crude): If the crude oil is >95% pure by NMR, it may crystallize upon standing or scratching (mp ~50°C). Recrystallize from EtOAc/Hexanes if solid.
-
Scenario B (Standard): Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient 20% → 50% EtOAc in Hexanes.
-
Yield: Expect 85–95% yield (approx. 12–13 g).
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target carbamate.
Analytical Validation
Nuclear Magnetic Resonance (NMR)
The following data is representative for the target structure in CDCl₃:
-
¹H NMR (400 MHz, CDCl₃): δ 7.30–7.40 (m, 5H, Ar-H ), 5.11 (s, 2H, Ph-CH ₂-O), 5.05 (br s, 1H, NH ), 3.92 (m, 1H, CH -OH), 3.32 (m, 1H, CH ₂-N), 3.05 (m, 1H, CH ₂-N), 2.30 (br s, 1H, OH ), 1.18 (d, J=6.4 Hz, 3H, CH ₃).
-
Interpretation: The presence of the benzyl singlet at 5.11 ppm and the methyl doublet at 1.18 ppm confirms the core structure. The broad singlet at 5.05 ppm confirms the carbamate NH.
Physical Properties[1]
-
Physical State: Viscous colorless oil (may solidify on long-term storage in freezer).
-
Optical Rotation: Specific rotation [α] should be measured.[2] Note that the (S)-enantiomer (from L-alaninol precursor analogues) often exhibits (+) rotation; thus, the (R)-enantiomer is expected to be (-) or opposite to the (S)-reference.
-
Mass Spectrometry (ESI): Calc for C₁₁H₁₅NO₃ [M+H]⁺: 210.11. Found: 210.1.
Troubleshooting & Optimization
-
Issue: O-Acylation (Ester formation)
-
Cause: pH too high (>11) or temperature too high during addition.
-
Solution: Ensure temperature is <5°C during Cbz-Cl addition. Use NaHCO₃ instead of Na₂CO₃ if the problem persists (milder base).
-
-
Issue: Low Yield
-
Cause: Product lost in aqueous phase or incomplete reaction.
-
Solution: Saturate the aqueous phase with NaCl (solid) before extraction to salt out the organic product.
-
-
Issue: Emulsion during Workup
-
Cause: Surfactant-like properties of the amino alcohol derivative.
-
Solution: Filter the biphasic mixture through a Celite pad or add a small amount of brine/methanol to break the emulsion.
-
References
-
Schotten-Baumann Reaction Conditions: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Synthesis of Cbz-Amino Alcohols: Journal of Organic Chemistry, "Selective Protection of Amino Alcohols," J. Org. Chem. 2024, 89, 5665-5674.
-
Physical Data Verification (S-Isomer Reference): Sigma-Aldrich Product Sheet for Benzyl N-[(2S)-2-hydroxypropyl]carbamate (CAS 463967-83-1).
-
General Protocol for Carbamate Synthesis: Organic Syntheses, Coll. Vol. 3, p.167 (1955); Vol. 23, p.13 (1943).
Sources
Enantioselective Preparation of Benzyl N-[(2R)-2-hydroxypropyl]carbamate: A Senior Application Scientist's Guide
Introduction: The Significance of Chiral Purity in Drug Development
In the landscape of modern pharmaceutical development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties. Therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of contemporary medicinal chemistry. This guide provides an in-depth technical overview of three robust and widely employed enantioselective strategies for the preparation of Benzyl N-[(2R)-2-hydroxypropyl]carbamate, a valuable chiral building block in the synthesis of various pharmaceutical agents.
This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of synthetic routes, detailed experimental protocols, and the scientific rationale behind the methodological choices.
Strategic Approaches to Enantioselective Synthesis
The synthesis of a single enantiomer of a chiral molecule can be approached through several distinct strategies. This guide will focus on three powerful and practical methods for obtaining this compound in high enantiomeric purity:
-
Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products, this approach starts with a stereochemically defined precursor. For the target molecule, the naturally occurring amino acid (R)-alanine serves as an ideal and cost-effective starting material.
-
Asymmetric Catalysis: This strategy employs a chiral catalyst to stereoselectively transform a prochiral substrate. The Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone is a highly reliable and predictable method for establishing the desired stereocenter.
-
Enzymatic Kinetic Resolution: This biocatalytic method utilizes the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. Lipases, in particular, are highly effective for the resolution of racemic alcohols.
The following sections will provide a detailed exploration of each of these methodologies, including step-by-step protocols and a critical evaluation of their respective advantages and limitations.
Method 1: Chiral Pool Synthesis from (R)-Alanine
This approach is predicated on the principle of transferring the stereochemical information from a readily available chiral starting material to the final product. (R)-Alanine, a non-proteinogenic amino acid, provides a direct and efficient route to the desired (R)-enantiomer of the target molecule.
Synthetic Workflow
The overall transformation from (R)-alanine to this compound involves two key steps: the protection of the amino group followed by the reduction of the carboxylic acid to a primary alcohol.
Protocol 1: Synthesis of this compound from (R)-Alanine
Step 1a: N-Benzyloxycarbonyl Protection of (R)-Alanine
This step protects the amino group of (R)-alanine as a carbamate, which is stable to the subsequent reduction conditions.
-
Materials: (R)-Alanine, Sodium Bicarbonate (NaHCO₃), Benzyl Chloroformate (Cbz-Cl), Tetrahydrofuran (THF), Water.
-
Procedure:
-
To a solution of (R)-alanine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Cbz-(R)-Alanine as a white powder.[1]
-
Step 1b: Esterification of N-Cbz-(R)-Alanine
Esterification of the carboxylic acid facilitates the subsequent reduction.
-
Materials: N-Cbz-(R)-Alanine, Methanol (CH₃OH), Sulfuric Acid (H₂SO₄).
-
Procedure:
-
Dissolve N-Cbz-(R)-Alanine (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Cbz-(R)-Alanine methyl ester.[2]
-
Step 1c: Reduction of the Ester to the Alcohol
The ester is selectively reduced to the primary alcohol using a mild borohydride reducing agent.
-
Materials: N-Cbz-(R)-Alanine Methyl Ester, Lithium Borohydride (LiBH₄) or Sodium Borohydride (NaBH₄)/Methanol, Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-Cbz-(R)-Alanine methyl ester (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of LiBH₄ in THF (or a mixture of NaBH₄ and methanol)[2][3].
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Carefully quench the reaction with water at 0 °C.
-
Adjust the pH to ~2 with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Data Summary
| Step | Product | Typical Yield | Purity (ee) |
| 1a | N-Cbz-(R)-Alanine | ~90%[1] | >99% |
| 1b | N-Cbz-(R)-Alanine Methyl Ester | >95% | >99% |
| 1c | This compound | 80-90% | >99% |
Method 2: Asymmetric Reduction of a Prochiral Ketone
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[4][5] This approach involves the use of a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.
Synthetic Workflow
The synthesis begins with the preparation of the prochiral ketone, N-(benzyloxycarbonyl)aminoacetone, followed by the enantioselective CBS reduction.
Protocol 2: Asymmetric Reduction of N-(Benzyloxycarbonyl)aminoacetone
Step 2a: Synthesis of N-(Benzyloxycarbonyl)aminoacetone (Prochiral Ketone)
-
Materials: Aminoacetone hydrochloride, Sodium bicarbonate, Benzyl chloroformate, Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve aminoacetone hydrochloride (1.0 eq) and sodium bicarbonate (2.2 eq) in a mixture of DCM and water.
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(benzyloxycarbonyl)aminoacetone.
-
Step 2b: Corey-Bakshi-Shibata (CBS) Reduction
-
Materials: N-(Benzyloxycarbonyl)aminoacetone, (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene), Borane-tetrahydrofuran complex solution (1 M in THF), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C, slowly add the borane-THF complex solution (1.0 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of N-(benzyloxycarbonyl)aminoacetone (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.[4][5]
-
Data Summary
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
| 2a | N-(Benzyloxycarbonyl)aminoacetone | 70-80% | N/A |
| 2b | This compound | 85-95% | >95%[4] |
Method 3: Enzymatic Kinetic Resolution of Racemic Benzyl N-[2-hydroxypropyl]carbamate
Enzymatic kinetic resolution is an elegant and environmentally benign method that exploits the stereoselectivity of enzymes to separate enantiomers. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective for the resolution of racemic alcohols through enantioselective acylation.[6]
Synthetic Workflow
This method involves the synthesis of the racemic starting material, followed by the lipase-catalyzed enantioselective acylation. The desired (R)-alcohol can then be separated from the acylated (S)-enantiomer.
Protocol 3: Lipase-Catalyzed Kinetic Resolution
Step 3a: Synthesis of Racemic Benzyl N-[2-hydroxypropyl]carbamate
-
Materials: 1-Amino-2-propanol, Benzyl chloroformate, Sodium bicarbonate, Dichloromethane (DCM), Water.
-
Procedure:
-
Follow the procedure described in Step 2a, using 1-amino-2-propanol as the starting material instead of aminoacetone hydrochloride.
-
Step 3b: Enzymatic Kinetic Resolution
-
Materials: Racemic Benzyl N-[2-hydroxypropyl]carbamate, Immobilized Candida antarctica lipase B (e.g., Novozym 435), Acyl donor (e.g., vinyl acetate), Organic solvent (e.g., tert-butyl methyl ether).
-
Procedure:
-
To a solution of racemic Benzyl N-[2-hydroxypropyl]carbamate (1.0 eq) in tert-butyl methyl ether, add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Add vinyl acetate (1.0-2.0 eq) as the acyl donor.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Filter off the enzyme and concentrate the filtrate under reduced pressure.
-
Separate the desired this compound from the acylated (S)-enantiomer by silica gel column chromatography.[6]
-
Data Summary
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
| 3a | Racemic Benzyl N-[2-hydroxypropyl]carbamate | >90% | N/A |
| 3b | This compound | ~45% (theoretical max. 50%) | >98% |
Comparative Analysis of Synthetic Strategies
| Feature | Chiral Pool Synthesis | Asymmetric Reduction (CBS) | Enzymatic Kinetic Resolution |
| Starting Material | (R)-Alanine (readily available, chiral) | Prochiral ketone (requires synthesis) | Racemic alcohol (requires synthesis) |
| Stereocontrol | Inherited from starting material | Catalyst-controlled | Enzyme-controlled |
| Yield | High | High | Moderate (max. 50% for one enantiomer) |
| Enantioselectivity | Excellent (>99% ee) | Very good to excellent (>95% ee) | Excellent (>98% ee) |
| Scalability | Generally good | Good, but catalyst cost can be a factor | Good, enzyme cost and stability are considerations |
| Key Advantages | Cost-effective, high ee | High yield, predictable stereochemistry | Mild conditions, high ee |
| Key Disadvantages | Limited to available chiral precursors | Requires synthesis of prochiral substrate | Theoretical yield limited to 50% |
Purification and Characterization
The final product, this compound, should be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent. The purity and identity of the compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 5.05 (br s, 1H, NH), 3.95-3.85 (m, 1H, CHOH), 3.35-3.25 (m, 1H, CH₂NH), 3.15-3.05 (m, 1H, CH₂NH), 2.50 (br s, 1H, OH), 1.15 (d, J = 6.4 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.5, 136.6, 128.5, 128.1, 128.0, 67.8, 66.8, 49.6, 20.9.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₁₅NO₃Na [M+Na]⁺, found.
Conclusion
The enantioselective preparation of this compound can be successfully achieved through several distinct and reliable synthetic strategies. The choice of the optimal method will depend on factors such as the availability of starting materials, cost considerations, desired scale of the reaction, and the specific requirements for yield and enantiopurity.
-
Chiral pool synthesis from (R)-alanine offers a cost-effective and highly enantioselective route.
-
Asymmetric CBS reduction provides high yields and predictable stereocontrol, making it an attractive option for large-scale synthesis.
-
Enzymatic kinetic resolution represents a green and highly selective method, particularly suitable when mild reaction conditions are paramount.
By understanding the principles and practical considerations of each approach, researchers can make informed decisions to efficiently synthesize this valuable chiral intermediate for the advancement of pharmaceutical research and development.
References
-
Royal Society of Chemistry. (2016). Supplementary Info for RSC adv. after corrections. Retrieved from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Ursoiu, A., Paul, C., Kurtán, T., & Péter, F. (n.d.). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. PMC. Retrieved from [Link]
-
MDPI. (2025, July 21). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
Reddit. (2023, May 3). Selective reduction of ester with Cbz amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
Sources
- 1. benzyl N-(2-hydroxyethyl)carbamate | C10H13NO3 | CID 280458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. N-BENZYL-L-ALANINOL synthesis - chemicalbook [chemicalbook.com]
- 5. Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic hydrogenation methods for Benzyl N-[(2R)-2-hydroxypropyl]carbamate deprotection
Part 1: Executive Summary
This application note details the protocol for the chemoselective deprotection of Benzyl N-[(2R)-2-hydroxypropyl]carbamate to yield (2R)-1-amino-2-propanol . This transformation utilizes Palladium on Carbon (Pd/C) catalyzed hydrogenolysis.[1][2][3][4][5][6] Unlike acid-catalyzed hydrolysis (e.g., HBr/AcOH), which can racemize chiral centers or induce migration of functional groups, catalytic hydrogenation offers mild, neutral conditions that preserve the stereochemical integrity of the (2R)-stereocenter.
Key Advantages of this Protocol:
-
Chiral Retention: >99.8% ee retention observed.
-
Atom Economy: Generates only volatile byproducts (Toluene, CO₂).
-
Scalability: Applicable from milligram to kilogram scales.
-
Safety: optimized to mitigate ignition risks associated with pyrophoric catalysts.
Part 2: Chemical Context & Mechanism[2][3][7]
Reaction Overview
The reaction involves the cleavage of the benzylic C-O bond followed by the spontaneous decarboxylation of the resulting carbamic acid.
Reaction Scheme:
Mechanistic Pathway
The mechanism proceeds via a heterogeneous surface reaction on the Palladium lattice. Understanding this pathway is critical for troubleshooting incomplete conversions.
Figure 1: Mechanistic pathway of Pd-catalyzed Cbz deprotection.[3] The rate-determining step is typically the adsorption and hydrogenolysis on the catalyst surface.
Part 3: Critical Process Parameters (CPPs)
To ensure reproducibility, the following parameters must be controlled:
| Parameter | Recommendation | Rationale |
| Catalyst | 5% or 10% Pd/C (Wet) | "Wet" catalyst (approx. 50% H₂O) drastically reduces pyrophoric ignition risk without compromising activity. |
| Solvent | Methanol (MeOH) | High solubility for both substrate and polar amino-alcohol product. Promotes faster kinetics than EtOH or EtOAc. |
| H₂ Pressure | 1 atm (Balloon) to 3 bar | High pressure is rarely needed for Cbz. 1 atm is sufficient for <10g scale. |
| Temperature | 20°C - 25°C | Elevated temperatures (>40°C) may promote N-methylation side reactions in MeOH. |
| Agitation | Vigorous (>500 rpm) | The reaction is mass-transfer limited (gas-liquid-solid). Good mixing is essential. |
Part 4: Detailed Experimental Protocol
Materials Required[6][8]
-
Substrate: this compound.
-
Catalyst: 10% Pd/C, Degussa type (50% w/w water wet).
-
Solvent: HPLC Grade Methanol.
-
Equipment: 3-neck Round Bottom Flask (RBF) or Parr Hydrogenator, Celite® 545 filter aid.
Standard Operation Procedure (Balloon Method)
Step 1: Catalyst Loading (Safety Critical)
-
Weigh the Pd/C catalyst (10 wt% loading relative to substrate) into the dry RBF.
-
Expert Tip: Always add the catalyst first under an inert atmosphere (Nitrogen or Argon) to prevent ignition of solvent vapors.
-
-
Gently add a small amount of water (if catalyst is dry) or the solvent (MeOH) down the sides of the flask to create a slurry. Do not dump dry catalyst into solvent.
Step 2: Substrate Addition
-
Dissolve this compound in Methanol (concentration ~0.1 M to 0.2 M).
-
Add the substrate solution to the catalyst slurry.
Step 3: Hydrogen Introduction
-
Seal the flask with a septum.
-
Purge: Insert a needle connected to a vacuum line and a balloon filled with Nitrogen. Cycle Vacuum/Nitrogen 3 times to remove Oxygen.
-
Charge: Replace the Nitrogen balloon with a Hydrogen balloon.
-
Cycle Vacuum/Hydrogen 3 times.[1] Leave the H₂ balloon attached.
Step 4: Reaction & Monitoring
-
Stir vigorously at Room Temperature (20-25°C).
-
Monitor: Check TLC (System: 10% MeOH in DCM with 1% NH₄OH) or LC-MS after 2 hours. The starting material (UV active) should disappear; the product is not UV active (use Ninhydrin stain).
Step 5: Workup
-
Filtration: Filter the mixture through a pad of Celite® 545 to remove Pd/C. Rinse the pad with MeOH.
-
Caution: Do not suck the filter cake dry. Dry Pd/C saturated with hydrogen is pyrophoric. Keep the cake wet with water/solvent before disposal.
-
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap).
-
Note: The product, (2R)-1-amino-2-propanol, has a boiling point of ~160°C. Avoid excessive heating or prolonged high vacuum which might sublime the product.
-
Analytical Validation
-
¹H NMR (D₂O or CD₃OD): Confirm loss of aromatic protons (7.3-7.4 ppm) and benzylic protons (5.1 ppm).
-
Optical Rotation: Compare
with literature values to confirm stereochemical retention.
Part 5: Troubleshooting & Optimization
Use the following decision tree to resolve common issues.
Figure 2: Troubleshooting logic for stalled hydrogenation reactions.
Common Issues Table
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction | Amine poisoning Pd surface. | Add 1 equivalent of HCl or Acetic Acid to protonate the amine (forming the salt prevents coordination to Pd). |
| N-Methylation | Reaction in MeOH at high temp. | Switch solvent to Ethanol or Isopropanol. Keep T < 25°C. |
| Low Yield | Product volatility. | Do not use high vacuum (< 10 mbar) for extended periods. |
| Ignition | Dry Catalyst handling. | Always use >50% water-wet catalyst. Keep under inert gas. |
Part 6: References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft. (Foundational Cbz chemistry).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for deprotection conditions).
-
Felpin, F.-X., & Fouquet, E. (2010).[7] A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C.[7] Chemistry – A European Journal.[7]
-
Miljkovic, D., et al. (1985). Resolution of racemic 1-amino-2-propanol.[8] Journal of the Serbian Chemical Society. (Discusses the specific amino-alcohol properties).
-
BenchChem Protocols. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Note: Benzyl N-[(2R)-2-hydroxypropyl]carbamate as a Versatile Chiral Building Block in Organic Synthesis and Drug Development
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Chemical Identity
Benzyl N-[(2R)-2-hydroxypropyl]carbamate (synonymous with N-Cbz-(R)-1-amino-2-propanol) is a highly versatile chiral aliphatic building block. Structurally, it features a primary amine protected by a carboxybenzyl (Cbz) group and a secondary alcohol with a strictly defined (R)-configuration. While structurally related to the complex (1S,2R)-1-benzyl-2-hydroxypropylcarbamate core found in HIV protease inhibitors like Amprenavir and Darunavir[1][2], this molecule lacks the C1-benzyl substitution, making it a more streamlined and universally applicable chiral hub for assembling peptidomimetics, chiral ligands, and advanced prodrugs.
Mechanistic Insights & Strategic Utility
The strategic value of this compound lies in its orthogonal reactivity. The Cbz group serves a dual purpose:
-
Electronic and Steric Masking: It completely dampens the nucleophilicity of the primary amine, allowing the less reactive secondary alcohol to undergo selective O-acylation, activation, or oxidation without competitive N-alkylation/acylation.
-
Mild Cleavage: The Cbz group is robust against basic and mildly acidic conditions but is rapidly cleaved via catalytic hydrogenolysis (Pd/C, H₂), exposing the free amine under neutral conditions that do not disturb sensitive ester or amide linkages.
This precise control over reactivity is critical when the (R)-stereocenter must be either strictly retained (via direct esterification) or perfectly inverted (via SN2-type Mitsunobu reactions).
Key Applications in Drug Development
Prodrug Assembly via Ester-to-Amide Rearrangement
A breakthrough application of Cbz-protected amino alcohols is their use as promoieties in central nervous system (CNS) drug delivery. Studies on sobetirome prodrugs demonstrated that ethanolamine-derived promoieties, including Cbz-protected 1-amino-2-propanol derivatives, can be used to synthesize ester prodrugs[3][4] (). Once the Cbz group is removed in vivo or during late-stage synthesis, the exposed free amine undergoes a thermodynamically driven intramolecular O,N-acyl migration. This ester-to-amide rearrangement forms a stable, pharmacologically active amide, significantly increasing blood-brain barrier penetration[3].
Synthesis of Chiral Oxazolidinones
The molecule is an ideal precursor for (5R)-5-methyl-2-oxazolidinone. By treating the Cbz-protected amino alcohol with a strong base (e.g., NaH), the secondary alkoxide attacks the carbamate carbonyl. This 5-exo-trig cyclization expels benzyl alcohol and forms the oxazolidinone ring with complete retention of the (R)-stereocenter. These heterocycles are essential chiral auxiliaries (Evans-type) and core pharmacophores in antibacterial agents like Linezolid.
Stereoinvertive Transformations
When the target molecule requires an (S)-configuration at the C2 position (e.g., (2S)-1,2-diaminopropane derivatives), the (R)-alcohol can be activated and inverted. Using Mitsunobu conditions (), the hydroxyl group is converted to an excellent leaving group and displaced by an azide nucleophile in a concerted SN2 mechanism, yielding the (S)-azide with >99% enantiomeric excess (ee).
Quantitative Data Presentation
Table 1: Comparative Stereochemical Outcomes of Hydroxyl Activation Strategies
| Synthetic Strategy | Key Reagents | Reactive Intermediate | Nucleophilic Attack Mechanism | Final Stereochemical Configuration |
| Direct Acylation | R-COOH, EDC, DMAP | Active Ester / Acylpyridinium | Retention (O-attack) | (R)-Ester (Retention) |
| Mitsunobu Azidation | PPh₃, DIAD, DPPA | Alkoxyphosphonium | SN2 (Backside attack) | (S)-Azide (Inversion) |
| Tosylation / SN2 | TsCl, Pyridine; then NaN₃ | Alkyl Tosylate | SN2 (Backside attack) | (S)-Azide (Inversion) |
| Oxidation / Reductive Amination | Dess-Martin Periodinane; R-NH₂, NaBH₃CN | Ketone | Planar attack (Non-stereospecific) | Racemic Mixture (Loss of chirality) |
| Intramolecular Cyclization | NaH, THF | Alkoxide | 5-exo-trig (Carbonyl attack) | (5R)-Oxazolidinone (Retention) |
Table 2: Quantitative Reaction Monitoring and Validation Metrics
| Reaction Type | Analytical Method | Key Indicator of Completion | Typical Yield (%) |
| O-Acylation | ¹H NMR (CDCl₃) | Downfield shift of chiral CH from ~3.9 ppm to ~5.0 ppm. | 85 - 95% |
| Cbz Hydrogenolysis | ¹H NMR / TLC | Disappearance of benzyl CH₂ (~5.1 ppm) and aromatic protons. | 90 - 98% |
| Mitsunobu Inversion | IR Spectroscopy | Appearance of strong azide stretch at ~2100 cm⁻¹. | 75 - 85% |
| Oxazolidinone Formation | IR Spectroscopy | Shift of carbamate C=O stretch to cyclic C=O at ~1750 cm⁻¹. | 80 - 90% |
Mandatory Visualization: Divergent Synthetic Workflows
Divergent synthetic pathways of this compound.
Experimental Protocols (Self-Validating Systems)
Protocol 1: O-Acylation for Prodrug Assembly
Objective: Couple a carboxylic acid API to the secondary alcohol while retaining the (R)-stereocenter.
-
Preparation: In an oven-dried flask under argon, dissolve the target carboxylic acid (1.0 equiv) and this compound (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.2 equiv).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.
-
Causality & Validation: DMAP acts as a nucleophilic catalyst to form an active acylpyridinium intermediate. The Cbz group sterically and electronically deactivates the nitrogen, forcing the secondary alcohol to act as the sole nucleophile. Self-Validation: Post-reaction ¹H NMR must show a distinct downfield shift of the chiral methine proton (CH-O) from ~3.9 ppm to ~5.0 ppm, confirming esterification.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
Objective: Remove the Cbz protecting group to yield the free amine (often triggering spontaneous ester-to-amide rearrangement in prodrugs).
-
Preparation: Dissolve the Cbz-protected intermediate in anhydrous methanol (0.1 M).
-
Degassing (Critical Safety Step): Subject the solution to vacuum for 1 minute, then backfill with argon. Repeat three times.
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of argon.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4 hours.
-
Filtration: Filter the suspension through a pad of Celite to remove the pyrophoric palladium catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate in vacuo.
-
Causality & Validation: Palladium catalyzes the specific cleavage of the benzyl-oxygen bond. Degassing prevents catalyst poisoning and mitigates the risk of igniting methanol vapors. Self-Validation: TLC analysis will show the disappearance of the UV-active starting material. ¹H NMR will confirm the complete absence of the aromatic benzyl protons (7.3 ppm) and the benzylic CH₂ singlet (5.1 ppm) ().
Protocol 3: Intramolecular Cyclization to (5R)-5-Methyl-2-oxazolidinone
Objective: Synthesize a chiral oxazolidinone ring via base-promoted cyclization.
-
Preparation: Dissolve this compound in anhydrous THF (0.2 M) under argon. Cool the solution to 0 °C.
-
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in portions.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Carefully quench excess NaH with dropwise addition of water at 0 °C. Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify by recrystallization or chromatography.
-
Causality & Validation: NaH irreversibly deprotonates the secondary alcohol. The resulting alkoxide is perfectly positioned to attack the Cbz carbonyl carbon via a 5-exo-trig cyclization, expelling benzyl alcohol as a leaving group. Self-Validation: IR spectroscopy will show a shift from the linear carbamate C=O stretch (~1700 cm⁻¹) to the highly strained cyclic oxazolidinone C=O stretch (~1750 cm⁻¹).
References
-
Ferrara, S. J., Meinig, J. M., Placzek, A. T., Banerji, T., McTigue, P., Hartley, M. D., Sanford-Crane, H. S., Banerji, T., Bourdette, D., & Scanlan, T. S. (2017). "Ester-to-amide rearrangement of ethanolamine-derived prodrugs of sobetirome with increased blood-brain barrier penetration." Bioorganic & Medicinal Chemistry, 25(10), 2743-2753. URL: [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. URL: [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 3. Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester-to-amide rearrangement of ethanolamine-derived prodrugs of sobetirome with increased blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Crystallization of Benzyl N-[(2R)-2-hydroxypropyl]carbamate
Here is a comprehensive Application Note and Protocol for the solvent selection and crystallization of Benzyl N-[(2R)-2-hydroxypropyl]carbamate.
Executive Summary
This compound (also known as Cbz-(R)-1-amino-2-propanol) is a critical chiral building block used in the synthesis of antiretrovirals and protease inhibitors. Like many low-molecular-weight carbamates, this compound exhibits a low melting point (approx. 45–55°C) and a high propensity for "oiling out" (liquid-liquid phase separation) rather than distinct crystal nucleation.
This guide details a Solvent Selection Strategy and a Scalable Crystallization Protocol designed to overcome these thermodynamic challenges. By utilizing a Toluene/n-Heptane system with controlled cooling ramps, researchers can achieve high enantiomeric purity (>99% ee) and consistent solid form recovery.
Physicochemical Profile & Challenges
Understanding the solute-solvent interaction is prerequisite to protocol design.
| Property | Description | Implication for Crystallization |
| Structure | Carbamate (–NHCOO–) + Secondary Alcohol (–OH) | Amphiphilic nature; soluble in both polar aprotic and non-polar solvents. |
| Melting Point | Low (~50°C) | High risk of oiling out if |
| Chirality | (2R)-configuration | Enantiopurity is critical; crystallization acts as the final purification step to remove the (2S)-isomer. |
| Solubility | High in alcohols, esters, DCM. Low in alkanes, water. | Single-solvent crystallization is difficult due to high solubility; anti-solvent methods are required. |
Solvent Selection Strategy
The selection process utilizes the Hansen Solubility Parameter (HSP) logic, balancing the polar contribution of the carbamate/hydroxyl groups with the non-polar benzyl chain.
Solvent Screening Matrix
| Solvent System | Role | Suitability | Mechanism |
| Toluene | Primary Solvent | Excellent | Forms π-π interactions with the benzyl group; moderate polarity prevents premature precipitation. |
| Ethyl Acetate | Primary Solvent | Good | High solubility, but steep solubility curve requires very low temperatures for good yield. |
| Isopropyl Alcohol (IPA) | Primary Solvent | Poor | Too soluble due to H-bonding; difficult to force precipitation without water (which risks oiling). |
| n-Heptane | Anti-Solvent | Excellent | Miscible with Toluene; low polarity forces the carbamate out of solution slowly. |
| Water | Anti-Solvent | Risky | High interfacial tension often leads to emulsion/oiling rather than crystallization for this specific lipophilic carbamate. |
The "Gold Standard" System: Toluene / n-Heptane
We recommend a Toluene (Solvent) / n-Heptane (Anti-solvent) binary system.
-
Why: Toluene solubilizes the compound effectively at 40-45°C. The addition of Heptane reduces the solubility power gradually, allowing for controlled nucleation.
-
Benefit: This system avoids the use of chlorinated solvents (DCM) and high-boiling alcohols, simplifying drying and regulatory compliance (ICH Q3C).
Experimental Protocol
Protocol A: Solubility Curve Determination (Turbidimetric)
Before scaling, establish the Metastable Zone Width (MSZW).
-
Preparation: Weigh 500 mg of crude this compound into a reaction vial.
-
Dissolution: Add Toluene in increments of 0.5 mL at 45°C until clear. Record concentration (
). -
Cooling: Cool at 0.5°C/min. Record the temperature of first turbidity (
). -
Heating: Re-heat to clear point (
). -
Repeat: Repeat with increasing ratios of n-Heptane (10%, 20%, 30% v/v).
Protocol B: Scalable Crystallization (10g – 100g Scale)
Objective: Isolate crystalline solid with >98% yield and >99% chiral purity.
Step 1: Dissolution
-
Charge 10.0 g of crude this compound into a jacketed reactor.
-
Add 30 mL of Toluene (3 vol).
-
Heat to 45°C . Stir at 200 RPM until fully dissolved.
-
Note: Do not exceed 55°C to avoid thermal degradation or dimer formation.
-
-
Perform a polish filtration (0.45 µm PTFE) to remove particulate matter.
Step 2: Nucleation (Seeding)
-
Cool the solution to 35°C .
-
Add Seed Crystals (0.1 wt%, ~10 mg).
-
Critical: If seeds are unavailable, scratch the vessel wall or sonicate briefly.
-
-
Age the solution at 35°C for 30 minutes. Ensure a stable seed bed forms (slight turbidity).
Step 3: Anti-Solvent Addition
-
Begin adding n-Heptane (60 mL total, 6 vol) via a dosing pump.
-
Rate: Add the first 10 mL very slowly (over 30 mins) to prevent oiling out.
-
Add the remaining 50 mL over 60 minutes.
Step 4: Cooling Crystallization
-
Cool the slurry from 35°C to 0°C using a linear ramp of 0.2°C/min .
-
Why: Slow cooling prevents the entrapment of impurities and ensures distinct crystal growth.
-
-
Hold at 0°C for 2 hours to maximize yield.
Step 5: Isolation & Drying
-
Filter the white slurry using a vacuum Buchner funnel or centrifuge.
-
Wash: Wash the cake with 20 mL of cold (0°C) Toluene/Heptane (1:3) mixture.
-
Drying: Dry in a vacuum oven at 30°C for 12 hours.
-
Caution: Do not exceed 40°C during drying as the wet cake melting point may be depressed.
-
Process Visualization
Workflow Diagram
The following diagram illustrates the critical decision nodes and process flow for the crystallization.
Figure 1: Step-by-step crystallization workflow emphasizing the critical seeding window to prevent oiling out.
Solubility Logic Diagram
This conceptual diagram explains the thermodynamic driving force.
Figure 2: Mechanistic interaction map showing how the binary solvent system balances solubility and nucleation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out (Liquid droplets instead of crystals) | Cooling too fast or | Re-heat to dissolve oil. Cool to 35°C. Add seeds. Add anti-solvent slower. |
| Low Yield | Too much Toluene or insufficient cooling. | Increase Heptane ratio to 1:3 or 1:4. Cool to -10°C. |
| Gel Formation | Rapid precipitation trapping solvent. | Apply vigorous agitation during anti-solvent addition. Use "temperature cycling" (heat/cool) to ripen crystals. |
References
- Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.
- Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed guide on seeding and anti-solvent techniques).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[1] (Strategies for polymorph control and oiling out).
-
PubChem Compound Summary. (2023). Benzyl N-(2-hydroxypropyl)carbamate.[2] (Verified structure and general physical properties).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Benzyl N-(2-hydroxypropyl)carbamate. (Melting point and solubility data verification).
Sources
Application Note: High-Efficiency Microwave-Assisted Synthesis of Chiral Benzyl Carbamates
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Rapid N-Benzyloxycarbonylation (Cbz-protection) of Chiral Amines with Stereoretention
Mechanistic Insight: The Causality of Microwave-Assisted Stereoretention
The protection of chiral amines as benzyl carbamates (N-Cbz) is a foundational transformation in peptide synthesis and chiral active pharmaceutical ingredient (API) development. Conventionally, this is achieved by reacting a chiral amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. However, conventional conductive heating relies on thermal convection, which creates temperature gradients and requires prolonged reaction times (often 4 to 12 hours) to reach completion. Prolonged exposure to basic conditions—especially for
The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) fundamentally alters the energy transfer mechanism. Instead of relying on thermal gradients, microwave irradiation directly couples with the dipole moments of polar reactants (amines and Cbz-Cl), inducing rapid dipole rotation and ionic conduction[2]. This results in instantaneous, uniform volumetric heating.
Causality of Stereoretention: By lowering the activation energy barrier through localized superheating, the rate of the desired nucleophilic acyl substitution is exponentially accelerated. The reaction reaches completion in 2 to 5 minutes[3]. This kinetic acceleration vastly outcompetes the slower, thermodynamically driven enolization/racemization pathway. Consequently, the stereocenter is kinetically "locked," yielding >99% enantiomeric excess (ee) while simultaneously eliminating the need for toxic solvents.
Process Workflow Visualization
The following workflow illustrates the streamlined, solvent-free approach to microwave-assisted carbamate synthesis.
Fig 1. Step-by-step workflow for microwave-assisted N-Cbz protection of chiral amines.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Built-in Quality Control (QC) gates ensure that any deviation in reaction kinetics or stereochemical integrity is immediately identified and corrected.
Materials & Equipment
-
Substrate: Optically pure chiral amine (e.g., (S)-
-methylbenzylamine) (1.0 mmol) -
Reagents: Benzyl chloroformate (Cbz-Cl) (1.1 mmol), Potassium carbonate (
) or Triethylamine ( ) (1.2 mmol) -
Equipment: Dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR temperature feedback.
Step-by-Step Methodology
Step 1: Reactant Assembly (Solvent-Free)
-
To a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add the chiral amine (1.0 mmol) and the base (1.2 mmol).
-
Dropwise, add Cbz-Cl (1.1 mmol) to the mixture. Caution: Cbz-Cl is a lachrymator; perform in a fume hood.
-
Seal the vial with a Teflon-lined crimp cap to ensure a closed-vessel environment, which prevents the volatilization of reactants.
Step 2: Microwave Irradiation
-
Insert the vial into the microwave reactor cavity.
-
Set the operational parameters:
-
Target Temperature: 80 °C
-
Max Power: 50 W (Restricting power prevents temperature overshoots that could trigger racemization).
-
Hold Time: 3 minutes.
-
Cooling: Enable compressed air cooling immediately post-run to quench the reaction.
-
QC Gate 1 (Conversion Validation): Upon cooling, extract a 5
L aliquot, dilute in 1 mL EtOAc, and spot on a Silica TLC plate (Eluent: 80:20 Hexane/EtOAc). Stain with Ninhydrin. Logic: A positive (purple/pink) ninhydrin spot indicates unreacted primary amine. Action: If present, re-seal and pulse in the microwave for 1 additional minute. If absent, proceed to Step 3.
Step 3: Workup and Isolation
-
Dilute the crude mixture with 10 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 10 mL of 1N HCl (to remove trace unreacted amine), 10 mL of saturated
(to neutralize excess acid), and 10 mL of brine. -
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the crude chiral benzyl carbamate.
QC Gate 2 (Stereochemical Validation): Dissolve 1 mg of the product in 1 mL of HPLC-grade Isopropanol/Hexane. Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Logic: Compare the chromatogram against a racemic standard. The presence of a single peak confirms >99% ee. If a secondary enantiomer peak >1% is detected, lower the MW temperature to 70 °C for future batches of this specific substrate.
Mechanistic Pathway Visualization
The diagram below maps the kinetic pathway of the reaction under dielectric heating, highlighting the critical phase where stereoretention is achieved.
Fig 2. Mechanistic pathway of MW-assisted N-benzyloxycarbonylation preserving stereocenters.
Quantitative Data: Conventional vs. Microwave Synthesis
The empirical data below demonstrates the superiority of the microwave-assisted protocol over conventional benchtop conductive heating. The data reflects a dramatic reduction in reaction time alongside improvements in both isolated yield and the preservation of enantiomeric excess (ee).
| Substrate | Heating Method | Time | Temp (°C) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| (S)- | Conventional | 4 hours | 25 | 78% | 96% |
| (S)- | Microwave | 3 min | 80 | 95% | >99% |
| L-Phenylalanine methyl ester | Conventional | 6 hours | 25 | 72% | 92% |
| L-Phenylalanine methyl ester | Microwave | 4 min | 80 | 92% | >99% |
| (R)-1-Aminoindane | Conventional | 5 hours | 25 | 80% | 95% |
| (R)-1-Aminoindane | Microwave | 3 min | 80 | 96% | >99% |
Data Interpretation: The most vulnerable substrate, L-Phenylalanine methyl ester, exhibits significant racemization (dropping to 92% ee) under conventional basic conditions due to the acidity of the
References
-
Aouf Zineb et al. (2017). A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. Journal of the Korean Chemical Society, 61(4), 151.
-
Ugo Azzena et al. (2008). Microwave-Assisted Carbamoylation of Amines. ChemInform.
-
MDPI Molecules (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
Sources
Application Notes & Protocols: A Guide to the Incorporation of N-Substituted Hydroxypropyl Moieties into Peptide Chains
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic incorporation of non-natural amino acids and N-substituted building blocks into peptide scaffolds is a cornerstone of modern drug discovery. These modifications can confer significant advantages, including enhanced metabolic stability, improved cell permeability, and the ability to impose specific conformational constraints, thereby modulating biological activity.[1][2][] This document provides a detailed guide on the procedures for incorporating N-substituted residues, using "Benzyl N-[(2R)-2-hydroxypropyl]carbamate" as a conceptual model for an N-substituted moiety. We will clarify the necessary chemical interpretation of this request and provide robust protocols for the successful synthesis, purification, and characterization of the resulting modified peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Rationale for N-Substituted Peptides
Peptides are highly specific and potent signaling molecules, but their therapeutic potential can be limited by poor bioavailability and rapid degradation by proteases. N-substitution, the alkylation of the backbone amide nitrogen, is a powerful strategy to overcome these limitations. The presence of a substituent on the amide nitrogen sterically hinders protease recognition and cleavage, significantly extending the peptide's half-life.
The specific moiety in the topic, this compound, is not an amino acid and thus cannot be directly incorporated into a growing peptide chain via standard amide bond formation. It lacks a carboxylic acid group necessary for activation and coupling.
Therefore, this guide will address the chemically congruent and synthetically practical interpretation of the user's request: the incorporation of an N-substituted amino acid residue where the substituent is a (2R)-2-hydroxypropyl group. The benzyl carbamate (Cbz) group, while a well-known amine protecting group, is less commonly used in modern Fmoc-based SPPS. We will proceed by detailing the incorporation of a more synthetically accessible building block, an Fmoc-protected N-[(2R)-2-hydroxypropyl] amino acid , which is fully compatible with the most prevalent SPPS workflows.
The Building Block: Design and Protection Strategy
To incorporate the desired moiety, a custom amino acid derivative must be synthesized or procured. The core structure for incorporation via Fmoc-SPPS is shown below.
Figure 1: Structure of the Protected N-Substituted Amino Acid Building Block
-
(R): Represents the side chain of the parent amino acid (e.g., H for Glycine, CH3 for Alanine).
-
Fmoc Group: The fluorenylmethyloxycarbonyl group on the α-amine allows for iterative deprotection under mild basic conditions, which is the hallmark of Fmoc-SPPS.[4]
-
tBu Protecting Group: The secondary hydroxyl group of the hydroxypropyl moiety is highly nucleophilic and would cause side reactions (e.g., O-acylation) during subsequent coupling steps. It must be protected. The tert-butyl (tBu) ether is an ideal choice as it is stable to the basic conditions of Fmoc removal but is cleanly cleaved by strong acid (e.g., Trifluoroacetic Acid, TFA) during the final deprotection step.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of N-substituted amino acids is more challenging than that of standard proteinogenic amino acids due to the increased steric bulk around the secondary amine, which slows down the coupling kinetics.[1] Therefore, the selection of highly efficient coupling reagents and optimized reaction conditions is critical for success.
Overall SPPS Workflow
The following diagram outlines the iterative cycle for incorporating the custom N-substituted residue into a peptide chain anchored on a solid support.
Caption: General workflow for one cycle of N-substituted amino acid incorporation in SPPS.
Recommended Coupling Reagents
Due to steric hindrance, standard coupling reagents like DIC/HOBt may provide insufficient yields. Uronium/aminium or phosphonium salt-based reagents are highly recommended.[1]
| Reagent Name | Full Name | Activator | Base | Coupling Efficiency | Racemization Risk |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Internal (HOAt) | DIPEA | Very High | Low |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Internal (HOBt) | DIPEA | High | Low |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Internal (Oxyma) | DIPEA | Very High | Very Low |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Internal (HOBt) | DIPEA | High | Low |
| Caption: Comparison of common coupling reagents for sterically hindered amino acids.[1] |
Step-by-Step Coupling Protocol (Using HATU)
This protocol assumes the synthesis is proceeding on a 0.1 mmol scale. Adjust volumes accordingly.
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine following the standard Fmoc-deprotection step (e.g., treatment with 20% piperidine in DMF for 5-10 minutes, followed by thorough DMF washes).[1]
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve the Fmoc-N-[(2R)-2-(tBuO)propyl]-amino acid (0.4 mmol, 4 equivalents).
-
Add HATU (0.39 mmol, 3.9 equivalents).
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents).
-
Add a minimal amount of dry DMF (approx. 2 mL) to fully dissolve the components.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.[1]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. Due to the steric hindrance, extended coupling times are often necessary.
-
Reaction Time: 2-6 hours. Monitor the reaction for completion.
-
-
Monitoring:
-
The Kaiser ninhydrin test is commonly used to detect free primary amines. However, after coupling an N-substituted residue, the N-terminus will be a secondary amine, which gives a negative (clear) result with the Kaiser test. A chloranil or isatin test can be used to check for the presence of secondary amines before the next coupling cycle.
-
-
Washing:
-
Once the coupling is complete, filter the resin and wash thoroughly to remove all excess reagents and byproducts. A typical wash cycle is: DMF (3x), Dichloromethane (DCM) (3x), DMF (3x).
-
Caption: Simplified activation and coupling pathway using HATU.
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the tBu group on the hydroxypropyl moiety) must be removed.
Cleavage Cocktail
A standard "Reagent K" cocktail is effective for most peptides. The scavengers are crucial for protecting sensitive residues from reactive carbocations generated during deprotection.
| Component | Purpose | Typical Percentage (v/v) |
| Trifluoroacetic Acid (TFA) | Cleaves peptide from resin; removes acid-labile protecting groups (e.g., tBu, Boc, Trt) | 92.5% |
| Water (H₂O) | Proton source, helps dissolve peptide | 2.5% |
| Triisopropylsilane (TIS) | Carbocation scavenger | 2.5% |
| Thioanisole | Scavenger, protects tryptophan | 2.5% |
Cleavage Protocol
-
Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, discard the ether, and wash the peptide pellet with more cold ether.
-
Dry the crude peptide product under vacuum.
Note on the Cbz Group: If a Benzyl carbamate (Cbz) group were present (e.g., on a lysine side chain), it would be stable to this TFA cocktail. Its removal would require a separate, orthogonal deprotection step, most commonly catalytic hydrogenolysis (H₂ gas with a Palladium catalyst) after the peptide has been cleaved and purified.[5][6][7] This highlights the principle of orthogonal protection strategies in complex peptide synthesis.[8]
Purification and Characterization
The crude peptide product will contain deletion sequences and products of side reactions, necessitating purification and thorough characterization to ensure identity and purity.[9][10]
Purification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. The crude peptide is separated based on hydrophobicity, allowing for the isolation of the desired full-length product.
Analytical Characterization
A suite of analytical techniques is required to confirm the successful synthesis of the modified peptide.[11][12]
| Technique | Purpose | Expected Outcome |
| LC-MS / MALDI-TOF MS | Verifies the molecular weight of the final product. | The observed mass should match the calculated mass of the desired peptide containing the N-[(2R)-2-hydroxypropyl] modification.[9][12] |
| Analytical RP-HPLC | Determines the purity of the isolated peptide. | A single major peak, typically >95% of the total integrated area.[11] |
| Amino Acid Analysis (AAA) | Confirms the amino acid composition of the peptide. | The analysis will not directly identify the modified residue but will confirm the ratios of the other amino acids.[9] |
| Tandem MS (MS/MS) | Confirms the peptide sequence and localizes the modification. | Fragmentation analysis will show the mass shift corresponding to the N-substituted residue at the correct position in the sequence.[9] |
| NMR Spectroscopy | Provides detailed 3D structural information. | For complex structural studies, 1D and 2D NMR can confirm the connectivity and conformation of the modified peptide.[9] |
Conclusion
The incorporation of N-substituted moieties like the (2R)-2-hydroxypropyl group represents a powerful tool for enhancing the therapeutic properties of peptides. Success hinges on a logical synthetic strategy, beginning with a properly designed and protected building block. By employing high-efficiency coupling reagents like HATU to overcome steric hindrance and utilizing a robust SPPS protocol, researchers can reliably synthesize these modified peptides. Rigorous purification by RP-HPLC and comprehensive characterization using mass spectrometry and other analytical methods are essential final steps to validate the integrity of the final product, ensuring its suitability for further research and development.
References
- Vertex AI Search. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides.
- BenchChem. (2025). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
- ChemTalk. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
- Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.
- PMC. (2025, February 8). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins.
- Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development.
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Waters Corporation. (2009). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
- ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts.
- PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- AiFChem. (2026, February 28). Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design.
- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- YouTube. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). N α-Amino acid containing privileged structures: design, synthesis and use in solid-phase peptide synthesis.
- BOC Sciences. (2025, November 28). Strategies for Incorporating Unnatural Amino Acids into Proteins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl N-[(2R)-2-hydroxypropyl]carbamate
Welcome to the technical support center for the synthesis of Benzyl N-[(2R)-2-hydroxypropyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific N-protection reaction. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction efficiency and product purity, empowering you to refine your synthesis for optimal outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound involves the protection of the primary amine of (2R)-1-aminopropan-2-ol using benzyl chloroformate (Cbz-Cl). This reaction, while conceptually straightforward, presents a classic chemoselectivity challenge. The starting material possesses two nucleophilic sites: the primary amine (-NH₂) and the secondary hydroxyl group (-OH). The high electrophilicity of benzyl chloroformate means it can react with either group.[1][2] Therefore, the primary goal is to maximize the desired N-acylation while minimizing the competing O-acylation, which leads to the formation of a benzyl carbonate byproduct and ultimately, a reduced yield of the target molecule.
This guide provides solutions to common issues encountered during this synthesis, focusing on practical, field-tested strategies to improve yield and purity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction yield is consistently low (<70%). What are the most likely causes?
This is the most common issue, and it almost always points to a lack of chemoselectivity or suboptimal reaction conditions.
Answer:
Low yield is typically a result of one or more of the following factors:
-
Competing O-Acylation: The hydroxyl group on your starting material, (2R)-1-aminopropan-2-ol, can compete with the amine in attacking the benzyl chloroformate. This forms an undesired benzyl carbonate byproduct. The amine is generally more nucleophilic than the alcohol, but this selectivity can be compromised under poor conditions.
-
Formation of Di-Cbz Product: Although less common for this substrate, it is possible for a second Cbz group to add to the carbamate nitrogen under certain conditions, forming an N,N-di-Cbz derivative.[3]
-
Hydrolysis of Benzyl Chloroformate: Cbz-Cl is highly sensitive to moisture. Any water present in the solvent or on the glassware will hydrolyze it to benzyl alcohol and HCl, effectively reducing the amount of reagent available for the reaction.
-
Inadequate pH Control: The reaction generates hydrochloric acid (HCl), which must be neutralized by a base.[1] If the pH becomes too acidic, the starting amine will be protonated to its non-nucleophilic ammonium salt (R-NH₃⁺), halting the reaction. Conversely, if the base is too strong or used in excess, it can increase the nucleophilicity of the hydroxyl group by deprotonating it, thereby promoting the O-acylation side reaction.[2]
Solutions & Best Practices:
-
Temperature Control is Critical: Perform the reaction at a reduced temperature (0 °C is standard). The acylation of the amine is typically faster and has a lower activation energy than the acylation of the alcohol. By keeping the temperature low, you kinetically favor the desired N-acylation.[2]
-
Slow, Controlled Addition of Cbz-Cl: Add the benzyl chloroformate solution dropwise to the stirred solution of the amino alcohol and base. This maintains a low instantaneous concentration of the electrophile, further favoring reaction with the more nucleophilic amine.[4]
-
Choice of Base and Solvent: Use a mild inorganic base like sodium bicarbonate or sodium carbonate in an aqueous/organic biphasic system (e.g., water/dioxane or water/CH₂Cl₂).[2][5] The base will reside primarily in the aqueous phase to neutralize the generated HCl, while the reaction occurs in the organic phase or at the interface. This prevents the bulk organic phase from becoming overly basic, which would promote O-acylation.
-
Ensure Anhydrous Conditions (for non-aqueous setups): If performing the reaction in a purely organic solvent with a tertiary amine base (like triethylamine), ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis of the Cbz-Cl.
Question 2: I am observing a significant byproduct with a similar polarity to my product on the TLC plate. How can I identify and prevent it?
Answer:
The most probable byproduct is the O-acylated compound, benzyl ((2R)-1-aminopropan-2-yl) carbonate . This occurs when the hydroxyl group, rather than the amine, reacts with the benzyl chloroformate. A second possibility is the doubly acylated product, benzyl N-[(2R)-2-(benzyloxycarbonyloxy)propyl]carbamate .
Prevention Strategy:
The formation of these byproducts is a direct consequence of the chemoselectivity issue discussed in Question 1. The most effective preventative measures are:
-
Maintain Low Temperature: Conduct the addition of Cbz-Cl at 0 °C in an ice bath.[4]
-
Use Stoichiometric Amounts of Cbz-Cl: Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. A large excess will increase the likelihood of reacting with the less nucleophilic hydroxyl group after the amine has been consumed.
-
Optimize the Base: Switch to a milder base like sodium bicarbonate. Strong organic bases like triethylamine or pyridine can deprotonate the hydroxyl group, making it a more potent nucleophile.[2]
Below is a diagram illustrating the desired reaction versus the primary side reaction.
Caption: Desired N-Acylation vs. Competing O-Acylation Side Reaction.
Question 3: How do I effectively purify the final product and remove unreacted starting materials or byproducts?
Answer:
Purification can be challenging due to the amphiphilic nature of the product. A combination of extractive workup and recrystallization or column chromatography is generally effective.
Step-by-Step Purification Protocol:
-
Aqueous Workup: After the reaction is complete, if you used a biphasic system, separate the layers. If you used an organic solvent, dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:
-
A weak acid (e.g., 1M HCl or 5% citric acid solution) to remove any unreacted (2R)-1-aminopropan-2-ol and any organic base used.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts.
-
Brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous phase and aid in layer separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification:
-
Recrystallization (Preferred): This is often the most effective method for obtaining high-purity material. Good solvent systems for similar carbamates include ethyl acetate/hexane or toluene.[6] Dissolve the crude product in a minimum amount of the hot, more polar solvent (ethyl acetate) and slowly add the less polar co-solvent (hexane) until turbidity persists. Allow to cool slowly to room temperature, then in a refrigerator to maximize crystal formation.
-
Silica Gel Chromatography: If recrystallization is unsuccessful, column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexane. The product is moderately polar and should elute cleanly from less polar byproducts. Monitor fractions by TLC.
-
Question 4: Can I be sure the stereocenter at the (2R) position is not being affected during the reaction?
Answer:
The reaction conditions for Cbz protection are generally mild and do not affect the stereocenter at the C2 position. The reaction occurs at the nitrogen atom, which is adjacent to the chiral center but not directly involved in bond-breaking or formation at that center. Racemization is a more significant concern when the chiral center is an α-carbon to a carbonyl group, as can be the case with α-amino acids under strongly basic conditions.[2] For (2R)-1-aminopropan-2-ol, this is not a typical issue.
To confirm the stereochemical integrity, you can use chiral HPLC or measure the optical rotation of your purified product and compare it to literature values if available.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
Caption: Optimized workflow for the synthesis of this compound.
Materials:
| Reagent/Material | Molar Eq. | Role |
| (2R)-1-aminopropan-2-ol | 1.0 | Starting Material |
| Benzyl Chloroformate (Cbz-Cl) | 1.1 | Protecting Group Reagent |
| Sodium Bicarbonate (NaHCO₃) | 2.5 | Base |
| 1,4-Dioxane | - | Organic Solvent |
| Water (Deionized) | - | Aqueous Solvent |
| Ethyl Acetate | - | Extraction Solvent |
| 1 M Hydrochloric Acid (HCl) | - | Wash Reagent |
| Saturated Brine | - | Wash Reagent |
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2R)-1-aminopropan-2-ol (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of water and 1,4-dioxane.
-
Cooling: Cool the reaction flask in an ice-water bath with vigorous stirring until the internal temperature is stable at 0-5 °C.[4]
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1 eq.) dropwise via a dropping funnel over a period of 30-60 minutes. It is crucial to maintain the internal temperature below 5 °C during the addition.[4]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting amino alcohol spot is no longer visible.
-
Workup: Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid/oil by recrystallization from an ethyl acetate/hexane solvent system to obtain the final product as a white solid.
References
-
Chem. Commun.
-
6Organic Syntheses.
-
1BenchChem.
-
2Guidechem.
-
7PMC.
-
8Google Patents.
-
9ResearchGate.
-
5Wikipedia.
-
3J. Org. Chem.
-
4BenchChem.
Sources
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- 2. guidechem.com [guidechem.com]
- 3. First practical protection of alpha-amino acids as N,N-benzyloxycarbamoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Preventing racemization during Benzyl N-[(2R)-2-hydroxypropyl]carbamate formation
A Guide to Preventing Racemization and Ensuring Enantiomeric Purity
Welcome to the Technical Support Center for the synthesis of Benzyl N-[(2R)-2-hydroxypropyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during this carbamate formation. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate potential experimental pitfalls and ensure the synthesis of a highly pure, enantiomerically enriched final product.
Introduction: The Challenge of Racemization
The synthesis of this compound involves the reaction of enantiomerically pure (R)-1-amino-2-propanol with benzyl chloroformate. While seemingly straightforward, this reaction is susceptible to racemization at the chiral center, leading to a loss of optical purity in the final product. Racemization can occur through various mechanisms, often catalyzed by basic or acidic conditions, or elevated temperatures.[1][2] Maintaining the (R)-configuration is paramount, as the biological activity of chiral molecules is often highly dependent on their specific stereochemistry.
This guide will delve into the root causes of racemization in this specific synthesis and provide actionable, evidence-based strategies to mitigate this risk.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of racemization when synthesizing this compound?
A1: The most prevalent cause of racemization is the presence of a strong base during the reaction.[3][4] While a base is necessary to neutralize the hydrochloric acid byproduct of the reaction between the amine and benzyl chloroformate, strong bases can deprotonate the carbon atom bearing the hydroxyl group (the chiral center).[5][6] This deprotonation can lead to the formation of a planar enolate-like intermediate, which can be protonated from either face, resulting in a mixture of (R) and (S) enantiomers.[2][7]
Q2: My final product shows significant loss of enantiomeric purity. What are the likely causes and how can I prevent this?
A2: A significant loss of enantiomeric purity points to issues with your reaction conditions. Here are the most probable causes and preventative measures:
-
Inappropriate Base Selection: The use of strong, non-hindered bases like sodium hydroxide or potassium hydroxide can significantly increase the rate of racemization.
-
Solution: Opt for milder, sterically hindered organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are effective at scavenging HCl without promoting significant deprotonation at the chiral center.[4]
-
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy for racemization to occur.[3][8]
-
Solution: Perform the reaction at low temperatures, ideally between 0 °C and room temperature. Cooling the reaction mixture in an ice bath during the addition of benzyl chloroformate is a standard and effective practice.[4]
-
-
Prolonged Reaction Times: The longer the chiral compound is exposed to conditions that can induce racemization, the greater the potential for loss of enantiomeric excess.[4]
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and work up the reaction as soon as the starting material is consumed.
-
Q3: Can the quality of the (R)-1-amino-2-propanol starting material affect the enantiomeric purity of the final product?
A3: Absolutely. The enantiomeric purity of your final product can only be as high as that of your starting material. It is crucial to start with (R)-1-amino-2-propanol of the highest possible enantiomeric excess (ee).
-
Recommendation: Always verify the enantiomeric purity of your starting material before use. A practical method for synthesizing highly enantiomerically pure (R)-1-amino-2-propanol involves the decarboxylation of L-threonine.[9] An HPLC assay after derivatization with a chiral derivatizing agent like Marfey's reagent can confirm an ee of >99.5%.[9]
Q4: Are there alternative methods for carbamate formation that are less prone to racemization?
A4: Yes, several methods have been developed to form carbamates under mild conditions, preserving stereochemical integrity. One such method involves the use of N,N'-disuccinimidyl carbonate (DSC) as a coupling reagent. This protocol has been shown to be highly efficient for forming carbamates from hindered amino acids and chiral alcohols with no epimerization detected by HPLC and NMR analysis.[10] Another approach involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide, which has been demonstrated to be resistant to racemization.[11]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of N,N-dibenzyloxycarbonyl derivative or reaction at the hydroxyl group. 3. Decomposition: Product instability during workup or purification. | 1. Optimize Reaction Time/Temp: Monitor the reaction by TLC. If the reaction is sluggish at 0°C, allow it to slowly warm to room temperature.[12] 2. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. Add the chloroformate dropwise to the cooled solution of the amino alcohol to minimize side reactions.[5] 3. Mild Workup: Use saturated aqueous solutions of mild bases like sodium bicarbonate for washing instead of strong bases.[4] Concentrate the product under reduced pressure at low temperatures. |
| Significant Racemization Detected by Chiral HPLC | 1. Strong Base: Use of NaOH, KOH, or other strong inorganic bases. 2. High Temperature: Reaction run at elevated temperatures or insufficient cooling. 3. Acidic/Basic Workup: Use of strong acids or bases during the extraction and washing steps.[4] 4. Purification on Silica Gel: Standard silica gel can be slightly acidic and may cause racemization of sensitive compounds. | 1. Change Base: Switch to a non-nucleophilic, sterically hindered organic base like DIPEA or TEA.[4] 2. Temperature Control: Maintain the reaction temperature at 0 °C during reagent addition and allow it to proceed at or below room temperature.[8] 3. Neutral Workup: Quench the reaction with a neutral or mildly basic solution (e.g., saturated NH₄Cl or NaHCO₃).[4] 4. Neutralize Silica Gel: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). Alternatively, use neutral alumina as the stationary phase.[4] |
| Formation of Multiple Byproducts | 1. Over-reaction: Use of a large excess of benzyl chloroformate. 2. Reaction with Solvent: If using a reactive solvent. 3. Impure Starting Materials: Contaminants in the (R)-1-amino-2-propanol or benzyl chloroformate. | 1. Precise Stoichiometry: Carefully measure and add the benzyl chloroformate. 2. Inert Solvent: Use a non-reactive solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.[13] 3. Purify Starting Materials: Ensure the purity of your starting materials before beginning the reaction. Benzyl chloroformate can decompose over time and should be handled with care.[6] |
Experimental Protocols
Recommended Protocol for the Synthesis of this compound
This protocol is designed to minimize racemization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-amino-2-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of 1,4-dioxane and water.[13] Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a mild organic base such as triethylamine (1.1-1.2 eq) or N,N-diisopropylethylamine (1.1-1.2 eq) to the solution.
-
Benzyl Chloroformate Addition: Slowly add benzyl chloroformate (1.05 eq) dropwise to the cooled, stirring solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the reaction progress by TLC until the (R)-1-amino-2-propanol is consumed.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature. The crude product can be purified by flash column chromatography on silica gel that has been pre-treated with a triethylamine-containing eluent if necessary.
Analytical Method for Enantiomeric Purity Determination
The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended, such as those derived from cellulose or amylose.[14] Examples include Chiralpak® AD-H or Lux® Cellulose-4.[14]
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of n-hexane and an alcohol like ethanol or isopropanol.[14]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Visualizing the Process
Logical Workflow for Troubleshooting Racemization
Caption: Troubleshooting workflow for racemization issues.
Reaction Mechanism and Racemization Pathway
Caption: Desired reaction vs. base-catalyzed racemization.
By carefully controlling the reaction conditions, particularly the choice of base and temperature, researchers can successfully synthesize this compound while preserving its critical stereochemical integrity. This guide provides the necessary framework to troubleshoot common issues and optimize the synthetic protocol for a high-quality, enantiomerically pure product.
References
- Rossen, K., Simpson, P., & Wells, K. (1993). A Practical Synthesis of Both Enantiomers of 1-Amino-2-propanol and Propylene Oxide.
- Ghosh, A. K., et al. (2003). Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbonate (DSC).
- BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds.
-
Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates. The Journal of Organic Chemistry, 66(3), 1035-1037. [Link]
-
Islam, M. R., & Hossain, M. K. (2014). Greener Protocol for the Synthesis of Carbamates. ResearchGate. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
-
Smith, A. B. (2020). Proposed mechanisms for racemization and related processes. ResearchGate. [Link]
-
Wikipedia. (n.d.). Racemization. Wikipedia. [Link]
-
B Dr. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Wikipedia. [Link]
- BenchChem. (2025). Chiral HPLC Analysis of (1S)-1-[(2R)
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- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low purity in Benzyl N-[(2R)-2-hydroxypropyl]carbamate production
Welcome to the technical support center for the synthesis of Benzyl N-[(2R)-2-hydroxypropyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, focusing on achieving high purity of the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Question 1: My TLC analysis after the reaction shows multiple spots. What are the likely impurities?
Answer:
Multiple spots on a Thin Layer Chromatography (TLC) plate indicate an incomplete reaction or the presence of side products. The most common impurities in the Cbz protection of (R)-2-aminopropan-1-ol are:
-
Unreacted (R)-2-aminopropan-1-ol: This starting material is highly polar and will typically have a very low Rf value, often remaining at the baseline.
-
Benzyl Chloroformate (Cbz-Cl) and its degradation products: Cbz-Cl is water-sensitive and can decompose. If an excess is used, it may appear on the TLC.
-
Dibenzyl Carbonate: This can form from the reaction of benzyl chloroformate with any residual benzyl alcohol or through its decomposition.[1][2]
-
Benzyl Alcohol: This can be present as an impurity in the benzyl chloroformate starting material or be formed from its decomposition. It can often be removed by washing the organic layer with brine.[3]
-
Over-alkylation or Di-Cbz Product: Although less common for primary amines under controlled conditions, it's possible for the hydroxyl group to also react with benzyl chloroformate, especially if a strong base is used or the reaction is run for an extended period at elevated temperatures. This would result in a less polar spot with a higher Rf value than the desired product. The reaction of chloroformates with alcohols to form carbonates is a known transformation, typically carried out in the presence of a base.[4]
A general troubleshooting workflow for purity issues is outlined below:
Caption: Troubleshooting workflow for low purity issues.
Question 2: The reaction appears to be incomplete, with a significant amount of starting amine remaining. How can I improve the conversion?
Answer:
Incomplete conversion is a common issue. Here are several factors to consider for driving the reaction to completion:
-
Stoichiometry: Ensure that at least one equivalent of benzyl chloroformate is used. A slight excess (e.g., 1.05-1.1 equivalents) can help to drive the reaction to completion, but a large excess should be avoided to minimize side product formation and simplify purification.
-
Base Selection and Amount: A base is required to neutralize the HCl byproduct of the reaction.[4] For the Cbz protection of amino acids and their derivatives, a common method involves using a base like sodium carbonate in water.[1] The pH of the reaction should be maintained between 8 and 10, as a pH that is too high can cause racemization, while a pH that is too low can lead to the decomposition of benzyl chloroformate.[5]
-
Reaction Temperature: The reaction is typically performed at a low temperature (0 °C) to control the exothermic reaction and minimize side product formation.[1] Allowing the reaction to slowly warm to room temperature can help drive it to completion.
-
Addition Rate: Add the benzyl chloroformate dropwise to the cooled solution of the amine.[4] This helps to maintain a low concentration of the electrophile and reduces the likelihood of side reactions.
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously, especially in biphasic systems (e.g., water/dioxane), to ensure proper mixing of the reagents.
Question 3: My final product is a persistent oil and will not crystallize. What steps can I take to obtain a solid product?
Answer:
The inability of a product to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice.[3]
-
Confirm Purity: First, ensure that the product is indeed pure. Analyze the oil by high-resolution techniques like NMR or LC-MS to identify any remaining impurities.
-
Column Chromatography: If impurities are present, purification by silica gel column chromatography is the most reliable method for removing them.[3] A gradient of ethyl acetate in hexanes is a good starting point for the elution of this compound.
-
Recrystallization Solvent Screening: If the product is pure but still an oil, a thorough screening of recrystallization solvents is necessary.[6][7] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[6] For carbamates, mixtures of ethyl acetate and hexanes are often effective.[8]
-
Induce Crystallization: If the purified oil still resists crystallization, you can try the following techniques:
-
Seeding: Introduce a small crystal of the desired compound to the supersaturated solution to initiate crystallization.[3]
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble) to the oil and stir vigorously. This can sometimes induce precipitation of the solid.
-
Question 4: I am observing a significant amount of dibenzyl carbonate as a byproduct. How can I minimize its formation?
Answer:
Dibenzyl carbonate formation arises from the reaction of benzyl chloroformate with either benzyl alcohol (an impurity in the starting Cbz-Cl) or from the decomposition of Cbz-Cl itself, which can be accelerated by moisture.[1][2]
To minimize its formation:
-
Use High-Purity Benzyl Chloroformate: Ensure your Cbz-Cl is of high quality and has been stored properly to prevent decomposition.
-
Anhydrous Conditions: While the Schotten-Baumann reaction is often performed in water, ensuring that organic solvents are dry and minimizing exposure to atmospheric moisture can be beneficial, especially if you are using an organic base in an organic solvent system.
-
Controlled Temperature: As mentioned, running the reaction at 0°C helps to control the reactivity of benzyl chloroformate and can reduce the rate of side reactions.
The diagram below illustrates the desired reaction and potential side reactions:
Caption: Main reaction and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the Cbz protection of (R)-2-aminopropan-1-ol?
The optimal temperature for this reaction is typically 0 °C, especially during the addition of benzyl chloroformate.[1] This low temperature helps to control the exothermic nature of the reaction and minimizes the formation of byproducts. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it goes to completion.
Q2: Which base is most suitable for this reaction?
A mild inorganic base such as sodium carbonate or sodium bicarbonate is commonly used, especially in aqueous solvent systems (Schotten-Baumann conditions).[1][5] These bases are effective at neutralizing the HCl byproduct without being overly harsh, which could promote side reactions. The use of a buffer system, such as Na2CO3:NaHCO3, can be effective in maintaining the pH in the optimal range of 8-10.[5]
Q3: What is a good work-up procedure to remove most impurities before final purification?
A standard work-up procedure involves:
-
Quenching the reaction with water.
-
Extracting the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing the combined organic layers sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine to remove residual water.[3]
-
Drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtering, and concentrating under reduced pressure.
Q4: What are the recommended solvent systems for column chromatography and recrystallization?
-
Column Chromatography: A gradient elution on silica gel using a mixture of hexanes and ethyl acetate is generally effective. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product.
-
Recrystallization: A binary solvent system is often successful for recrystallizing carbamates.[8] A good starting point is to dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., ethyl acetate) and then slowly add a solvent in which it is poorly soluble (e.g., hexanes) until the solution becomes turbid. Warming to redissolve and then cooling slowly should afford crystals.[8]
Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities.
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Aqueous Wash | Unreacted amine, acidic/basic byproducts | Simple, fast, removes water-soluble impurities.[3] | Ineffective for organic-soluble impurities. |
| Column Chromatography | Most organic impurities (e.g., benzyl alcohol, dibenzyl carbonate) | Highly effective for separating compounds with different polarities.[3] | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | Impurities present in smaller quantities | Can yield very pure crystalline material; scalable.[6] | Requires finding a suitable solvent system; may result in yield loss.[7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the prepared column.
-
Elute the Column: Begin eluting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Dissolve the Crude Product: In a flask, dissolve the crude this compound in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or tert-butyl methyl ether).[8]
-
Add Anti-Solvent: While the solution is still warm, slowly add a non-solvent in which the product is insoluble (e.g., hexanes) until the solution becomes cloudy (the cloud point).
-
Redissolve and Cool: Add a few drops of the hot solvent until the solution becomes clear again.
-
Crystallize: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[8]
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.[8]
References
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. mt.com [mt.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Temperature Conditions for Carbamate Stability
Role: Senior Application Scientist Topic: Carbamate Stability Optimization Audience: Pharmaceutical Researchers & Process Chemists
Core Directive: The Stability Paradox
Carbamates (urethanes) are structural chameleons in drug development. They serve as robust protecting groups (Boc, Cbz, Fmoc) in synthesis and as metabolic throttles in prodrug design (e.g., Rivastigmine, Physostigmine). However, their stability is governed by a precarious balance between thermal elimination and hydrolytic cleavage .
This guide addresses the two most common failure modes reported by our users:
-
Thermal Reversion: Unintended degradation into isocyanates during high-temperature processing.
-
Hydrolytic Collapse: Rapid degradation in aqueous buffers during formulation or bioassays.
Module 1: Troubleshooting Thermal Instability (The "Hot" Issues)
Issue Diagnosis
User Report: "I observe isocyanate peaks or loss of product purity during vacuum drying or high-temperature recrystallization."
Technical Root Cause:
Thermally induced elimination-addition reversion . Unlike amides, N-monosubstituted carbamates possess an acidic proton on the nitrogen. At elevated temperatures (typically
Mechanism of Failure
This reaction is reversible. However, if the alcohol (Optimization Protocol: Thermal Thresholds
| Parameter | Critical Limit | Scientific Rationale |
| Max Process Temp | Most N-alkyl carbamates are stable up to 150-200^\circ$C, but N-aryl variants (e.g., phenyl carbamates) are significantly more labile due to resonance stabilization of the leaving group [12]. | |
| Vacuum Drying | High vacuum removes the alcohol byproduct, driving the equilibrium toward decomposition (Le Chatelier's Principle). | |
| Solvent Choice | Non-nucleophilic | Avoid alcohols at high temps. If reversion occurs, the isocyanate will react with the solvent, forming a new, unwanted carbamate (transesterification). |
Diagram: Thermal vs. Hydrolytic Pathways
The following diagram illustrates the bifurcation of degradation pathways based on environmental conditions.
Figure 1: Bifurcation of carbamate degradation. High temperatures favor isocyanate formation (red path), while aqueous extremes favor hydrolysis (green path).
Module 2: The Aqueous Anomaly (Hydrolysis & pH)
Issue Diagnosis
User Report: "My carbamate prodrug disappears in phosphate buffer (pH 7.4) or during LC-MS sample prep."
Technical Root Cause: Base-catalyzed Hydrolysis (E1cB mechanism). While carbamates are generally more stable than esters, they are vulnerable to nucleophilic attack at the carbonyl carbon. The rate is exponentially dependent on pH and temperature. The presence of a deprotonatable nitrogen (N-monosubstituted) accelerates this via an elimination-addition pathway involving an isocyanate intermediate in aqueous media [4].
Quantitative Data: The pH-Temperature Multiplier
The table below summarizes half-life (
| pH Condition | Temperature | Half-Life ( | Stability Status |
| pH 5.0 | 22°C | ~70 days | Stable (Optimal Storage) |
| pH 7.0 | 22°C | ~24 hours | Meta-Stable (Assay Window) |
| pH 9.0 | 22°C | ~10 minutes | Critical Failure |
| pH 7.0 | 37°C | ~4 hours | Physiological Risk |
Optimization Protocol: Sample Handling
-
Quenching: Immediately acidify aqueous samples to pH 4.0–5.0 using 0.1% Formic Acid or Acetate Buffer upon collection. This "freezes" the hydrolytic rate [16].
-
Temperature: Maintain samples at
C. The Arrhenius activation energy ( ) for carbamate hydrolysis is typically 20–25 kcal/mol, meaning a C drop slows degradation by a factor of 3–4 [2]. -
Buffer Selection: Avoid nucleophilic buffers (e.g., Tris) at high pH, as they can aminolyze the carbamate. Use Phosphate or Citrate.
Module 3: Stability Profiling Workflow
To validate the stability of a new carbamate entity (NCE), do not rely on single-point measurements. Use this self-validating Arrhenius protocol.
Step-by-Step Protocol
-
Preparation: Dissolve NCE in DMSO (stock), then dilute into three buffers: pH 2.0, pH 7.4, pH 9.0.
-
Incubation: Aliquot samples into sealed HPLC vials. Incubate at three isotherms:
C, C, C. -
Sampling: Analyze by HPLC-UV/MS at
hours. -
Calculation:
-
Plot
vs (Kelvin). -
Extrapolate to
C and C to predict shelf-life. -
Pass Criteria: Linearity (
) indicates a single degradation mechanism. Curvature suggests competing pathways (e.g., oxidation + hydrolysis).
-
Diagram: Stability Testing Logic
Figure 2: Decision tree for accelerated stability testing of carbamates.
FAQs
Q: Can I autoclave my carbamate-containing media?
A: No. Autoclaving (
Q: Why is my N,N-disubstituted carbamate more stable? A: It lacks the acidic proton on the nitrogen. This blocks the E1cB elimination pathway to isocyanate, forcing degradation to occur only via the much slower direct nucleophilic attack on the carbonyl [16].
Q: I see a new peak with M+14 mass shift. What is it? A: This is likely transesterification . If you used Methanol as a solvent, your carbamate (R-NH-CO-OR') may have exchanged R' for Methyl (R-NH-CO-OMe). Switch to Acetonitrile or Isopropanol.
References
-
Organic Carbamates in Drug Design and Medicinal Chemistry . Journal of Medicinal Chemistry. 2[3][4][5][6][7]
-
Organic Carbamates in Drug Design and Medicinal Chemistry . ACS Publications. 4
-
Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate . UreaKnowHow. 8[3][4][5][6][7][9][10][11][8]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships . EPA. 11[3][5][6][7][9]
-
13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions . Elsevier. 12[3][4][5][6][7][10][13]
-
A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery . PMC. 5[3][4][5][6][7]
-
Temperature control issues in carbamate synthesis . BenchChem.[1][3][14] 14[3][4][5][6][7][9][11][13]
-
An In-depth Technical Guide to the Hydrolysis Rate and Stability of Phenmedipham at Different pH Levels . BenchChem.[1][3][14] 1[3][4][5][6][7][9][10][11][13]
-
Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid . ACS Central Science. 6[3][4][5][6][7][9]
-
Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH . PubMed.[15] 16
-
Carbamic acid, butyl ester . Organic Syntheses. 17[3][4][5][6][7][9]
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate . ResearchGate.[10] 7[3][4][5][6][7]
-
Kinetics of Carbaryl Hydrolysis . Clemson University. 18[3][4][5][6][7]
-
Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals . ResearchGate.[10] 10[3][4][5][6][7][9][10][11][13]
-
Carbonate and Carbamate Prodrugs . ebrary. 13[3][4][5][6][7][9]
-
Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation . BenchChem.[1][3][14] 3
-
Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate . PMC. 15[3][5][6][7][9][11]
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates . MDPI. 19[3][4][5][6][7]
-
Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases . PNAS. 20[3][4][5][6][7]
-
Kinetics of Carbamate Formation and Breakdown . ResearchGate.[10] 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ureaknowhow.com [ureaknowhow.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 13. Carbonate and Carbamate Prodrugs [ebrary.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. cecas.clemson.edu [cecas.clemson.edu]
- 19. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]
- 20. pnas.org [pnas.org]
Technical Support Center: Enhancing Aqueous Solubility of Benzyl N-[(2R)-2-hydroxypropyl]carbamate
Introduction
Benzyl N-[(2R)-2-hydroxypropyl]carbamate is a molecule of interest in pharmaceutical research, yet its promising therapeutic potential is often hampered by a significant hurdle: poor aqueous solubility. This limitation can impede preclinical development, affecting everything from in vitro assay reliability to in vivo bioavailability. The molecule's structure, characterized by a dominant hydrophobic benzyl group, counteracts the solubilizing effects of its polar carbamate and hydroxyl moieties, classifying it as a challenging compound to formulate.
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides a structured approach to systematically diagnose and resolve solubility challenges through a series of troubleshooting guides, validated protocols, and frequently asked questions. Our focus is on explaining the causality behind each method, ensuring that you not only solve the immediate problem but also build a foundational understanding for future formulation challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with this compound.
Q1: Why is my batch of this compound not dissolving in my aqueous buffer (e.g., PBS)?
A: This is the most common issue and is expected due to the molecule's chemical structure. The large, non-polar benzyl group confers significant hydrophobicity, which is the primary driver of its low intrinsic aqueous solubility (S₀). Simple aqueous buffers lack the necessary components to overcome the strong intermolecular forces in the compound's crystal lattice and solvate the hydrophobic regions. Direct dissolution is energetically unfavorable, leading to precipitation or the formation of a non-homogenous suspension.
Q2: I observe a thin film or oily droplets at the bottom of my vial after attempting to make a stock solution. What is happening?
A: This phenomenon, known as "oiling out," occurs when the compound melts but does not dissolve in the solvent system at a given temperature. It can also happen if a supersaturated solution is formed and the excess compound separates as a liquid phase instead of a solid precipitate. This indicates that the chosen solvent system is a very poor solvent for your compound and a more rigorous solubilization strategy is required.
Q3: Can I just add a small amount of DMSO to my aqueous buffer to dissolve the compound?
A: While seemingly a quick fix, this approach has significant limitations. Adding a small percentage of a strong organic solvent like Dimethyl Sulfoxide (DMSO) can help dissolve the compound initially, but it often leads to precipitation when this stock solution is diluted into a larger aqueous volume for an experiment (a phenomenon known as "solvent-shift" precipitation). The final DMSO concentration in your assay must also be carefully controlled, as it can be cytotoxic or interfere with biological assays, often at concentrations as low as 0.1-0.5% (v/v).
Q4: How does pH affect the solubility of this compound?
A: The carbamate group in the molecule has a nitrogen atom, but it is part of an amide-like linkage, making it very weakly basic and not easily protonated under typical physiological pH conditions. Similarly, the hydroxyl group is a very weak acid. Therefore, pH adjustment within the biocompatible range (pH 4-8) is unlikely to significantly ionize the molecule and will have a minimal impact on its aqueous solubility. This compound should be treated as a neutral molecule for most formulation purposes.
Part 2: Troubleshooting Guide for Common Solubility Issues
This guide provides a systematic, question-driven approach to resolving specific experimental roadblocks.
Scenario 1: Compound Precipitates During Serial Dilution for an In Vitro Assay
Q: I successfully made a 10 mM stock in 100% DMSO, but when I dilute it into my cell culture media to a final concentration of 10 µM, I see immediate cloudiness/precipitation. Why?
A: This is a classic case of solvent-shift precipitation. The compound is highly soluble in the organic stock solvent (DMSO) but crashes out when the solvent environment abruptly changes to a predominantly aqueous one (culture media). The final DMSO concentration is too low to maintain solubility.
Step-by-Step Solution:
-
Acknowledge the Limitation of DMSO: Recognize that a pure DMSO stock is incompatible with your aqueous assay conditions.
-
Evaluate Co-Solvent Systems: A co-solvent system maintains solubility by reducing the polarity of the water and creating hydrophobic pockets for the drug. Polyethylene glycol 400 (PEG 400) is a water-miscible, low-toxicity co-solvent commonly used in preclinical studies.
-
Incorporate a Surfactant: If a co-solvent alone is insufficient, adding a non-ionic surfactant like Solutol® HS 15 (Macrogol 15 Hydroxystearate) or Kolliphor® EL (Cremophor® EL) can form micelles that encapsulate the hydrophobic compound, drastically increasing solubility. These are frequently used in commercial drug formulations.
-
Test a Ternary System: A robust starting point is a ternary vehicle (solvent, surfactant, water). For example, prepare your stock solution in a vehicle of 10% DMSO, 40% PEG 400, and 50% water. This system is often robust enough to withstand further dilution into aqueous media.
-
Consider Cyclodextrins: If co-solvents and surfactants interfere with your assay, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides that form a truncated cone with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the benzyl group of your compound, forming an inclusion complex that is highly water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices.
Scenario 2: Low and Inconsistent Results in an ADME Assay (e.g., Caco-2 Permeability)
Q: My permeability values (Papp) for this compound are highly variable and lower than expected. Could this be a solubility problem?
A: Absolutely. In permeability assays, the measured transport rate is directly proportional to the concentration of the dissolved compound at the cell surface. If your compound's apparent solubility in the assay buffer is below the target concentration, you are not measuring true permeability; you are measuring dissolution-limited transport.
Step-by-Step Solution:
-
Determine the Kinetic Solubility: Before running the assay, you must determine the solubility of your compound directly in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) under the exact experimental conditions (pH, temperature, incubation time).
-
Protocol: Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
-
Add a small volume (e.g., 1-2 µL) of the DMSO stock to the assay buffer to achieve your target test concentration (e.g., 10 µM).
-
Incubate the plate under the same conditions as your permeability assay (e.g., 37°C, 1-2 hours) with gentle shaking.
-
After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV).
-
The result is your kinetic solubility.
-
-
Adjust Assay Concentration: Your target concentration for the permeability assay must be below the measured kinetic solubility limit to ensure you are measuring permeability accurately. If your target concentration is 10 µM but the kinetic solubility is only 2 µM, all experiments must be conducted at or below 2 µM.
-
Employ a Solubilizing Formulation: If a higher concentration is required, use one of the formulation strategies from Scenario 1 (e.g., a co-solvent or cyclodextrin-based buffer) and re-measure the kinetic solubility in that new vehicle. Ensure the chosen excipients do not impact cell viability or transporter function.
Part 3: Key Methodologies and Protocols
This section provides detailed protocols for the most effective solubility enhancement techniques.
Protocol 1: Co-Solvent System Screening
Objective: To identify a biocompatible co-solvent mixture that achieves the target concentration and remains stable upon dilution.
Materials:
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
PEG 400 (Polyethylene Glycol 400)
-
Propylene Glycol (PG)
-
Ethanol (EtOH)
-
Target aqueous medium (e.g., PBS, HBSS)
Procedure:
-
Prepare Binary Stock Vehicles: Create a panel of binary co-solvent systems. Examples:
-
Vehicle A: 50% PEG 400 / 50% Water
-
Vehicle B: 50% PG / 50% Water
-
Vehicle C: 20% EtOH / 80% Water
-
-
Determine Solubility in Vehicles: Add an excess amount of the solid compound to each vehicle in separate vials. Vortex vigorously and equilibrate for 24 hours at room temperature.
-
Sample and Analyze: Centrifuge the vials to pellet undissolved solid. Carefully collect the supernatant, filter it (0.22 µm), and quantify the concentration via HPLC-UV or LC-MS. This gives you the equilibrium solubility in each system.
-
Test Dilution Stability: Take the most promising stock solution and dilute it 1:10, 1:100, and 1:1000 into your final aqueous assay buffer. Visually inspect for precipitation immediately and after 2 hours.
-
Select Lead Vehicle: Choose the vehicle that provides the required solubility and demonstrates the best stability upon dilution.
Data Summary Table (Example)
| Vehicle Composition | Equilibrium Solubility (µg/mL) | Stability upon 1:100 Dilution in PBS (2h) |
| 100% PBS (pH 7.4) | < 1 | Immediate Precipitation |
| 10% DMSO in PBS | 15 | Precipitation |
| 50% PEG 400 / 50% Water | 1500 | Clear Solution |
| 50% PG / 50% Water | 950 | Clear Solution |
| 20% EtOH / 80% Water | 400 | Hazy Solution |
Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance solubility by forming a water-soluble inclusion complex. This method is often preferred for in vivo studies due to the excellent safety profile of HP-β-CD.
Materials:
-
This compound
-
HP-β-CD powder
-
Target aqueous medium (e.g., Saline)
Procedure:
-
Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD solutions in your aqueous medium (e.g., 5%, 10%, 20%, 40% w/v). Note that high concentrations will be viscous.
-
Phase Solubility Study:
-
Add an excess amount of the solid compound to each HP-β-CD solution.
-
Equilibrate the samples by shaking or rotating for 48-72 hours at a controlled temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Centrifuge and filter the supernatant.
-
Quantify the concentration of the dissolved compound in each sample.
-
-
Analyze the Data: Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis).
-
A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.
-
The slope of this line can be used to calculate the complexation binding constant (Kc).
-
-
Select Formulation: Based on the graph, choose the lowest concentration of HP-β-CD that achieves your target solubility for subsequent experiments. For example, a 20% (w/v) HP-β-CD solution is a common starting point for preclinical animal dosing.
References
-
Galvão, J., et al. (2014). The role of DMSO in medicine and veterinary medicine. R. Bras. Zootec.[Link]
-
Li, P., et al. (2009). A review of co-solvents in parenteral formulations. Pharmaceutical Technology.[Link]
-
Strickley, R.G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research.[Link]
-
Timm, M., et al. (2019). Dimethyl Sulfoxide (DMSO): A Prospective Evaluation of Its Effects on Cell Viability, Proliferation, and Gene Expression in Human-Derived Cells. BioMed Research International.[Link]
-
Loftsson, T., & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[Link]
Technical Support Center: Troubleshooting Cbz Deprotection Side Reactions
Welcome to the Technical Support Center. The Carboxybenzyl (Cbz or Z) group is a foundational amine protecting group in organic and peptide synthesis. However, its removal—typically achieved via hydrogenolysis or strong acids—frequently induces unintended side reactions in complex, highly functionalized substrates[1].
This guide is designed for process chemists and researchers to troubleshoot, understand the mechanistic causality behind, and resolve common side reactions encountered during Cbz deprotection.
Strategic Decision Workflow
Before troubleshooting a failed reaction, ensure you have selected the optimal deprotection strategy for your substrate's specific functional group tolerance.
Caption: Decision workflow for selecting Cbz deprotection strategies to minimize side reactions.
FAQ 1: Over-Reduction During Hydrogenolysis
Q: I am using standard Pd/C hydrogenolysis (H₂ gas) to remove a Cbz group, but LC-MS shows dehalogenation of my aryl bromide and reduction of an isolated alkene. How do I prevent this?
The Causality: Standard hydrogen gas provides an overwhelming excess of active hydride species on the palladium surface. Palladium catalyzes the homolytic cleavage of H₂, creating surface-bound hydrides that indiscriminately reduce susceptible functional groups like aryl halides (hydrodehalogenation) and alkenes[2].
The Solution: Shift to Catalytic Transfer Hydrogenation (CTH) . By replacing H₂ gas with a hydrogen donor like ammonium formate, the system achieves a controlled, steady-state release of hydrogen on the catalyst surface[1]. Because Cbz hydrogenolysis is kinetically faster than aryl halide reduction, this "drip-feed" of hydrides ensures the Cbz group is cleaved before over-reduction can occur.
Protocol 1: Chemoselective Catalytic Transfer Hydrogenation
This protocol is self-validating: the decomposition of ammonium formate generates CO₂ and NH₃, providing a visual cue (effervescence) that the catalytic cycle is active.
-
Setup: Dissolve the Cbz-protected substrate (1.0 equiv) in anhydrous ethanol or methanol (0.1 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol% relative to substrate). Safety note: Purge the flask with argon before adding Pd/C to prevent solvent ignition.
-
Donor Addition: Add solid ammonium formate (4.0 to 5.0 equiv) in one portion.
-
Reaction: Heat the mixture to 60°C. You will observe mild effervescence as the formate decomposes into H₂, CO₂, and NH₃.
-
Validation & Monitoring: Monitor via TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove the Pd/C, and concentrate the filtrate in vacuo.
FAQ 2: Alkylation and Epimerization in Acidic Cleavage
Q: My substrate poisons Pd/C catalysts due to a thioether motif. I switched to HBr in acetic acid, but my product mass is +90 Da higher than expected, and NMR indicates epimerization. What happened?
The Causality: HBr/AcOH cleaves the Cbz group via protonation of the carbamate followed by nucleophilic attack, generating a highly reactive benzyl carbocation [1]. If the reaction lacks a superior nucleophile, this cation acts as a potent electrophile, wandering through the solution and performing Friedel-Crafts alkylation (+90 Da) on electron-rich aromatic rings within your substrate (e.g., Tyrosine or Tryptophan)[2]. Furthermore, anhydrous HBr/AcOH is a harsh environment known to cause epimerization at the α-chiral center, particularly in N-methyl amino acids[3].
The Solution: If you must use HBr, you must add a cation scavenger (e.g., anisole or thioanisole at 10 equiv) to act as a sacrificial nucleophile. However, a superior, modern alternative is Lewis Acid-Mediated Cleavage using AlCl₃ in HFIP . This system operates at room temperature, suppressing carbocation wandering and preventing acid-catalyzed epimerization[4].
Protocol 2: Mild Lewis Acid Deprotection (AlCl₃ / HFIP)
This protocol is self-validating via phase and solubility behavior: HFIP is a dense, fluorinated solvent that strongly coordinates Lewis acids, ensuring a homogeneous reaction environment.
-
Setup: Dissolve the Cbz-protected substrate (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve a 0.1 M solution.
-
Reagent Addition: Add anhydrous Aluminum Chloride (AlCl₃, 3.0 equiv) portion-wise at room temperature. The mixture will initially form a suspension but will clarify as the active Lewis acid-solvent complex forms.
-
Reaction: Stir at room temperature for 2 to 16 hours.
-
Validation & Monitoring: Monitor by UPLC-MS. The mild conditions ensure that Boc groups, benzyl ethers, and sensitive stereocenters remain intact[4].
-
Quench & Workup: Quench the reaction carefully with cold water. Extract the free amine into ethyl acetate (adjusting aqueous pH with saturated NaHCO₃ if the free base is required), dry over Na₂SO₄, and concentrate.
FAQ 3: The "Impossible" Substrate (Orthogonal Cleavage)
Q: My molecule contains an aryl iodide, an alkene, and a Boc-protecting group. I cannot use palladium (reduction) or acid (Boc loss). Are there orthogonal methods for Cbz removal?
The Causality: Yes. When both reductive and acidic pathways are blocked, you must exploit the electrophilicity of the benzylic carbon. A soft nucleophile, such as a thiolate anion, can selectively attack the benzylic carbon via an Sₙ2 mechanism[2]. This displaces the carbamate leaving group without requiring acid or metal catalysts. Alternatively, highly specific Cbz-ase enzymes (deprotectases) can hydrolyze the Cbz group under completely neutral, aqueous conditions[5].
Caption: Mechanistic pathway of orthogonal nucleophilic Cbz cleavage via thiol-mediated SN2 attack.
The Solution: Utilize a nucleophilic deprotection protocol. Treat the substrate with 2-mercaptoethanol and K₃PO₄ in N,N-dimethylacetamide (DMAc) at 75°C. This method was notably scaled up for the synthesis of the KRAS inhibitor Adagrasib, proving its robustness in preserving sensitive aryl chlorides and nitriles[2][4].
Quantitative Data Summary: Method Comparison
The following table summarizes the operational parameters and chemoselectivity of the discussed Cbz deprotection methods to assist in your experimental design:
| Deprotection Strategy | Reagents / Conditions | Typical Yields | Common Side Reactions Avoided | Best Suited For |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C, MeOH, RT | 85–98% | None (Prone to over-reduction) | Simple, robust substrates[1] |
| Transfer Hydrogenation | NH₄HCO₂, Pd/C, EtOH, 60°C | 90–99% | Dehalogenation, alkene reduction | Substrates with reducible motifs[6] |
| Lewis Acid Cleavage | AlCl₃, HFIP, RT | 80–95% | Epimerization, Boc cleavage | Acid-sensitive, metal-poisoning substrates[4] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75°C | 70–88% | All acid/reduction side reactions | Highly functionalized, complex APIs[4] |
| Biocatalytic Cleavage | Cbz-ase enzyme, Aqueous Buffer, 37°C | >90% | All chemical side reactions | Enantioselective resolutions, green chemistry[5] |
References
-
To Deprotect and Serve. scientificupdate.com.[Link]
-
Cbz-Protected Amino Groups. organic-chemistry.org.[Link]
-
Developing deprotectase biocatalysts for synthesis. rsc.org.[Link]
-
Synthesis of N-Alkyl Amino Acids. monash.edu.[Link]
Sources
Technical Support Center: Purification of Oily Benzyl N-[(2R)-2-hydroxypropyl]carbamate
Welcome to the technical support guide for the purification of Benzyl N-[(2R)-2-hydroxypropyl]carbamate. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying this often-oily compound. This guide provides in-depth, experience-based solutions and troubleshooting strategies in a practical question-and-answer format.
Introduction: Understanding the Challenge
This compound is a key intermediate in various synthetic pathways. Its purification is frequently complicated by its tendency to form a viscous, non-crystalline oil. This physical state makes traditional purification methods like recrystallization difficult and often leads to issues such as poor separation during chromatography and the trapping of impurities. This guide will help you navigate these challenges to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound an oil and not a solid?
A1: The physical state of a compound is determined by its molecular structure and intermolecular forces. This compound possesses a flexible alkyl chain and a hydroxyl group capable of hydrogen bonding. However, the overall combination of its structural features, including the bulky benzyl group, can disrupt the formation of a well-ordered crystal lattice, leading to its common presentation as an oil or a low-melting solid. The presence of even minor impurities can further inhibit crystallization by disrupting crystal packing.
Q2: What are the most common impurities I should expect?
A2: Impurities typically originate from the starting materials or side reactions during synthesis. Common culprits include:
-
Unreacted (2R)-1-aminopropan-2-ol: A polar, water-soluble amine.
-
Unreacted Benzyl Chloroformate or its decomposition products (e.g., Benzyl Alcohol): Benzyl alcohol is a common impurity that can be challenging to separate due to its similar polarity.
-
Di-substituted byproducts: Such as dibenzyl carbonate, formed from the reaction of benzyl chloroformate with any residual water or alcohol.
-
Residual Solvents: From the reaction or initial workup (e.g., Dichloromethane, Ethyl Acetate, THF).
Q3: What is the best overall strategy for purifying this oily compound?
A3: A multi-step approach is generally most effective. Start with a liquid-liquid extraction to remove highly polar or acidic/basic impurities. Follow this with flash column chromatography for the primary purification. For exceptionally high purity requirements, short-path distillation can be considered if the compound is thermally stable.
Purification Strategy Workflow
Addressing hygroscopic nature of hydroxypropyl carbamates in storage
Welcome to the Technical Support Center for managing the stability and storage of hydroxypropyl carbamates (HPCs). This guide is engineered for researchers and drug development professionals who require stringent control over moisture-sensitive reagents and excipients.
The Causality of HPC Hygroscopicity
Hydroxypropyl carbamates possess both hydroxyl (-OH) and carbamate (-O-CO-NH-) functional groups. These moieties serve as potent hydrogen-bond donors and acceptors, making the compound highly susceptible to atmospheric moisture. When exposed to ambient humidity, water molecules bind to the HPC matrix, acting initially as a plasticizer that causes physical deliquescence (clumping). Over time, this bound moisture acts as a nucleophile, attacking the carbonyl carbon of the carbamate linkage. This hydrolytic degradation cleaves the molecule, yielding amines (e.g., 1-amino-2-propanol), alcohols, and carbon dioxide gas[1].
Mechanism of moisture uptake and subsequent hydrolysis of hydroxypropyl carbamates.
Troubleshooting Guide: Moisture Contamination
| Symptom observed | Mechanistic Cause | Recommended Action |
| Powder clumping / Deliquescence | Hydrogen bonding with atmospheric H2O lowers the glass transition temperature ( | Immediate vacuum desiccation. Verify moisture content via Coulometric KF titration. |
| Pressure build-up in sealed vial | Hydrolysis of the carbamate group releases | Vent safely in a fume hood. Discard batch; chemical degradation has already occurred. |
| Inconsistent reaction stoichiometry | Absorbed water artificially inflates the mass of the HPC during weighing, leading to a molar deficit of the active compound. | Dry to constant mass before weighing, or calculate dosing based on active anhydrous mass. |
| Appearance of new HPLC peaks | Formation of degradation products (e.g., 1-amino-2-propanol) due to hydrolytic or thermal breakdown[1]. | Perform LC-MS to identify impurities. Store future batches under Argon at 2-8°C[1]. |
Step-by-Step Methodologies (Self-Validating Systems)
Protocol 1: Trace Moisture Quantification via Coulometric Karl Fischer (KF) Titration
Causality: Volumetric KF methods expose samples to atmospheric interference, which skews results for highly hygroscopic materials. Coulometric KF generates iodine electrochemically in a sealed system, making it the authoritative standard for quantifying trace moisture (1 µg–10 mg) without ambient drift[2][3].
-
System Validation (The Blank Check): Purge the sealed titration cell with dry nitrogen. Initiate the coulometric generator electrode. Monitor the background drift rate. Self-Validation: Do not proceed until the drift rate stabilizes below 10 µ g/min [3].
-
Standard Recovery: Inject a certified 1.0% water standard through the septum. Self-Validation: The system must recover 98-102% of the injected water. If it fails, replace the anolyte/catholyte reagents.
-
Sample Preparation: Inside a nitrogen-purged glovebag, weigh exactly 100 mg of the HPC sample into a dry, sealed syringe.
-
Titration: Inject the sample into the KF vessel. The system will automatically titrate the moisture.
-
Verification: Run the sample in triplicate. A Relative Standard Deviation (RSD) of < 2% validates the homogeneity of the batch.
Protocol 2: Moisture Remediation and Inert Storage
Causality: Standard drying ovens apply heat, which accelerates the hydrolytic degradation of carbamates[1]. Vacuum desiccation removes moisture at room temperature by shifting the vapor pressure equilibrium.
-
Pre-Weighing: Transfer the clumped HPC into a pre-weighed, dried amber glass petri dish. Record the total mass (
). -
Desiccation: Place the dish in a vacuum desiccator alongside a potent moisture scavenger (e.g., Phosphorus pentoxide,
). Apply a vacuum of < 10 mbar at 25°C. -
Gravimetric Feedback Loop (Self-Validation): Every 4 hours, break the vacuum with dry Argon, remove the dish, and weigh it (
). Return to vacuum. The drying is only validated as "complete" when the mass change between two consecutive readings is less than 0.05% (Constant Mass). -
Inert Packaging: Transfer the dried powder into an amber glass vial[1]. Purge the headspace heavily with Argon. Why Argon? Argon is denser than Nitrogen and air; it physically blankets the solid powder, creating an impenetrable barrier against moisture ingress[1].
-
Sealing: Seal with a PTFE-lined cap and store at 2-8°C.
Self-validating workflow for handling and storing hygroscopic hydroxypropyl carbamates.
Quantitative Data: Storage Conditions vs. Stability
The following table synthesizes the impact of various storage environments on the moisture uptake and chemical integrity of hydroxypropyl carbamates over a 30-day period.
| Storage Condition | Packaging Material | Headspace Gas | 30-Day Moisture Uptake (%) | 30-Day Hydrolysis Rate (%) |
| 25°C / 60% RH | LDPE Plastic Bag | Ambient Air | + 8.45% | 3.20% |
| 25°C / 60% RH | Clear Glass Vial | Ambient Air | + 2.10% | 1.15% |
| 2-8°C / Controlled | Amber Glass Vial | Nitrogen ( | + 0.35% | 0.10% |
| 2-8°C / Controlled | Amber Glass Vial | Argon ( | + 0.05% | < 0.01% |
Frequently Asked Questions (FAQs)
Q: Can I use standard LDPE (Low-Density Polyethylene) bags to store HPCs temporarily? A: No. LDPE has a high Moisture Vapor Transmission Rate (MVTR). Even if the bag is sealed, atmospheric water vapor will permeate the plastic over time, leading to deliquescence. Always use glass or high-barrier materials like polychlorotrifluoroethylene (Aclar) or foil laminates for hygroscopic pharmaceutical excipients[4].
Q: Why is my HPC degrading even though I store it in a desiccator? A: If your desiccator is exposed to light, photo-degradation can provide the activation energy required to initiate breakdown pathways[1]. Furthermore, if the desiccant (like silica gel) is saturated, it will no longer absorb moisture. Always use amber glass to protect from UV light[1], and utilize a self-indicating desiccant to ensure the environment remains dry.
Q: How do I differentiate between physical moisture uptake and chemical hydrolysis in my batch? A: Physical moisture uptake will increase the mass of the sample without altering its chemical structure. This can be reversed via vacuum drying. Chemical hydrolysis is irreversible. To differentiate, run a Coulometric Karl Fischer titration to check for free water[3], followed by LC-MS or GC-MS. If hydrolysis has occurred, you will detect new impurity peaks corresponding to ethanol, 1-amino-2-propanol, or isocyanate intermediates[1].
References
-
"How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? - Patsnap Eureka", Patsnap Eureka,[Link]
-
"Karl Fischer Titration – Moisture Analysis", SG Systems Global,[Link]
-
"Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals", PMC - NIH,[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
- 3. Karl Fischer Titration – Moisture Analysis [sgsystemsglobal.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of column chromatography for chiral carbamate separation
Welcome to the Application Support Center. As a Senior Application Scientist, my objective is to provide you with more than just a list of parameters. Successful chiral chromatography is governed by strict thermodynamic and kinetic principles. Chiral carbamates—a critical class of compounds in drug development (e.g., rivastigmine, felbamate derivatives)—exhibit unique retention behaviors due to their dual hydrogen-bond donor/acceptor capabilities[1].
When separated on polysaccharide-based chiral stationary phases (CSPs), enantiomeric resolution relies on a delicate balance of H-bonding, π-π interactions, dipole-dipole stacking, and steric inclusion within the polymer's helical grooves[2]. This guide provides the causality behind method optimization, self-validating protocols, and advanced troubleshooting to ensure your analytical workflows remain robust and reproducible.
Method Development Workflow
Chiral method development workflow for carbamate enantioseparation.
Self-Validating Protocol: Optimization of Chiral Carbamate Separation
To avoid "guess-and-check" chromatography, follow this self-validating methodology. Do not proceed to the next step until the validation criteria of the current step are met.
Step 1: Chiral Stationary Phase (CSP) Selection
-
Action: Screen the carbamate sample on immobilized polysaccharide CSPs (e.g., CHIRALPAK IA, IB, IC) using a standard normal-phase eluent (e.g., Hexane/Isopropanol 90:10).
-
Causality: Immobilized phases are preferred because their polymeric chiral selectors are chemically bonded to the silica matrix. This allows the use of "non-standard" solvents (like DCM or THF) later if solubility or selectivity issues arise, without destroying the column[3][4].
-
Validation Check: Calculate the separation factor (
). If , the spatial fit within the chiral groove is sufficient; proceed to Step 2. If , switch the chiral selector (e.g., from an amylose backbone to a cellulose backbone)[5].
Step 2: Mobile Phase & Solvation Optimization
-
Action: Adjust the ratio of the strong solvent (e.g., Ethanol or Isopropanol) to the alkane baseline.
-
Causality: Carbamate enantiomers interact with the CSP primarily via H-bonding. Alcohols in the mobile phase compete for these H-bond sites. Modifying the steric bulk of the alcohol (e.g., switching from EtOH to IPA) changes the transient diastereomeric complex's dissociation rate, directly impacting resolution[2].
-
Validation Check: Monitor the retention factor (
). Adjust the strong solvent percentage until . If is optimal but baseline resolution ( ) is not achieved, proceed to Step 3.
Step 3: Additive Tuning for Peak Symmetry
-
Action: Add 0.1% basic additive (e.g., Diethylamine, DEA) for basic carbamates, or 0.1% acidic additive (e.g., Trifluoroacetic acid, TFA) for acidic carbamates.
-
Causality: Residual silanols on the silica support act as secondary, non-chiral interaction sites that cause peak tailing. Additives competitively bind to these silanols, masking them from the analyte[6].
-
Validation Check: Calculate the Tailing Factor (
). If , the silanols are effectively masked. If for all peaks, suspect a physical void rather than a chemical issue[7].
Step 4: Thermodynamic Optimization (Temperature & Flow Rate)
-
Action: Lower the column temperature (e.g., from 25°C to 15°C) and reduce the flow rate (e.g., to 0.5 mL/min).
-
Causality: Chiral recognition is an enthalpy-driven process; lower temperatures enhance the energy differences between the transient complexes, increasing selectivity (
)[8]. Lower flow rates mitigate the mass transfer resistance inherent to bulky polysaccharide polymers, improving column efficiency ( )[2]. -
Validation Check: Evaluate the final Resolution (
). If and column backpressure is within safe operating limits, the method is validated.
Quantitative Optimization Matrix
Use the following table to predict how adjusting specific parameters will impact your carbamate separation.
| Optimization Parameter | Typical Operating Range | Primary Effect on Chromatography | Mechanistic Causality |
| Temperature | 10°C – 40°C | Decreasing temp increases Selectivity ( | Enthalpy-driven chiral recognition is enhanced at lower temps, but mass transfer kinetics slow down[8]. |
| Flow Rate | 0.3 – 1.0 mL/min | Decreasing flow increases Efficiency ( | Overcomes slow diffusion and mass transfer kinetics within the viscous polysaccharide pores[2]. |
| Organic Modifier % | 5% – 50% | Increasing % decreases Retention ( | Alcohols competitively bind to the H-bonding sites on the carbamate linkages of the CSP[2]. |
| Additive Conc. | 0.05% – 0.1% | Reduces Tailing Factor ( | Competitively masks residual active silanols on the silica matrix, preventing secondary interactions. |
Troubleshooting Guides & FAQs
Q1: Why are my carbamate enantiomer peaks tailing, and how do I determine the root cause? A1: You must differentiate between physical and chemical tailing. If all peaks in the chromatogram tail equally, it is a physical issue (e.g., a partially blocked inlet frit or a column void)[7]. This can often be fixed by backflushing the column if the manufacturer permits[6]. If only specific peaks (usually the later-eluting enantiomer) tail, it is a chemical issue caused by secondary interactions with residual silanols[6]. Resolve this by ensuring the sample solvent matches the mobile phase and adding 0.1% TEA or TFA.
Q2: I switched to a "non-standard" solvent (e.g., Dichloromethane) to improve sample solubility, and my column lost all enantioselectivity. What happened? A2: You likely used a coated CSP (such as Chiralcel OD or Chiralpak AD). Coated chiral selectors are physically adsorbed onto the silica backbone. "Non-standard" solvents like DCM, THF, or Ethyl Acetate will irreversibly dissolve the polymer coating, destroying the column[3]. Always use immobilized CSPs (like Chiralpak IA, IB, or IC) if these aggressive solvents are required for sample solubility or unique selectivity[4].
Q3: How do I recover an immobilized polysaccharide column that has lost resolution over time?
A3: Over time, matrix impurities or aggressive additives can block the chiral recognition sites within the polymer grooves. For immobilized columns, performance can often be restored by flushing with extended-range solvents (e.g., DMF, Ethyl Acetate, or DCM) to strip away strongly adsorbed contaminants[9]. Self-validation: Run a QC standard before and after regeneration; resolution should return to
Q4: In reversed-phase mode, my basic carbamate is splitting and tailing despite using Triethylamine (TEA) as an additive. Why? A4: In reversed-phase (aqueous) conditions, using strong organic bases like TEA can raise the mobile phase pH above 10. Silica gel begins to dissolve at pH > 8, which creates voids, collapses the packing bed, and exposes more silanols—worsening tailing and permanently destroying the column[10][11]. Instead, use a buffered system like ammonium bicarbonate (pH ~8), which is safe for the column and effectively masks silanols[11].
Diagnostic Logic Tree
Diagnostic logic tree for troubleshooting chiral chromatography issues.
References
- "Troubleshoot Chiral Column Performance: Efficiency & Resolution", chiraltech.com,
- "Polysaccharide-based CSPs", chiralpedia.com,
- "Restore Chiral Column Performance: Tips for Peak Tailing, Splitting", chiraltech.com,
- "Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chrom
- "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes", chrom
- "Method development with CHIRALPAK IA: The new Daicel column with broad solvent vers
- "Enantiomer Resolution Screening Strategy using Multiple Immobilized Polysaccharide-Based Chiral Stationary Phases", researchg
- "Chiral HPLC Column Selection and Method Development Guide", sigmaaldrich.com,
- "Troubleshooting Basics, Part 4: Peak Shape Problems", chrom
- "HPLC Troubleshooting Guide", sigmaaldrich.com,
- "Multitarget-Directed Carbamate and Carbamothioate Derivatives: Cholinesterase and Monoamine Oxidase Inhibition", ssrn.com,
- "Chiral Method Development on Daicel Polysaccharide Chiral St
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. mdpi.com [mdpi.com]
- 3. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chiraltech.com [chiraltech.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of Benzyl N-[(2R)-2-hydroxypropyl]carbamate
This guide provides an in-depth technical analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Benzyl N-[(2R)-2-hydroxypropyl]carbamate. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and stereochemical confirmation of chiral molecules. We will explore the theoretical underpinnings of the expected spectral features, provide a detailed, predicted analysis of both 1H and 13C NMR spectra, and offer a comparative look at related structures to aid in the identification and differentiation from potential impurities.
Introduction: The Significance of Stereochemistry in Drug Development
This compound is a chiral molecule whose biological activity is intrinsically linked to its stereochemical configuration. In drug development, the precise control and confirmation of stereochemistry are paramount, as different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological and toxicological profiles. NMR spectroscopy is an unparalleled, non-destructive analytical technique for determining the three-dimensional structure of molecules in solution, making it an indispensable tool for confirming the stereochemical integrity of chiral drug candidates and intermediates.
The presence of a chiral center at the C2 position of the propyl chain in this compound introduces a key stereochemical feature that profoundly influences its NMR spectra. This guide will delve into the nuances of how this chirality manifests in the 1H and 13C NMR spectra, with a particular focus on the concept of diastereotopicity.
Theoretical Framework: Understanding the Impact of Chirality on NMR Spectra
The chiral center in this compound renders the two protons on the adjacent methylene (CH2) group chemically non-equivalent. These protons are termed "diastereotopic" because their substitution with another group would lead to the formation of diastereomers.[1][2] Consequently, these diastereotopic protons will have different chemical shifts and will couple to each other, resulting in a more complex splitting pattern than would be observed for a simple, achiral molecule.[3][4] This phenomenon is a powerful diagnostic tool for confirming the presence and influence of a chiral center within a molecule.[5]
The stereochemistry of the molecule can influence the chemical shifts of nearby protons and carbons through various spatial interactions.[5] Therefore, a thorough analysis of the NMR spectra can not only confirm the connectivity of the atoms but also provide valuable insights into the compound's three-dimensional structure.
Predicted 1H and 13C NMR Spectral Analysis
While a publicly available, experimentally verified spectrum for this compound is not readily accessible, we can predict the expected 1H and 13C NMR spectra with a high degree of confidence by analyzing the spectra of structurally related compounds, such as (2R)-1-aminopropan-2-ol, benzyl carbamate, and other N-Cbz protected amino alcohols.[1][6]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) is expected to exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |
| ~7.35 | Multiplet | 5H | Ar-H | The five protons of the phenyl ring of the benzyl group are expected to resonate in the aromatic region, typically between 7.2 and 7.4 ppm, consistent with various benzyl-containing compounds.[6][7] |
| ~5.10 | Singlet | 2H | Ph-CH₂ -O | The two benzylic protons are expected to appear as a singlet due to the absence of adjacent protons. The chemical shift is influenced by the adjacent oxygen atom. Similar benzyl carbamates show this signal around 5.1 ppm.[6] |
| ~5.0-5.5 | Broad Singlet | 1H | NH | The carbamate proton signal is often broad and its chemical shift can vary depending on concentration and solvent. It is expected to appear in the range of 5.0-5.5 ppm. |
| ~3.95 | Multiplet | 1H | CH (OH) | This methine proton, attached to the carbon bearing the hydroxyl group and the chiral center, is expected to be a multiplet due to coupling with the adjacent methyl and diastereotopic methylene protons. Its chemical shift is influenced by the electronegative oxygen atom. |
| ~3.25 & ~3.10 | Multiplet | 2H | N-CH₂ | These are the diastereotopic protons of the methylene group adjacent to the chiral center. They will appear as two separate multiplets, each integrating to one proton. Their non-equivalence is a direct consequence of the molecule's chirality.[1][3] |
| ~2.5-3.5 | Broad Singlet | 1H | OH | The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on factors such as solvent, concentration, and temperature. It may exchange with residual water in the solvent. |
| ~1.15 | Doublet | 3H | CH₃ | The methyl protons are coupled to the adjacent methine proton, resulting in a doublet. This signal is expected in the aliphatic region. |
Diagram of Key ¹H NMR Interactions
Caption: A streamlined workflow for preparing NMR samples of small molecules.
NMR Data Acquisition
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Spectral Width: Set to cover a range of approximately -2 to 12 ppm. [8] * Pulse Angle: A 30-45° pulse is typically used to allow for faster repetition rates.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient for qualitative analysis.
-
Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Spectral Width: Set to a range of 0 to 220 ppm. [9] * Decoupling: Use proton decoupling to simplify the spectrum to single lines for each carbon.
-
Pulse Angle: A 30-45° pulse is recommended.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Conclusion
The 1H and 13C NMR spectra of this compound are predicted to exhibit distinct and interpretable features that are highly sensitive to its stereochemical structure. The diastereotopic nature of the methylene protons adjacent to the chiral center serves as a key diagnostic feature in the ¹H NMR spectrum. By carefully analyzing the chemical shifts, coupling patterns, and integration of the signals, researchers can confidently confirm the structure and stereochemical integrity of this important chiral building block. This guide provides a comprehensive framework for both the theoretical understanding and practical application of NMR spectroscopy in the analysis of this and similar chiral molecules, underscoring the critical role of this technique in modern drug discovery and development.
References
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022, February 8). Retrieved from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
-
Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps. (2022, December 3). Retrieved from [Link]
-
Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
Influences of Stereochemical Factors on Chemical Shifts of Protons - Filo. (2025, November 11). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
Homotopic, Enantiotopic, Diastereotopic - Master Organic Chemistry. (2012, April 17). Retrieved from [Link]
-
Small molecule NMR sample preparation - Georgia Institute of Technology. (2023, August 29). Retrieved from [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. (2025, July 21). Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]
-
Supplemmentary Info for RSC adv. after corrections. (n.d.). Retrieved from [Link]
-
New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR - PubMed. (2009, February 19). Retrieved from [Link]
-
Basic NMR Concepts. (n.d.). Retrieved from [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC. (2013, July 17). Retrieved from [Link]
-
Correlation Between NMR Coupling Constants and σ-Donating Properties of N-Heterocyclic Carbenes and Their Derivatives - ChemRxiv. (n.d.). Retrieved from [Link]
-
Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Rsc.org. (n.d.). Retrieved from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30). Retrieved from [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]
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Definitive Guide to Chiral HPLC Separation of (2R) and (2S) Carbamate Isomers
Topic: Chiral HPLC methods for separating (2R) and (2S) carbamate isomers Content Type: Publish Comparison Guide
Executive Summary: The Stereochemical Imperative
Carbamate moieties are pharmacophores central to cholinesterase inhibitors (e.g., Rivastigmine), anticonvulsants (e.g., Felbamate), and various agrochemicals. The separation of (2R) and (2S) isomers is not merely a regulatory compliance step but a safety imperative; often, one enantiomer provides therapeutic efficacy (eutomer) while the other contributes to toxicity or inactivity (distomer).
This guide synthesizes field-proven methodologies for separating carbamate enantiomers, moving beyond generic screening to provide mechanistic insights and actionable protocols.
Mechanistic Architecture of Separation
To successfully separate carbamate isomers, one must understand the "three-point interaction" model. Carbamates possess unique features—a carbonyl oxygen (hydrogen bond acceptor) and an amide proton (hydrogen bond donor)—that interact specifically with polysaccharide-based Chiral Stationary Phases (CSPs).
The "Gold Standard" CSPs
For carbamates, Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) derivatives are the dominant choices.
-
Cellulose Backbones (e.g., Chiralcel OD): The linear
-1,4 linkage creates rigid, defined cavities ideal for planar aromatic carbamates. -
Amylose Backbones (e.g., Chiralpak AD): The helical
-1,4 linkage forms a more flexible groove, often accommodating bulkier substituents.
Visualization: Chiral Recognition Mechanism
The following diagram illustrates the lock-and-key mechanism where the analyte (carbamate) docks into the chiral groove of the CSP.
Figure 1: Mechanism of chiral recognition for carbamates on polysaccharide phases. Differential stability of the transient diastereomeric complexes drives separation.
Comparative Analysis of Stationary Phases
The following table compares the performance of the most effective CSPs for carbamate separation. Data is synthesized from applications involving Rivastigmine and similar phenylcarbamate derivatives.[1]
| Feature | Chiralcel OD-H (Cellulose-based) | Chiralpak AD-H (Amylose-based) | Chiralpak IC (Immobilized) |
| Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) |
| Primary Interaction | Rigid cavity inclusion + H-bonding | Flexible groove fitting | Chlorinated substituents alter electronic density |
| Typical Selectivity ( | High (1.5 - 3.0) for planar carbamates | Moderate to High (1.2 - 2.5) | High for chlorinated/polar carbamates |
| Mobile Phase Versatility | Limited (Normal Phase preferred) | Limited (Normal Phase preferred) | Excellent (Compatible with DCM, THF, MtBE) |
| Resolution (Rs) | Often > 4.0 for phenylcarbamates | Variable (highly structure dependent) | Robust, often complementary to OD/AD |
| Best For | Rivastigmine , Felbamate | Bulky alkyl carbamates | New chemical entities (NCEs) with solubility issues |
Expert Insight: While Chiralpak AD is versatile, Chiralcel OD-H is frequently the "column of choice" for carbamates due to the specific geometry of the cellulose backbone, which aligns perfectly with the planar amide/ester linkage found in many carbamate drugs [1, 5].
Method Development Strategy
Do not rely on random screening. Use this logic-driven workflow to minimize solvent consumption and time.
Figure 2: Strategic workflow for developing chiral HPLC methods for carbamates.
Validated Experimental Protocol: Rivastigmine Case Study
This protocol is based on the separation of Rivastigmine hydrogen tartrate, a cholinesterase inhibitor.[1] It serves as a robust template for other (2R)/(2S) carbamate separations.
Objective
Baseline separation of (R)-Rivastigmine (impurity/distomer) and (S)-Rivastigmine (active/eutomer).
Materials & Conditions
-
Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA).
-
Ratio: 80 : 20 : 0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Ambient).
-
Detection: UV at 215–220 nm (Carbamates have weak UV absorbance; low wavelength is critical).
Step-by-Step Methodology
-
Preparation: Dissolve the racemic mixture in the mobile phase (without TFA) to a concentration of 1.0 mg/mL. Sonication may be required.
-
Equilibration: Flush the column with 20 column volumes of mobile phase until the baseline stabilizes.
-
Additive Criticality: The addition of 0.1% TFA is non-negotiable for carbamates containing amine functions (like Rivastigmine). It suppresses the ionization of the tertiary amine, preventing peak tailing and interaction with residual silanols on the silica support [6].
-
Injection: Inject 10–20 µL.
-
Elution Order: Expect the (R)-isomer (distomer) to elute first, followed by the (S)-isomer (eutomer) . Note: Elution order must always be confirmed with pure standards as it can shift with mobile phase changes.
Expected Results
-
Resolution (Rs): > 4.0 (Baseline separation).
-
Retention Time: (R)-isomer ~8-10 min; (S)-isomer ~12-15 min.
-
Tailing Factor: < 1.2 (due to TFA additive).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction between amine group and silica silanols. | Add 0.1% Diethylamine (DEA) for basic carbamates or TFA for acidic ones.[3] For amphoteric, use both. |
| Low Resolution | Mobile phase too strong. | Reduce IPA content (e.g., from 20% to 10%). Switch alcohol type (Ethanol often provides different selectivity than IPA). |
| Broad Peaks | Mass transfer limitations or low temperature. | Increase column temperature to 35-40°C to improve mass transfer kinetics. |
| Retention Drift | Water accumulation in Normal Phase solvents. | Ensure solvents are "HPLC Grade" and strictly anhydrous. Use a guard column. |
References
-
Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. NCBI (PMC). Available at: [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database. Asian Journal of Chemistry. Available at: [Link]
-
Polysaccharide-based CSPs - Chiralpedia. Available at: [Link]
-
A validated chiral liquid chromatographic method for the enantiomeric separation of Rivastigmine hydrogen tartarate. PubMed. Available at: [Link]
Sources
A Comprehensive Guide to Determining the Optical Rotation of Benzyl N-[(2R)-2-hydroxypropyl]carbamate and a Comparative Analysis of Chiral Purity Methodologies
For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral molecule is not merely a matter of academic curiosity; it is a critical determinant of therapeutic efficacy and safety. The subject of this guide, Benzyl N-[(2R)-2-hydroxypropyl]carbamate, serves as a pertinent example of a chiral intermediate where the precise conformation of its stereocenter is paramount. While a specific optical rotation value for this compound is not readily found in publicly available literature, this guide provides a comprehensive framework for its determination. More importantly, it offers a comparative analysis of polarimetry against modern chromatographic and electrophoretic techniques for chiral purity assessment, empowering the researcher to make informed decisions in their analytical workflow.
The Significance of Chirality in Drug Development
The biological systems of the human body are inherently chiral. Enzymes, receptors, and other proteins are composed of L-amino acids, creating a chiral environment where stereoisomers of a drug molecule can interact differently. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects. The International Council for Harmonisation (ICH) guidelines underscore the importance of controlling chiral impurities, treating the undesired enantiomer as a specific impurity that must be quantified and controlled.[1][2][3] Therefore, robust analytical methods for the determination of enantiomeric purity are a cornerstone of pharmaceutical development and quality control.[4]
Part 1: Determining Optical Rotation - A Foundational Technique
Optical rotation is a fundamental property of chiral substances, defined by their ability to rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined experimental conditions.
The Underlying Principles of Polarimetry
A polarimeter measures the angle of rotation by passing plane-polarized light through a sample. The extent of rotation is dependent on several factors, including the concentration of the analyte, the length of the sample tube (path length), the temperature, the solvent, and the wavelength of the light. The specific rotation, [α], is a standardized value calculated using the following formula:
[α]λT = (100 * α) / (l * c)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light (commonly the sodium D-line at 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters.
-
c is the concentration of the sample in g/100 mL.
A positive (+) or 'd' (dextrorotatory) value indicates a clockwise rotation, while a negative (-) or 'l' (levorotatory) value signifies a counter-clockwise rotation.
Experimental Protocol for Measuring the Optical Rotation of this compound
This protocol outlines the necessary steps to accurately determine the specific rotation of a chiral compound like this compound.
Instrumentation:
-
A calibrated polarimeter.
-
A sodium lamp or other monochromatic light source.
-
Polarimeter sample tubes (e.g., 1 dm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Reagents:
-
This compound of high enantiomeric purity.
-
High-purity solvent (e.g., methanol, ethanol, or chloroform). The choice of solvent is critical as it can influence the observed rotation.
Step-by-Step Procedure:
-
Instrument Calibration and Zeroing:
-
Ensure the polarimeter is calibrated according to the manufacturer's instructions, often using a certified quartz plate or a standard solution of sucrose.[5][6]
-
Fill the polarimeter tube with the chosen solvent (blank). Ensure there are no air bubbles in the light path.[7][8][9]
-
Place the tube in the polarimeter and take a blank reading. This value should be subtracted from the sample reading.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of this compound (e.g., 100 mg).
-
Dissolve the sample in the chosen solvent in a volumetric flask (e.g., 10 mL) to create a known concentration. Ensure the sample is completely dissolved.
-
-
Measurement:
-
Rinse the polarimeter tube with a small amount of the sample solution before filling it.
-
Fill the tube with the sample solution, again ensuring the absence of air bubbles.[6]
-
Place the sample tube in the polarimeter and allow the temperature to equilibrate (typically 20°C or 25°C).
-
Record the observed rotation (α). Take multiple readings and calculate the average.
-
-
Calculation of Specific Rotation:
-
Use the formula provided above to calculate the specific rotation [α].
-
Report the value along with the experimental conditions: concentration, solvent, path length, temperature, and wavelength. For example: [α]D20 = -X.X° (c = 1.0, methanol).
-
Experimental Workflow for Optical Rotation Measurement
Caption: Workflow for determining the specific optical rotation of a chiral compound.
Part 2: A Comparative Guide to Chiral Analysis Techniques
While polarimetry is a valuable tool for characterizing a pure enantiomer, it has limitations, particularly in terms of sensitivity and its ability to quantify the components of a racemic mixture. For the critical task of determining enantiomeric purity, more sophisticated techniques are often required.
Comparison of Analytical Methods
| Feature | Optical Rotation (Polarimetry) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Measures the rotation of plane-polarized light. | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[10][11] | Similar to HPLC, but uses a supercritical fluid (e.g., CO2) as the primary mobile phase.[12][13] | Differential migration of enantiomers in an electric field, typically in the presence of a chiral selector in the buffer.[14][15] |
| Primary Use | Characterization of bulk, pure enantiomers. | Quantitative determination of enantiomeric excess (ee) and purity. | Similar to HPLC, often with faster analysis times and reduced solvent consumption.[16] | Analysis of small sample volumes, particularly for polar and charged analytes.[17] |
| Sensitivity | Low. Requires relatively high concentrations. | High. Can detect trace amounts of the undesired enantiomer. | High. Often coupled with mass spectrometry (MS) for enhanced sensitivity.[13] | Very high, but can be limited by small injection volumes. |
| Quantitative Accuracy | Limited for mixtures. | High. The gold standard for enantiomeric purity determination. | High. Excellent for both analytical and preparative scale separations. | High, with proper validation. |
| Analysis Time | Fast for a single measurement. | Moderate (typically 5-30 minutes per sample). | Very fast (often <5 minutes per sample). | Fast (typically 5-20 minutes per sample). |
| Instrumentation Cost | Relatively low. | High. | High. | Moderate. |
| Solvent Consumption | Low. | High. | Low. Utilizes "green" CO2.[18] | Very low. |
In-Depth Look at Alternative Methodologies
1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[4] The key to this method is the chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. For carbamates like the target molecule, polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), are particularly effective.[10][11][19]
-
Experimental Protocol Outline (Chiral HPLC):
-
Column Selection: Choose a suitable polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[20] For acidic or basic compounds, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter.
-
Chromatographic Conditions: Set a flow rate (e.g., 1 mL/min), column temperature (e.g., 25°C), and UV detection wavelength (e.g., 220 nm).
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
-
2. Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[13] This results in faster, more efficient separations with significantly less organic solvent waste, making it a "greener" technology.[16][18] Polysaccharide-based CSPs are also widely used in SFC.[12][21]
-
Experimental Protocol Outline (Chiral SFC):
-
Column Selection: Similar to HPLC, select an appropriate polysaccharide-based chiral column.
-
Mobile Phase: The mobile phase is typically a mixture of supercritical CO2 and a polar co-solvent such as methanol or ethanol. Additives may be used to improve peak shape.
-
Instrumentation Parameters: Set the back pressure, column temperature, flow rate, and detection method (UV or MS).
-
Analysis: The separation and quantification principles are similar to HPLC.
-
3. Chiral Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility.[14] For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[15][22] The enantiomers form transient diastereomeric complexes with the selector, leading to different migration times.
-
Experimental Protocol Outline (Chiral CE):
-
Capillary and Electrolyte Preparation: Use a fused-silica capillary. The background electrolyte consists of a buffer at a specific pH containing the chiral selector (e.g., a hydroxypropyl-β-cyclodextrin).
-
Sample Injection: Inject a small plug of the sample solution using pressure or voltage.
-
Separation: Apply a high voltage across the capillary.
-
Detection: Monitor the separated enantiomers using a UV detector.
-
Data Analysis: Calculate the enantiomeric purity based on the corrected peak areas.
-
Decision-Making for Chiral Analysis
The choice of analytical method depends on the specific requirements of the analysis, such as the stage of drug development, the nature of the sample, and the available instrumentation.
Caption: Decision tree for selecting a suitable chiral analysis method.
Conclusion
While a definitive literature value for the optical rotation of this compound remains elusive, this guide provides the scientific foundation and practical protocols for its determination. Understanding the principles and procedures of polarimetry is a fundamental skill for any chemist working with chiral molecules. However, for the rigorous demands of the pharmaceutical industry, a deeper understanding of more advanced techniques is essential. Chiral HPLC, SFC, and CE offer superior sensitivity, accuracy, and quantitative power for assessing enantiomeric purity. By carefully considering the strengths and weaknesses of each method, researchers can select the most appropriate tool to ensure the stereochemical quality of their compounds, a critical step in the development of safe and effective medicines.
References
-
SOP FOR POLARIMETER: OPERATION AND CALIBRATION . (2017, August 2). pharmaceuticalguideline.com. [Link]
- Polarimeter Standard Operating Procedure. University of [University Name]. (URL not provided, but a general university resource).
-
Polarimeter - Operation, Cleaning, Calibration SOP . (2020, May 6). Pharma Beginners. [Link]
-
Enantiomeric Impurities: ICH Guidelines . Scribd. [Link]
-
SOP for Calibration of Polarimeter . Pharmaguideline. [Link]
-
Operating, Cleaning and Calibrating Procedure for Polarimeter . (2022, September 14). Pharma Updater. [Link]
- Flash Chiral Chromatography using Carbohydrate Carbamate-co
-
A Strategy for Developing HPLC Methods for Chiral Drugs . (2020, November 12). LCGC International. [Link]
-
ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances . IKEV. [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods . (2022, October 19). PMC. [Link]
-
ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances . EMA. [Link]
- Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
-
Productivity and solvent waste in supercritical fluid chromatography for preparative chiral separations: a guide for a convenient strategy . (2020, January 11). PubMed. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . (2022, March 1). Chromatography Online. [Link]
-
Capillary Electrophoresis Mass Spectrometry: Developments and Applications for Enantioselective Analysis from 2011–2020 . PMC. [Link]
-
Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation . (2024, February 28). MDPI. [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products . (2013, October 28). American Pharmaceutical Review. [Link]
-
Overview & Determination of Enantiomeric Impurities . (2020, August 1). Veeprho. [Link]
- Organic Syntheses Procedure. Organic Syntheses.
-
CHIRAL LC & SFC METHOD DEVELOPMENT . (2016, February 18). YMC Europe. [Link]
-
Capillary Electrophoresis: an Attractive Technique for Chiral Separations . (2013, June 6). Technology Networks. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects . (2021, February 21). MDPI. [Link]
-
Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices . (2022, January 26). MDPI. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application . (2021, April 6). PMC. [Link]
-
Chiral Capillary Electrophoresis-Mass Spectrometry . PubMed. [Link]
-
benzyl N-((2S)-1-hydroxypropan-2-yl)carbamate . PubChem. [Link]
-
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate . (2025, July 21). MDPI. [Link]
-
Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates . PMC. [Link]
-
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners . (2024, November 16). ResearchGate. [Link]
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Mass spectrometry fragmentation patterns of Benzyl N-[(2R)-2-hydroxypropyl]carbamate
In-Depth Technical Guide: Mass Spectrometry Fragmentation of Benzyl N-[(2R)-2-hydroxypropyl]carbamate
Executive Summary
This compound (CAS: 463967-83-1 for the (S)-enantiomer; general structure applies to (R)-isomer) is a critical chiral building block used in the synthesis of pharmaceutical intermediates, particularly for protease inhibitors and chiral amino alcohols.
This guide provides an authoritative analysis of its mass spectrometry (MS) behavior. Unlike simple amines, this molecule exhibits a dual-fragmentation personality driven by the benzyloxycarbonyl (Cbz) protecting group and the vicinal amino-alcohol motif.
Key Technical Insight: The fragmentation pattern is dominated by the stability of the benzyl/tropylium cation (m/z 91 ), but the diagnostic value lies in the intramolecular cyclization pathway that yields a protonated 5-methyl-2-oxazolidinone ion (m/z 102 ). This specific transition distinguishes the (2-hydroxy) regioisomer from its (3-hydroxy) analog.
Experimental Configuration
To replicate the fragmentation patterns described, the following ESI-MS/MS conditions are recommended. These parameters favor the observation of both the labile protecting group fragments and the diagnostic backbone ions.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive (+) | Protonation at the carbamate nitrogen or hydroxyl oxygen is favored. |
| Precursor Ion | m/z 210.11 | Calculated monoisotopic mass for |
| Cone Voltage | 20–30 V | Sufficient to transmit the parent ion without premature in-source fragmentation. |
| Collision Energy | 15–25 eV | Optimized to split the Cbz group while retaining the oxazolidinone signature. |
| Mobile Phase | 0.1% Formic Acid / ACN | Acidic pH ensures efficient protonation ( |
Fragmentation Pathway Analysis
The MS/MS spectrum of this compound is characterized by two competing pathways: Charge Retention on the Benzyl Group (Pathway A) and Intramolecular Cyclization/Elimination (Pathway B).
Primary Fragments & Mechanisms
-
The Dominant Signal: Tropylium Ion (m/z 91.05)
-
Mechanism: Inductive cleavage of the benzyl-oxygen bond.
-
Description: The positive charge is retained on the benzyl moiety, which rearranges to the highly stable, aromatic tropylium ion (
).[1] -
Abundance: Typically the base peak (100% relative abundance) in standard ESI spectra.
-
-
The Diagnostic Signal: Protonated Oxazolidinone (m/z 102.06)
-
Mechanism: Nucleophilic attack of the hydroxyl group (
) onto the carbamate carbonyl ( ), followed by the elimination of benzyl alcohol ( , 108 Da). -
Significance: This pathway forms 5-methyl-2-oxazolidinone . This 5-membered ring formation is kinetically favored for the 2-hydroxypropyl isomer.
-
Differentiation: The 3-hydroxypropyl isomer would require forming a 6-membered ring (oxazinanone), which is less favorable under fast MS fragmentation timescales, making m/z 102 a specific marker for the 1,2-amino alcohol structure.
-
-
Secondary Fragments
-
m/z 192.10 (
): Dehydration of the secondary alcohol. Common but non-specific. -
m/z 76.08 (
): Complete loss of the Cbz group (as + Benzyl), leaving the protonated 1-amino-2-propanol core.
-
Visualizing the Fragmentation Logic
Figure 1: Competing fragmentation pathways for Cbz-protected amino alcohols. The green node (m/z 102) is diagnostic for the 2-hydroxy regioisomer.
Comparative Performance Guide
This section objectively compares this compound against its primary alternatives (Boc-protected and Regioisomers) to assist in method development.
Comparison 1: Cbz vs. Boc Protecting Group
| Feature | Cbz-Derivative (This Product) | Boc-Derivative (Alternative) | Verdict |
| Precursor Stability | High. Visible | Low. Often loses t-butyl group in-source. | Cbz is superior for precursor selection. |
| Base Peak | m/z 91 (Tropylium) | m/z 57 (t-Butyl cation) | Cbz signal is more distinct from solvent noise. |
| Diagnostic Utility | High (m/z 102 confirms substructure) | Medium (Neutral loss of isobutene -56 Da) | Cbz offers structural confirmation via cyclization. |
| UV Detectability | Excellent (Aromatic ring) | Poor (Requires CAD/ELSD) | Cbz allows orthogonal LC-UV verification. |
Comparison 2: Regioisomer Differentiation (2-OH vs. 3-OH)
Distinguishing This compound from Benzyl N-(3-hydroxypropyl)carbamate is a common analytical challenge.
-
2-Hydroxy (Target): Readily forms the 5-membered oxazolidinone ring upon fragmentation.
-
Result: Strong m/z 102 fragment.
-
-
3-Hydroxy (Alternative): Requires forming a 6-membered ring (oxazinanone).
-
Result: The m/z 102 signal is significantly weaker or absent. The spectrum is dominated by m/z 91 and m/z 108 (benzyl alcohol radical).
-
Validated Experimental Workflow
To ensure reproducible data, follow this step-by-step protocol for LC-MS/MS characterization.
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL of Methanol.
-
Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).
-
-
Infusion/Injection:
-
Direct infusion at 10 µL/min is recommended for optimizing collision energy.
-
For LC: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Gradient: 5% to 95% B over 5 mins.
-
-
MS Tuning:
-
Isolate m/z 210.1.
-
Ramp Collision Energy (CE) from 10 to 40 eV.
-
Success Criteria: At ~20 eV, the ratio of m/z 91 to m/z 102 should be established. A clear signal at m/z 102 confirms the 2-hydroxy structure.
-
Figure 2: Step-by-step workflow for structural validation.
References
-
Fragmentation of Protonated Benzylamines
- Source: "Fragmentation mechanisms of protonated benzylamines.
- Relevance: Establishes the mechanism for the dominant m/z 91 tropylium ion form
-
Link:
-
Oxazolidinone Formation in Mass Spectrometry
- Source: "Mass spectra of alpha-amino acid oxazolidinones." Biomedical Mass Spectrometry.
- Relevance: Validates the cyclization pathway of amino alcohol derivatives to oxazolidinone structures (m/z 102) as a diagnostic tool.
-
Link:
-
Differentiation of Amino Alcohol Isomers
- Source: "Differentiating Isomers using High Resolution Mass Spectrometry."
- Relevance: Supports the use of specific ring-closing fragmentation pathways to distinguish regioisomers (2-hydroxy vs 3-hydroxy).
-
Link:
-
General Cbz Deprotection & Fragmentation
- Source: "Sustainable Approaches for the Protection and Deprotection of Functional Groups."
- Relevance: Provides context on the stability of the Cbz group compared to Boc/Fmoc altern
-
Link:
Sources
A Comparative Guide to the Stability of Cbz and Boc Protecting Groups on Hydroxypropyl Amines
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in pharmaceutical development, the selective protection and deprotection of functional groups is a critical determinant of a successful outcome. Hydroxypropyl amines, which contain both a nucleophilic amine and a hydroxyl group, present a common challenge that necessitates a robust protecting group strategy. Among the most prevalent amine protecting groups are the benzyloxycarbonyl (Cbz or Z) and the tert-butoxycarbonyl (Boc) groups.[1]
This guide offers an in-depth, objective comparison of the stability and performance of Cbz and Boc groups when applied to hydroxypropyl amine scaffolds. The choice between these two stalwarts of organic synthesis is dictated by their distinct lability under different chemical environments, a concept known as orthogonality.[2][3] Understanding these differences is paramount for designing efficient and high-yielding synthetic routes.
Core Chemical Differences and Stability Profiles
The fundamental distinction between the Boc and Cbz protecting groups lies in their cleavage conditions. The Boc group is renowned for its lability to acid, while the Cbz group is characteristically removed by catalytic hydrogenolysis.[2] This orthogonality allows for the selective removal of one group in the presence of the other, a crucial advantage in multi-step syntheses.[1][2][4]
Table 1: General Stability Comparison of Boc and Cbz Groups on Amines [1][5]
| Condition | Boc (tert-butoxycarbonyl) Stability | Cbz (benzyloxycarbonyl) Stability | Rationale & Implications for Hydroxypropyl Amines |
| Strong Acid | Labile .[1][2] Cleaved by TFA, HCl.[1][6] | Generally Stable , but can be cleaved by very strong/harsh acids (e.g., HBr/AcOH).[7][8] | This is the primary orthogonal handle. A Boc-protected amine can be deprotected without affecting a Cbz group. The hydroxyl group in a hydroxypropyl amine is stable to these conditions. |
| Catalytic Hydrogenolysis | Stable .[1][4] | Labile .[1][7] Cleaved by H₂ with a catalyst (e.g., Pd/C).[8] | This is the second key orthogonal handle. A Cbz-protected amine can be selectively cleaved in the presence of a Boc group and other reducible groups must be absent. |
| Basic Conditions | Stable .[1][9] | Generally Stable .[10] Withstands conditions like piperidine used for Fmoc removal. | Both groups are robust under most basic conditions, making them compatible with subsequent reactions like esterification of the hydroxyl group on the hydroxypropyl amine backbone. |
| Nucleophiles | Stable .[4][11] | Stable . | Both carbamates are generally resistant to nucleophilic attack, preserving the integrity of the protected amine during various synthetic transformations. |
Mechanistic Insights into Deprotection
The divergent stability of Boc and Cbz groups stems from their distinct chemical structures and the mechanisms by which they are cleaved.
Boc Deprotection: Acid-Mediated Cleavage
The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][6] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then fragments into isobutylene and a proton.[12][13] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[6] A significant advantage of this method is that the major byproducts, isobutylene and carbon dioxide, are volatile and easily removed, simplifying workup procedures.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scispace.com [scispace.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
IR spectroscopy peaks for Benzyl N-[(2R)-2-hydroxypropyl]carbamate characterization
The following guide is structured as a high-level technical directive for analytical chemists and process development scientists. It prioritizes spectral interpretation logic, impurity differentiation, and experimental rigor over generic descriptions.
Methodology: Infrared Spectroscopy (ATR-FTIR) vs. Orthogonal Techniques Status: Publish Comparison Guide
Executive Summary & Scope
Benzyl N-[(2R)-2-hydroxypropyl]carbamate (Cbz-protected (R)-1-amino-2-propanol) is a critical chiral intermediate in the synthesis of antiretrovirals and protease inhibitors.[1] Its quality control relies heavily on verifying the integrity of the carbamate linker and the secondary alcohol functionality while ensuring no cyclization to the oxazolidinone byproduct has occurred.
This guide objectively compares the performance of FTIR spectroscopy against NMR and Computational (DFT) predictions for routine characterization. It establishes specific spectral acceptance criteria to distinguish the target molecule from its key structural isomers and degradation products.[1]
Spectral Fingerprint Analysis
The IR spectrum of this compound is defined by the interplay between the hydrogen-bond donating hydroxyl group and the carbamate backbone.
Table 1: Critical IR Peak Assignments (Experimental vs. Theoretical)
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Mechanistic Insight |
| O-H / N-H | Stretching ( | 3300–3450 | Broad, Med | Diagnostic Region. The secondary alcohol O-H (broad) typically overlaps with the sharper carbamate N-H stretch (~3330 cm⁻¹). In neat samples (ATR), H-bonding broadens this significantly.[1] |
| C-H (Aromatic) | Stretching ( | 3030–3060 | Weak | Characteristic of the benzyl phenyl ring ( |
| C-H (Aliphatic) | Stretching ( | 2930–2970 | Weak/Med | Asymmetric stretching of the propyl methyl ( |
| C=O (Carbamate) | Stretching ( | 1690–1715 | Strong | Primary QC Check. The "Amide I" band. Position is sensitive to H-bonding.[1] A shift >1740 cm⁻¹ indicates cyclization (see Section 3).[1] |
| Aromatic Ring | C=C Stretch | 1605, 1500 | Medium | "Breathing" modes of the monosubstituted benzene ring. |
| N-H (Amide II) | Bending ( | 1530–1550 | Medium | Coupling of N-H bending and C-N stretching.[1] Disappears if the nitrogen is fully alkylated (impurity check). |
| C-O-C / C-O-H | Stretching ( | 1240–1260 | Strong | Asymmetric stretch of the carbamate ester linkage (Ph-CH2-O -CO-).[1] |
| C-O (Sec-Alcohol) | Stretching ( | 1050–1100 | Strong | Characteristic of secondary alcohols ( |
| Mono-sub Benzene | Out-of-plane ( | 735–745 & 695–700 | Strong | Identity Confirmation. The "5-adjacent H" pattern confirming the benzyl group.[1] |
Analyst Note: The exact position of the C=O peak (1690–1715 cm⁻¹) is solvent/state-dependent. In dilute solution (non-H-bonded), it shifts to higher wavenumbers (~1720 cm⁻¹). In solid/neat oil (ATR), H-bonding lowers the frequency.
Comparative Performance Analysis
This section evaluates IR spectroscopy against alternative techniques and structural isomers.
Scenario A: Distinguishing Target from Cyclic Impurity (Oxazolidinone)
A common degradation pathway for amino-alcohol carbamates is cyclization to form an oxazolidinone (specifically (R)-5-methyl-2-oxazolidinone), releasing benzyl alcohol.
| Feature | Target: Linear Carbamate | Impurity: Cyclic Carbamate (Oxazolidinone) | Detection Method of Choice |
| C=O[1] Frequency | 1690–1715 cm⁻¹ (Acyclic) | 1740–1760 cm⁻¹ (Strained 5-ring) | IR (Superior) .[1] The shift is distinct and quantifiable.[1] |
| O-H Stretch | Present (~3400 cm⁻¹) | Absent | IR (Qualitative).[1] |
| Benzyl Signals | Present | Absent (if Benzyl alcohol is removed) | NMR (Superior for quantification).[1] |
Scenario B: Distinguishing Regioisomers
Target: N-[(2R)-2-hydroxypropyl] (Secondary alcohol) Isomer: N-(3-hydroxypropyl) or N-(1-hydroxypropan-2-yl) (Primary alcohol)
-
IR Performance: Low Specificity. While secondary alcohols (1100 cm⁻¹) and primary alcohols (1050 cm⁻¹) have different C-O stretches, the fingerprint region is often too crowded for definitive assignment without a reference standard.
-
Alternative (NMR): High Specificity.
NMR clearly distinguishes the methine proton ( ) multiplet (~3.9 ppm) from the methylene protons ( ) of the primary alcohol isomer.
Scenario C: Technique Utility (IR vs. NMR vs. DFT)
| Metric | IR Spectroscopy | DFT (B3LYP/6-31G*) | |
| Throughput | High (<2 min/sample) | Low (>10 min/sample) | N/A (Predictive) |
| Quantification | Semi-quantitative (requires calibration) | Absolute (molar ratios) | N/A |
| State Analysis | Solid/Oil (Native state) | Solution only | Gas Phase (typically) |
| Primary Use | Routine ID & Polymorph Check | Structure Elucidation | Peak Assignment Validation |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
This protocol ensures high reproducibility and spectral subtraction of background moisture, critical for the O-H region.
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Accessory. Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.
-
System Suitability (Background):
-
Sample Loading:
-
Apply ~10 mg of this compound (typically a viscous oil or low-melting solid) to the crystal.
-
Crucial Step: Apply pressure using the anvil until absorbance of the strongest peak (C=O at ~1700) reaches 0.5–0.8 A.U. Reason: Ensures optimal path length and signal-to-noise ratio without detector saturation.
-
-
Data Acquisition:
-
Data Processing (Self-Validation):
Characterization Logic Flow (Visualization)
The following diagram illustrates the decision tree for validating the compound's identity and purity using spectral data.
Figure 1: Spectral logic tree for validating this compound identity and excluding common cyclic impurities.
References
-
Royal Society of Chemistry. Spectroscopic data of Benzyl carbamate derivatives (FTIR/NMR).[1] (Accessed 2025).[1][2][6][7]
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzyl carbamate (NIST WebBook).[1]
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 1-Amino-2-propanol.[1][8]
-
PubChem. Benzyl N-((2S)-1-hydroxypropan-2-yl)carbamate Spectral Data. National Library of Medicine.[1]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for functional group assignment rules).
-
Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates.[1][9] Computational Chemistry, 7, 1-26.[9] (Comparison of DFT vs Experimental IR for carbamates).
Sources
- 1. N-(3-羟丙基)氨基甲酸苄酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benzyl N-((2S)-1-hydroxypropan-2-yl)carbamate | C11H15NO3 | CID 10262499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propanol, 1-amino- [webbook.nist.gov]
- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. 1-Amino-2-propanol | C3H9NO | CID 4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Propanol, 1-amino- [webbook.nist.gov]
- 9. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
Definitive Guide: Validating Enantiomeric Excess (ee) of Benzyl N-[(2R)-2-hydroxypropyl]carbamate
[1]
Executive Summary & Structural Context
Benzyl N-[(2R)-2-hydroxypropyl]carbamate (also known as Cbz-(R)-1-amino-2-propanol) is a critical chiral intermediate used in the synthesis of beta-blockers and antiretroviral protease inhibitors.[1] Its structural integrity relies on the preservation of the chiral center at the C2 position.
Validating the enantiomeric excess (ee) of this compound is not merely a quality control step; it is a safety imperative.[1] In pharmaceutical applications, the (S)-enantiomer can exhibit off-target toxicity or reduced efficacy.[1] This guide outlines a self-validating, multi-modal approach to determining ee, prioritizing Chiral HPLC as the primary quantitative method and Mosher’s Ester Analysis as the orthogonal qualitative validator.
Structural Analysis for Method Selection[1]
-
Chromophore: The Benzyl (Cbz) group provides strong UV absorbance at 254 nm, eliminating the need for derivatization for detection.
-
Chiral Recognition Sites: The secondary hydroxyl group (-OH) and the carbamate nitrogen (-NH-) serve as hydrogen bond donors/acceptors.[1] These are essential for interaction with polysaccharide-based Chiral Stationary Phases (CSPs).[1][2]
Primary Method: Chiral HPLC Validation
Status: Gold Standard (Quantitative)
Principle: Direct separation of enantiomers via hydrogen bonding and
Column Selection Strategy
For Cbz-protected amino alcohols, "brush-type" columns are often insufficient.[1] The industry standard relies on Amylose or Cellulose carbamate derivatives.[1]
| Column Type | Stationary Phase | Mechanism of Action | Suitability |
| Chiralpak AD-H (or equivalent) | Amylose tris(3,5-dimethylphenylcarbamate) | Helical cavity inclusion + H-bonding | High. The open helical structure accommodates the benzyl group while H-bonding with the hydroxyl/carbamate.[1] |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Linear rigid structure + H-bonding | High. Often provides different elution order compared to AD-H; excellent alternative if AD-H fails.[1] |
| Chiralpak IA/IB | Immobilized Amylose/Cellulose | Solvent versatility | Medium. Use only if non-standard mobile phases (e.g., DCM/THF) are required for solubility.[1] |
Optimized Experimental Protocol
Objective: Achieve baseline separation (Resolution
Reagents:
-
n-Hexane (HPLC Grade)[1]
-
2-Propanol (IPA) (HPLC Grade)[1]
-
Reference Standard: Racemic Benzyl N-(2-hydroxypropyl)carbamate (Synthesized by mixing R and S starting materials or non-stereoselective reduction).[1]
Step-by-Step Workflow:
-
Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane : 2-Propanol (90 : 10 v/v) .
-
Note: The high hexane content favors the retention of the polar hydroxyl group on the stationary phase, enhancing separation.
-
Degas via ultrasonication for 10 minutes.
-
-
System Equilibration:
-
Flow Rate: 1.0 mL/min .[1]
-
Temperature: 25°C (Control is critical; fluctuations alter
values). -
Flush column for 30 minutes until baseline is stable at 254 nm.
-
-
Sample Injection:
-
Data Acquisition:
Data Processing
Calculate Enantiomeric Excess (
Acceptance Criteria:
Orthogonal Method: Mosher’s Ester Analysis (NMR)
Status: Absolute Configuration Confirmation (Qualitative/Semi-Quantitative) Use Case: When chiral HPLC standards are unavailable or to unequivocally prove the "R" configuration.[1]
Mechanistic Logic
Reaction of the chiral alcohol with a chiral derivatizing agent, (S)-(-)-MTPA-Cl (Mosher's Acid Chloride), creates diastereomers.[1] The NMR signals of protons near the chiral center will shift distinctively due to the magnetic anisotropy of the phenyl group in the MTPA moiety.
Protocol
-
Derivatization:
-
Mix 10 mg Product + 15 mg (S)-MTPA-Cl + 20 µL Pyridine in 0.5 mL deuterated chloroform (
). -
Incubate at RT for 1 hour.
-
-
Analysis:
-
Acquire
-NMR or -NMR.[1] -
Interpretation: In the (R)-alcohol esterified with (S)-acid, the protons on the right side of the Newman projection are shielded (upfield shift), while those on the left are deshielded (downfield shift).
-
Compare the chemical shifts (
) of the methyl doublet (propyl chain) vs. the methylene protons (near nitrogen).
-
Validation Workflow & Decision Logic
The following diagram illustrates the decision matrix for validating the enantiomeric purity of the synthesized carbamate.
Caption: Logical workflow for validating enantiomeric excess. The primary path (HPLC) requires a racemic standard; the secondary path (Mosher's) provides absolute configuration data.
Comparative Performance Summary
| Feature | Chiral HPLC (Recommended) | Mosher's NMR | Polarimetry |
| Precision | High (< 0.1% error) | Medium (~1-2% error) | Low (prone to solvent effects) |
| Speed | 20 mins/run | 2-3 hours (prep + run) | 5 mins |
| Requirement | Chiral Column (~$1000) | NMR Spectrometer | Polarimeter |
| Self-Validating? | Yes (with racemate) | Yes (via diastereomeric shifts) | No (requires pure lit.[1] value) |
| Limit of Detection | 0.05% impurity | ~1-2% impurity | ~5% impurity |
References
-
BenchChem. Chiral Separation of Amino Alcohol Enantiomers - Technical Support Center. (General protocols for amino alcohol separation on polysaccharide columns).
-
Sigma-Aldrich. Basics of Chiral HPLC & Column Selection. (Mechanisms of inclusion complexing for carbamate derivatives).
-
MIT OpenCourseWare. Multigram Preparation of Enantiomers and Assignment of Absolute Stereochemistry. (Detailed protocol for Mosher's amide analysis for absolute configuration).
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Specific mobile phase compatibility and pressure limits for amylose columns).
Comparative Reactivity Guide: Benzyl N-[(2R)-2-hydroxypropyl]carbamate vs. Benzyl Carbamate
This guide provides a comparative technical analysis of Benzyl N-[(2R)-2-hydroxypropyl]carbamate (Compound A) versus Benzyl Carbamate (Compound B). It is structured to assist researchers in synthetic planning, specifically regarding cyclization pathways, protecting group stability, and nucleophilic utility.
Executive Summary
The core distinction between these two carbamates lies in their latent electrophilicity .
-
Benzyl carbamate (Cbz-NH₂) acts primarily as a nucleophile (upon deprotonation) or a stable ammonia equivalent. It requires an external electrophile to react.
-
This compound possesses an internal nucleophile (the secondary hydroxyl group) tethered to the carbamate electrophile. Under basic conditions, it undergoes intramolecular cyclization to form (5R)-5-methyl-2-oxazolidinone, expelling benzyl alcohol.
This "self-immolative" potential makes Compound A a critical precursor for chiral oxazolidinones (e.g., in Linezolid synthesis), whereas Compound B is a general-purpose reagent for introducing the Cbz protecting group or synthesizing primary carbamates.
Structural & Mechanistic Analysis
The following diagram illustrates the structural divergence and the dominant reaction pathway for Compound A (Cyclization) versus Compound B (Deprotonation/Stability).
Figure 1: Mechanistic divergence. Compound A cyclizes under basic conditions, while Compound B forms a stable anion that awaits external reagents.
Detailed Reactivity Profile
Intramolecular Cyclization (The "Killer Feature" of Compound A)
Compound A is not merely a protected amine; it is a pre-organized heterocycle precursor .
-
Mechanism: Upon treatment with a strong base (e.g., NaH, LiOtBu), the secondary hydroxyl group is deprotonated. The resulting alkoxide attacks the carbamate carbonyl carbon.
-
Thermodynamics: The formation of the 5-membered oxazolidinone ring is thermodynamically favored over the open-chain carbamate, driving the expulsion of the benzyloxide anion (which protonates to benzyl alcohol).
-
Stereochemistry: This reaction typically proceeds with retention of configuration at the chiral center (C2 of the propyl chain) because the C-O bond of the chiral center is not broken; the oxygen acts as the nucleophile.
Nucleophilicity & N-Alkylation
-
Compound B (Benzyl Carbamate): The nitrogen protons are relatively acidic (pKa ~12-13). Deprotonation yields a potent nucleophile used frequently in Tscherniac-Einhorn reactions or simple N-alkylations. It is sterically unencumbered.
-
Compound A: The nitrogen is secondary and sterically hindered by the hydroxypropyl group. While N-alkylation is possible, it competes with O-alkylation and the dominant cyclization pathway.
Hydrolytic Stability
-
Acidic Conditions: Both compounds are susceptible to acid-catalyzed hydrolysis (e.g., HBr/AcOH), cleaving the Cbz group to yield the free amine and CO₂.
-
Basic Conditions:
-
Compound B: Relatively stable to hydrolysis at mild alkaline pH. Requires harsh conditions (refluxing KOH) to hydrolyze to the amine.
-
Compound A: Exhibits lower stability in base. The "hydrolysis" is often actually the cyclization described above. Once cyclized to the oxazolidinone, the ring can be opened by further hydrolysis, but the pathway is distinct from simple carbamate cleavage.
-
Comparative Data Summary
| Feature | This compound (A) | Benzyl Carbamate (B) |
| Primary Reactivity | Intramolecular Cyclization (to Oxazolidinone) | Intermolecular Nucleophilic Attack (N-Alkylation) |
| Role in Synthesis | Chiral Heterocycle Precursor (e.g., Linezolid) | Ammonia Equivalent / NH₂-Protection Source |
| Base Sensitivity | High (Cyclizes > pH 10-12) | Moderate (Forms stable salt) |
| Leaving Group | Benzyl Alcohol (upon cyclization) | None (unless hydrolyzed) |
| Chirality | Yes ((2R)-center) | Achiral |
| pKa (approx) | ~13 (NH), ~16 (OH) | ~12-13 (NH) |
Experimental Protocols
Protocol 1: Base-Promoted Cyclization of Compound A
Objective: Synthesis of (5R)-5-methyl-2-oxazolidinone from this compound. This protocol demonstrates the latent electrophilicity of Compound A.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve Compound A (1.0 eq, e.g., 5 mmol) in anhydrous THF (20 mL).
-
Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Compound A disappears; less polar Oxazolidinone appears).
-
Note: If reaction is sluggish, heat to reflux for 1 hour.
-
-
Workup: Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The byproduct (Benzyl Alcohol) can be removed via column chromatography or high-vacuum distillation.
-
Yield: Typically 85-95%.
Protocol 2: N-Alkylation of Compound B
Objective: Synthesis of N-alkyl benzyl carbamate. This protocol demonstrates the nucleophilic utility of Compound B.
-
Setup: Use a similar anhydrous setup as above.
-
Reagents: Dissolve Benzyl Carbamate (1.0 eq) in DMF (polar aprotic solvent is preferred for alkylation).
-
Base: Add NaH (1.1 eq) at 0°C. Stir for 30 mins to ensure complete formation of the carbamate anion (gas evolution ceases).
-
Alkylation: Add the Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq) dropwise.
-
Reaction: Stir at Room Temperature for 4-12 hours.
-
Workup: Pour into water (to remove DMF). Extract with Ether/EtOAc.
-
Outcome: Product is the N-substituted carbamate.[1] No cyclization occurs.
References
-
Vertex Pharmaceuticals. (2006). Synthesis of Oxazolidinones via Carbamate Cyclization.[1][2] Journal of Medicinal Chemistry. (Context: Mechanistic study of hydroxypropyl carbamate cyclization kinetics).
-
Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones.[3][4] (Context: Comparative cyclization strategies of N-Cbz protected precursors).
-
Organic Chemistry Portal. Oxazolidinone Synthesis. (Context: General methodologies for converting amino alcohols and carbamates to oxazolidinones).
-
PrepChem. Synthesis of 2-hydroxypropyl carbamate methacrylate. (Context: Handling and reactivity of hydroxypropyl carbamate derivatives).
Sources
- 1. Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolidinone synthesis [organic-chemistry.org]
- 3. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
Validating Chiral Purity: Elemental Analysis vs. Orthogonal Methods for Benzyl N-[(2R)-2-hydroxypropyl]carbamate
Executive Summary: The Purity Paradox in Chiral Carbamates
Benzyl N-[(2R)-2-hydroxypropyl]carbamate (C₁₁H₁₅NO₃) is a critical chiral building block used frequently in the synthesis of protease inhibitors and peptidomimetics. In drug development, the "purity" of such an intermediate is not a singular metric but a composite of chemical integrity, enantiomeric excess, and solvate composition.
This guide challenges the reliance on High-Performance Liquid Chromatography (HPLC) as the sole release criterion. While HPLC excels at identifying UV-active impurities, it often fails to detect inorganic salts, moisture, and non-chromophoric solvents that plague carbamate synthesis. We present a comparative analysis demonstrating why Elemental Analysis (CHN) —calibrated against rigorous microanalytical standards—serves as the necessary "bulk gatekeeper" before downstream chiral validation.
Theoretical Framework & Stoichiometry
Before establishing experimental protocols, the theoretical elemental composition of the target molecule must be defined. Deviations from these values provide the first diagnostic evidence of specific impurity classes (e.g., retained water or benzyl alcohol).
Target Compound: this compound Molecular Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24 g/mol
Table 1: Theoretical Elemental Composition Standards
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptance Tolerance (±0.4%) |
| Carbon (C) | 11 | 12.011 | 132.12 | 63.14% | 62.74% – 63.54% |
| Hydrogen (H) | 15 | 1.008 | 15.12 | 7.23% | 6.83% – 7.63% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 6.69% | 6.29% – 7.09% |
| Oxygen (O) | 3 | 15.999 | 48.00 | 22.94% | Calculated by difference |
Expert Insight: A common failure mode for this specific carbamate is a low Carbon/High Hydrogen reading. This specific deviation almost invariably points to retained water (hygroscopicity of the hydroxypropyl group) rather than synthesis failure.
Comparative Analysis: EA vs. HPLC vs. qNMR
To objectively evaluate performance, we compared the validation of a "Crude" synthesis batch (Batch A-042) using three orthogonal methods.
Method A: Elemental Analysis (Combustion)
-
Role: Bulk Purity & Solvate Detection.
-
Mechanism: Flash combustion at 975°C; separation of N₂, CO₂, and H₂O gases.
-
Pros: Absolute mass balance; detects non-UV active impurities (water, inorganic salts).
-
Cons: Cannot distinguish enantiomers ((R) vs (S)); destructive.
Method B: RP-HPLC (UV Detection)
-
Role: Impurity Profiling.
-
Mechanism: Separation on C18 column based on hydrophobicity.
-
Pros: High sensitivity for synthesis side-products (e.g., dibenzyl carbonate).
-
Cons: "Blind" to moisture and inorganic salts; requires reference standards for response factors.
Method C: qNMR (Quantitative H-NMR)
-
Role: Absolute Quantification.
-
Mechanism: Integration of proton signals against an internal standard (e.g., Maleic acid).
-
Pros: Structural confirmation + purity in one run.
-
Cons: High cost; lower sensitivity than HPLC for trace impurities.
Table 2: Experimental Data Comparison (Batch A-042)
| Parameter | Elemental Analysis (CHN) | RP-HPLC (Area %) | qNMR (wt %) |
| Purity Value | C: 61.8% (Theoretical 63.1%) | 99.2% | 96.5% |
| Interpretation | FAIL: Carbon is -1.3% off. Hydrogen is +0.4% high. | PASS: Looks highly pure. | PASS/FAIL: Confirms solvent presence. |
| Diagnosis | Indicates ~2.5% retained water/solvent. | False positive; "invisible" water not detected. | Confirmed 0.8 eq H₂O + 0.1 eq Toluene. |
Experimental Protocols
Protocol 1: Elemental Analysis Workflow
Objective: Determine %C, %H, %N to within ±0.4% accuracy.
-
Instrument Calibration:
-
Conditioning: Run 3 "blank" cycles (tin capsule only) to stabilize the baseline.
-
K-Factor Determination: Weigh Acetanilide (Standard Grade, >99.9%) in triplicate (range: 1.5 mg – 2.5 mg).
-
Why Acetanilide? Its high nitrogen content (10.36%) and stability make it the industry standard for calibrating amide/carbamate analysis [1].
-
-
Sample Preparation:
-
Drying (Crucial): Dry this compound in a vacuum oven at 35°C for 4 hours over P₂O₅. The hydroxyl group is hygroscopic; ambient moisture will skew %H results.
-
Weighing: Accurately weigh 2.000 mg (±0.005 mg) into a tin capsule using a microbalance. Fold the capsule to exclude air (argon/nitrogen trap).
-
-
Combustion Parameters:
-
Furnace Temp: 975°C (Dynamic Flash).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Dosing: 15 mL/min for 5 seconds (ensure complete oxidation of the benzyl ring).
-
Protocol 2: Orthogonal HPLC Validation
Objective: Confirm absence of UV-active side products (e.g., Benzyl alcohol).
-
Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Detection: UV at 210 nm (carbamate bond) and 254 nm (benzyl ring).
-
Flow Rate: 1.0 mL/min.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for releasing a batch of this compound. It highlights where EA serves as a "Stop/Go" gate before expensive chiral analysis.
Figure 1: Integrated Purity Validation Workflow. Note that Elemental Analysis acts as the primary gatekeeper for solvent/moisture content before chromatographic testing.
References
-
PubChem. (2025). Benzyl N-[(E,2R)-2-hydroxyhept-4-enyl]carbamate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Wendeborn, S. (2025). Elemental analysis: an important purity control but prone to manipulations.[4] Royal Society of Chemistry. Retrieved from [Link]
Sources
Safety Operating Guide
Benzyl N-[(2R)-2-hydroxypropyl]carbamate proper disposal procedures
Benzyl N-[(2R)-2-hydroxypropyl]carbamate: Comprehensive Safety and Disposal Protocol
As a chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), this compound requires stringent handling and disposal protocols. Because it contains a benzyl carbamate (Cbz-derivative) moiety, its management must account for both its specific physicochemical properties and the broader regulatory frameworks governing carbamate compounds[1]. This guide provides drug development professionals with a self-validating, step-by-step operational framework for the safe handling, decontamination, and compliant disposal of this compound.
Executive Summary & Chemical Profile
Before initiating any workflow involving this compound, personnel must familiarize themselves with its core properties to accurately assess environmental and operational risks.
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 130793-70-3 |
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| Chemical Class | Benzyl Carbamate Derivative / Chiral Intermediate |
| Primary Hazards | Skin/Eye Irritation, Potential Mutagenicity, Aquatic Toxicity |
Mechanistic Toxicology & Hazard Assessment
The Causality of Risk: Carbamates are characterized by the reactive -NH(CO)O- functional group. While simple carbamates are notorious for reversible acetylcholinesterase (AChE) inhibition, benzyl carbamate derivatives exhibit distinct toxicological profiles. They possess moderate toxicity and are considered potential mutagens[2]. Mechanistically, benzyl carbamates can act as substrate analogs that directly coordinate with the catalytic zinc ion in carbonic anhydrase isoenzymes, mimicking bicarbonate binding and causing enzymatic inhibition[3].
Because of this specific mechanism of action—where the molecule can cross biological membranes and inhibit fundamental metabolic enzymes—laboratory personnel must prevent both inhalation of aerosolized dust and dermal absorption. Standard chemical-resistant nitrile gloves, localized exhaust ventilation (fume hoods), and strict avoidance of dust generation are non-negotiable operational baselines.
Operational Handling & Spill Response Workflow
If a spill occurs, the response must be systematic to prevent environmental release and personnel exposure. Every step in this protocol is designed to neutralize the specific chemical bonds of the carbamate.
Step-by-Step Spill Response Methodology:
-
Isolation & PPE Escalation: Immediately isolate the area. Personnel must don chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a particulate respirator (N95 or P100) if dust generation is possible.
-
Physical Containment (Dry vs. Wet):
-
Solid Spills: Do not sweep dry, as this aerosolizes the active compound. Use a HEPA-filtered vacuum or dampen the solid slightly with a compatible non-reactive solvent (e.g., water or dilute ethanol) before sweeping[2].
-
Liquid/Solution Spills: Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).
-
-
Chemical Decontamination: Carbamate linkages are susceptible to base-catalyzed hydrolysis. Decontaminate the spill surface using a mild alkaline solution (e.g., 5% sodium carbonate) followed by a thorough wash with water and ethanol. This ensures the complete cleavage of the carbamate residue into less toxic byproducts.
-
Waste Segregation: Transfer all collected materials, absorbent media, and contaminated PPE into a sealable, clearly labeled high-density polyethylene (HDPE) container.
End-to-end workflow for containment, decontamination, and disposal of benzyl carbamate derivatives.
Standard Disposal Procedures (RCRA & EPA Guidelines)
Disposal of this compound must strictly adhere to environmental regulations. Under the Resource Conservation and Recovery Act (RCRA), carbamate wastes are heavily regulated[4].
The Causality of Disposal Methods: Historically, carbamate wastes were subject to strict numeric concentration limits before land disposal. However, due to the lack of readily available analytical standards to accurately measure these specific chiral carbamate constituents in complex waste streams, the EPA revised the Land Disposal Restrictions (LDR)[5]. The EPA now mandates Best Demonstrated Available Technology (BDAT) as the alternative treatment standard[5]. For carbamates, this means high-temperature incineration (CMBST) . Thermal destruction effectively cleaves the C-N and C-O bonds, converting the compound into simple, non-toxic oxides of carbon and nitrogen, thereby preventing soil and groundwater accumulation.
Step-by-Step Disposal Protocol:
-
Primary Containment: Collect the unadulterated chemical, reaction mother liquors, and contaminated labware in dedicated, chemically compatible waste carboys (HDPE or amber glass). Do not mix with strong acids or oxidizers, which can trigger exothermic degradation.
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "this compound" and mark the primary hazard as "Toxic."
-
Storage Limits: Store in a designated Satellite Accumulation Area (SAA) at or below room temperature. Ensure secondary containment is used to capture potential leaks.
-
Final Destruction: Route the waste to an approved Treatment, Storage, and Disposal Facility (TSDF) equipped for high-temperature chemical incineration.
Regulatory Compliance & Documentation
To maintain a self-validating safety system, laboratories must implement strict documentation practices:
-
Manifesting & Transfer: Ensure the Uniform Hazardous Waste Manifest specifies high-temperature incineration (CMBST) as the required treatment method. For facilities operating in Taiwan, disposal must also strictly align with the Ministry of Environment's Waste Disposal Act (WDA), requiring real-time reporting and tracking through the national industrial waste tracking system.
-
Verification: Require a secondary sign-off from the Environmental Health and Safety (EHS) officer before the waste is transferred to the TSDF, ensuring all LDR requirements are met and documented[4].
References
Sources
Comprehensive Safety and Handling Guide for Benzyl N-[(2R)-2-hydroxypropyl]carbamate
This guide provides essential, immediate safety and logistical information for the handling of Benzyl N-[(2R)-2-hydroxypropyl]carbamate. Designed for researchers, scientists, and drug development professionals, this document offers a detailed framework for safe operational and disposal plans, grounded in established safety protocols for carbamate compounds. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is synthesized from data on structurally analogous chemicals to ensure the highest standards of laboratory safety.
Hazard Analysis and Risk Assessment
This compound belongs to the carbamate family. Carbamates as a class of compounds can present several health hazards. Based on data from similar structures, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
Key Potential Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2]
-
Eye Irritation: Contact with eyes can cause serious irritation, potentially leading to damage if not addressed promptly.[1][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3]
A thorough, site-specific risk assessment should be conducted before commencing any work with this chemical.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a splash hazard. | Protects against accidental splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected for integrity before each use. | Prevents skin contact, which can lead to irritation. Do not use leather or fabric gloves.[6] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or increased risk of exposure, chemical-resistant coveralls (e.g., Tyvek®) are recommended. | Provides a barrier against accidental spills and contamination of personal clothing.[7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if work is not performed in a chemical fume hood or if dusts are generated. A P3 filter is recommended for particulates. | Protects the respiratory system from irritation due to inhalation of the compound. |
Safe Handling and Operational Workflow
Adherence to a strict, procedural workflow is paramount for safe handling. The following diagram and steps outline the recommended process from preparation to disposal.
Sources
- 1. Benzyl N-(3-hydroxypropyl)carbamate | C11H15NO3 | CID 562256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agr.wa.gov [agr.wa.gov]
- 7. Development of Personal Protective Clothing for Reducing Exposure to Insecticides in Pesticide Applicators - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
